molecular formula C57H93N6O12P B10855017 TMX-201

TMX-201

カタログ番号: B10855017
分子量: 1085.4 g/mol
InChIキー: NFNAPLYFBJBKSH-QKLVPKOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DOPE-TLR7a is a 1,2‑di‑(9Z‑octadecenoyl)‑sn‑glycero‑3‑phosphoethanolamine (DOPE) conjugated Toll-like Receptor 7 (TLR7) agonist. This conjugate is designed for high immunostimulatory activity, with research demonstrating its very high potency (EC50 around 9 nM) in cellular assays . The immunostimulatory activity of DOPE-TLR7a is highly dependent on its physical formulation; it exhibits potent activity when prepared by dissolution in DMSO followed by dilution in aqueous medium, which forms approximately 93 nm nanoparticles, or when incorporated into large multilamellar liposomes (400–700 nm) . Small Angle X-ray Scattering (SAXS) analysis of the active nanoparticle formulation has revealed a lamellar order with a layer spacing of 68.7 Å, correlating with an arrangement in groups of three bilayers . The primary mechanism for the increased potency of conjugated TLR7 agonists like DOPE-TLR7a is through this alteration of physical form into particulate structures, which enhances cellular uptake and engagement with the endosomally-localized TLR7 receptor . TLR7 is an endosomal sensor that recognizes single-stranded RNA (ssRNA) and synthetic ligands, triggering a MyD88-dependent signaling pathway that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, thereby linking innate and adaptive immunity . Given its potent ability to activate antigen-presenting cells, DOPE-TLR7a is a valuable research tool for investigating vaccine adjuvants, cancer immunotherapy approaches, and innate immune signaling . FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

特性

分子式

C57H93N6O12P

分子量

1085.4 g/mol

IUPAC名

[(2R)-3-[2-[[4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C57H93N6O12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-50(64)72-45-49(75-51(65)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-74-76(68,69)73-41-40-59-55(66)48-38-36-47(37-39-48)44-63-54-52(60-57(63)67)53(58)61-56(62-54)71-43-42-70-3/h18-21,36-39,49H,4-17,22-35,40-46H2,1-3H3,(H,59,66)(H,60,67)(H,68,69)(H2,58,61,62)/b20-18-,21-19-/t49-/m1/s1

InChIキー

NFNAPLYFBJBKSH-QKLVPKOFSA-N

異性体SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCC/C=C\CCCCCCCC

正規SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC

製品の起源

United States

Foundational & Exploratory

ONC201 Mechanism of Action in Glioma Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ONC201 (dordaviprone) is a first-in-class, orally administered small molecule of the imipridone class that has demonstrated significant anti-cancer activity in glioma, particularly in subtypes with the H3K27M mutation.[1][2] Initially identified as a p53-independent inducer of the TNF-related apoptosis-inducing ligand (TRAIL) pathway, its mechanism of action is now understood to be multifaceted, involving dual primary targets and a cascade of downstream cellular effects.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms of ONC201 in glioma cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Mechanisms of Action

ONC201 exerts its anti-tumor effects in glioma cells through two primary, interconnected mechanisms: antagonism of the Dopamine Receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP).[5][6][7] These actions converge to induce the Integrated Stress Response (ISR), modulate critical survival pathways, and trigger apoptosis.

Dopamine Receptor D2 (DRD2) Antagonism

ONC201 acts as a selective antagonist of DRD2 and the related DRD3.[8] H3K27M-mutant gliomas, in particular, exhibit an overexpression of DRD2, suggesting a potential vulnerability that ONC201 exploits.[5][9] The binding affinity (Ki) of ONC201 for DRD2 has been reported to be 3 μM.[3][8]

Antagonism of DRD2 by ONC201 leads to the dual inactivation of the Akt and ERK signaling pathways.[3][10] This inactivation results in the dephosphorylation of the transcription factor FOXO3A, which then translocates to the nucleus.[3] In the nucleus, FOXO3A activates the transcription of target genes, including the pro-apoptotic ligand TRAIL.[1][3]

Mitochondrial ClpP Agonism

ONC201 is also a direct allosteric agonist of the mitochondrial protease ClpP.[4][6][7] ClpP is often upregulated in malignancies, and its hyperactivation by ONC201 leads to the selective degradation of mitochondrial proteome components.[6] This process impairs mitochondrial function, including oxidative phosphorylation, and induces mitochondrial stress.[6][11][12] The disruption of mitochondrial metabolism is a key contributor to the overall anti-cancer effect of the drug.[13]

The Integrated Stress Response (ISR)

A central consequence of both DRD2 antagonism and ClpP agonism is the activation of the Integrated Stress Response (ISR).[7][8][14] The ISR is a key cellular stress pathway that, when activated, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3] This, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4).[10][14] ATF4, along with its downstream target C/EBP homologous protein (CHOP), upregulates the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[3][8][14]

The combined upregulation of both the ligand (TRAIL via FOXO3A) and its receptor (DR5 via ATF4/CHOP) creates a potent pro-apoptotic signal, leading to programmed cell death in glioma cells.[3][8]

Epigenetic Reversal in H3K27M-Mutant Glioma

In the context of H3K27M-mutant diffuse midline gliomas (DMG), ONC201 has a unique mechanism. The H3K27M mutation leads to a global reduction of the repressive H3K27me3 mark. ONC201 treatment has been shown to disrupt integrated metabolic and epigenetic pathways, leading to an increase in 2-hydroxyglutarate levels.[15][16] This corresponds with a reversal of the pathognomonic H3K27me3 reduction, leading to the epigenetic downregulation of genes involved in cell cycle regulation and neuroglial differentiation.[12][15][16]

Signaling Pathway Visualization

The following diagram illustrates the interconnected signaling pathways affected by ONC201 in glioma cells.

ONC201_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_stress Integrated Stress Response cluster_apoptosis Apoptosis Induction DRD2 DRD2/3 Akt Akt DRD2->Akt Inhibition ERK ERK DRD2->ERK Inhibition ISR ISR Activation (eIF2α kinases) DRD2->ISR Contributes to FOXO3A_P p-FOXO3A Akt->FOXO3A_P Phosphorylation ERK->FOXO3A_P Phosphorylation FOXO3A FOXO3A FOXO3A_P->FOXO3A Dephosphorylation FOXO3A_Nuc FOXO3A FOXO3A->FOXO3A_Nuc Nuclear Translocation TRAIL_Gene TRAIL Gene FOXO3A_Nuc->TRAIL_Gene Transcription Activation TRAIL TRAIL TRAIL_Gene->TRAIL ATF4_Gene ATF4/CHOP DR5_Gene DR5 Gene ATF4_Gene->DR5_Gene Transcription Activation DR5 DR5 DR5_Gene->DR5 ClpP ClpP Mito_Proteolysis Mitochondrial Proteolysis ClpP->Mito_Proteolysis Mito_Dysfunction Mitochondrial Dysfunction / OXPHOS ↓ Mito_Proteolysis->Mito_Dysfunction Mito_Dysfunction->ISR ISR->ATF4_Gene Induction ONC201 ONC201 ONC201->DRD2 Antagonism ONC201->ClpP Agonism TRAIL->DR5 Binding Apoptosis Apoptosis DR5->Apoptosis

Caption: ONC201 signaling pathways in glioma cells.

Quantitative Efficacy Data

The efficacy of ONC201 has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: Preclinical Cytotoxicity of ONC201 in Glioma Cells

Cell Line TypeMedian IC50Reference
H3 K27M-mutant Glioma~0.6 µM[5]
H3 Wildtype or G34 Variant Glioma~1.5 µM[5]
DIPG (H3.1K27M Mutant)Effective in 100% of lines (n=5)[17]
DIPG (H3.3K27M Mutant)Effective in 50% of lines (n=6)[17]

Table 2: Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Glioma (Recurrent Disease)

MetricValue95% Confidence IntervalReference
Overall Response Rate (ORR)20.0%10.0% - 33.7%[2][6]
Disease Control Rate (DCR)40.0%26.4% - 54.8%[2]
Median Duration of Response11.2 months3.8 months - Not Reached[6]
Median Overall Survival (Post-Recurrence)9.3 months-[15][16]

Table 3: Clinical Efficacy of ONC201 in H3K27M-Mutant DMG (Post-Radiation, Pre-Recurrence)

MetricValueReference
Median Overall Survival21.7 months[15][16]

Table 4: Pharmacokinetics of ONC201 in Recurrent Glioblastoma

ParameterValue RangeTime PointReference
Intratumoral Concentration600 nM - 9.3 µM~24 hours after second weekly dose[18]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to elucidate the mechanism of action of ONC201.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Plate glioma cells (e.g., T98G, SF8628) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][13]

  • Treatment: Treat cells with a serial dilution of ONC201 (e.g., 0 to 10 µM) for 72 hours.[19][20] Include a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Lyse the cells by shaking for 2 minutes, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by ONC201.

  • Cell Lysis: Treat glioma cells with ONC201 at a specified concentration (e.g., 5 µM) for various time points (e.g., 6, 12, 24, 48 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against ATF4, CHOP, DR5, p-Akt, total Akt, p-ERK, total ERK, and PARP.[19][21]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Seahorse XF Analyzer Metabolic Assay

This assay measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.

  • Cell Seeding: Seed glioma cells onto a Seahorse XF96 cell culture microplate and allow them to adhere.

  • Treatment: Treat cells with ONC201 for a specified duration prior to the assay.

  • Assay Procedure: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.[22]

  • Data Acquisition and Analysis: The Seahorse XF Analyzer records OCR and ECAR in real-time. Normalize the data to cell number.[22] Analyze the results to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Workflow and Logic Visualizations

Experimental Workflow for Assessing ONC201 Efficacy

The following diagram outlines a typical experimental workflow to assess the impact of ONC201 on glioma cell signaling and metabolism.

Experimental_Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis & Interpretation start Start: Glioma Cell Culture (e.g., H3K27M-mutant) treatment Treat with ONC201 (various concentrations/times) + Vehicle Control start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Protein Lysate Preparation for Western Blot treatment->western seahorse Metabolic Flux Analysis (Seahorse Assay) treatment->seahorse ic50 Calculate IC50 Values viability->ic50 Luminescence Data protein_exp Analyze Protein Expression (ATF4, p-Akt, etc.) western->protein_exp Immunoblot Data metabolism Assess OCR & ECAR (Mitochondrial Function) seahorse->metabolism OCR/ECAR Data conclusion Conclusion: Elucidate ONC201 Mechanism of Action ic50->conclusion protein_exp->conclusion metabolism->conclusion

Caption: A typical workflow for studying ONC201's effects.

Logical Relationship in H3K27M-Mutant Glioma

This diagram illustrates the logical connection between the H3K27M mutation and the enhanced sensitivity to ONC201.

Logical_Relationship node_mutation H3K27M Mutation in Glioma node_drd2 Upregulation of Dopamine Receptor D2 (DRD2) node_mutation->node_drd2 Leads to node_antagonism Potent DRD2 Antagonism node_drd2->node_antagonism Enables node_onc201 ONC201 Treatment node_onc201->node_antagonism Mediates node_sensitivity Enhanced Therapeutic Sensitivity & Apoptosis node_antagonism->node_sensitivity Results in

Caption: H3K27M mutation and ONC201 sensitivity.

Conclusion

ONC201 represents a significant advancement in the treatment of gliomas, particularly for patients with H3K27M-mutant tumors. Its unique dual mechanism, targeting both DRD2 and ClpP, triggers a robust and multifaceted anti-tumor response. By inducing the Integrated Stress Response, inactivating key survival pathways like Akt/ERK, and disrupting mitochondrial metabolism, ONC201 effectively promotes apoptosis in cancer cells. Furthermore, its ability to reverse epigenetic alterations in H3K27M-mutant gliomas underscores its targeted efficacy. The data presented in this guide highlight the potent and selective nature of ONC201, providing a strong rationale for its continued investigation and clinical use in neuro-oncology.

References

Dordaviprone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Structure, Physicochemical Properties, and Therapeutic Mechanism of a Novel Imipridone Anticancer Agent

Abstract

Dordaviprone (formerly ONC201) is a first-in-class, orally bioavailable small molecule of the imipridone class, demonstrating significant promise in the treatment of specific cancer types, most notably H3 K27M-mutant diffuse midline glioma (DMG).[1] This technical guide provides a comprehensive overview of dordaviprone's molecular structure, physicochemical properties, and its dual mechanism of action. Detailed experimental protocols for key assays and clinical trial designs are presented to support further research and development efforts.

Molecular Structure and Chemical Identity

Dordaviprone is a synthetic, organic heterotricyclic compound. Its chemical structure and identity are defined by the following identifiers:

IdentifierValue
IUPAC Name 11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),5-dien-8-one
Molecular Formula C₂₄H₂₆N₄O
Molar Mass 386.499 g·mol⁻¹[1]
CAS Number 1616632-77-9[1]
SMILES Cc1ccccc1CN2C(=O)C3=C(CCN(Cc4ccccc4)C3)N5CCN=C52
InChI InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3

Physicochemical Properties

The physicochemical properties of dordaviprone are crucial for its formulation, delivery, and pharmacokinetic profile. The following table summarizes the available data.

PropertyValue/Description
Physical State Solid
Solubility Soluble in DMSO.[2] In-vitro solubility is pH-dependent and is significantly reduced at pH > 4.5.[3]
Stability Plasma stability of dordaviprone and its metabolite ONC207 has been evaluated, showing stability on the bench for 25 hours at ambient temperature, for at least 5 freeze-thaw cycles at -20°C and -70°C, and for at least 1044 days at -20°C and -70°C.[4]

Mechanism of Action

Dordaviprone exhibits a unique dual mechanism of action, targeting two distinct cellular components to induce cancer cell death.[5]

  • Dopamine (B1211576) Receptor D2 (DRD2) Antagonism: Dordaviprone acts as an antagonist of the dopamine D2 receptor, which is often overexpressed in glioma cells. By blocking DRD2 signaling, dordaviprone can inhibit tumor growth pathways.[5]

  • Allosteric Activation of Mitochondrial Caseinolytic Protease P (ClpP): Dordaviprone is an allosteric activator of the mitochondrial protease ClpP.[5] This leads to the dysregulated degradation of mitochondrial proteins, inducing cellular stress and apoptosis in cancer cells.

The synergistic effect of these two mechanisms contributes to the potent anti-tumor activity of dordaviprone.

Below is a diagram illustrating the proposed signaling pathway of dordaviprone.

Dordaviprone_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion DRD2 Dopamine Receptor D2 (DRD2) Apoptosis Apoptosis DRD2->Apoptosis Inhibition of Pro-survival Signaling ClpP Caseinolytic Protease P (ClpP) Mito_Proteins Mitochondrial Proteins ClpP->Mito_Proteins Dysregulated Degradation Cell_Stress Cellular Stress Mito_Proteins->Cell_Stress Cell_Stress->Apoptosis Dordaviprone Dordaviprone Dordaviprone->DRD2 Antagonism Dordaviprone->ClpP Allosteric Activation

Caption: Dordaviprone's dual mechanism of action.

Experimental Protocols

This section outlines the methodologies for key experiments related to the clinical evaluation and mechanistic studies of dordaviprone.

Clinical Trial Protocol: The ACTION Study (NCT05580562)

The ACTION study is a pivotal Phase 3, randomized, double-blind, placebo-controlled international trial designed to evaluate the efficacy and safety of dordaviprone in patients with newly diagnosed H3 K27M-mutant diffuse glioma following standard-of-care radiotherapy.[6]

  • Study Design: Patients are randomized in a 1:1:1 ratio to one of three arms:

    • Arm A: Dordaviprone administered twice-weekly on consecutive days.

    • Arm B: Dordaviprone administered once-weekly.

    • Arm C: Placebo.[6]

  • Patient Population: Eligible patients have histologically confirmed H3 K27M-mutant diffuse glioma, have completed first-line radiotherapy, and have a Karnofsky/Lansky performance status of ≥70. Eligibility is not restricted by age, but patients must weigh ≥10 kg.[6]

  • Primary Endpoints:

    • Overall Survival (OS)

    • Progression-Free Survival (PFS) as assessed by Response Assessment in Neuro-Oncology high-grade glioma (RANO-HGG) criteria by blinded independent central review.[6]

  • Secondary Endpoints:

    • Safety and tolerability

    • Additional efficacy assessments

    • Clinical benefit

    • Quality of life[6]

Below is a diagram of the ACTION clinical trial workflow.

ACTION_Trial_Workflow Start Patient Screening (H3 K27M-mutant DMG, Post-Radiotherapy) Eligibility Eligibility Criteria Met? (KPS/LPS >= 70, etc.) Start->Eligibility Randomization Randomization (1:1:1) Eligibility->Randomization Yes Screen_Fail Screen Failure Eligibility->Screen_Fail No ArmA Arm A: Dordaviprone Twice-Weekly Randomization->ArmA ArmB Arm B: Dordaviprone Once-Weekly Randomization->ArmB ArmC Arm C: Placebo Randomization->ArmC Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment ArmC->Treatment Assessment Response Assessment (RANO-HGG, Safety, QoL) Treatment->Assessment Assessment->Treatment Continue Treatment Endpoint Primary & Secondary Endpoints (OS, PFS) Assessment->Endpoint Disease Progression or End of Study

Caption: Workflow of the ACTION Phase 3 Clinical Trial.

Response Assessment in Neuro-Oncology (RANO) Criteria

The RANO criteria provide a standardized framework for assessing tumor response in clinical trials for gliomas. The recently updated RANO 2.0 criteria are recommended for both high- and low-grade gliomas.[7][8]

  • Baseline Imaging: The post-radiotherapy MRI is used as the baseline for comparison with subsequent scans in newly diagnosed cases.[7][8]

  • Tumor Measurement: The primary measurement is the maximum cross-sectional area of the tumor (two-dimensional), although volumetric measurements are an option.[7][8]

  • Confirmation of Progression: In the 12 weeks following radiotherapy, confirmation of progression with a repeat MRI is recommended to distinguish true progression from pseudoprogression.[7][8]

  • Non-enhancing Disease: For IDH wild-type glioblastoma, non-enhancing disease is generally not evaluated except when assessing response to antiangiogenic agents. In IDH-mutated tumors with a significant non-enhancing component, both enhancing and non-enhancing components may be evaluated.[7][8]

Pharmacokinetic Analysis

The concentration of dordaviprone and its metabolites in plasma and other biological matrices is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

  • Sample Preparation: Plasma samples are extracted using protein precipitation with a solvent such as acetonitrile, often containing an isotopically labeled internal standard (e.g., d7-dordaviprone). The supernatant is then evaporated and reconstituted in a suitable solvent for injection.[4]

  • Chromatographic Separation: Separation is achieved using a reverse-phase HPLC column (e.g., Atlantis dC18) with a gradient elution of mobile phases.[4]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. Specific ion transitions for dordaviprone and its internal standard are monitored for quantification.[4]

ClpP Activation Assay (FITC-Casein)

The activation of ClpP by dordaviprone can be assessed using a fluorogenic substrate such as FITC-casein.[9][10][11]

  • Reaction Mixture: The assay is typically performed in a buffer containing the ClpP enzyme, the FITC-casein substrate, and the test compound (dordaviprone) or vehicle control.[9][10][11]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) in the dark.[11]

  • Termination and Precipitation: The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the undigested FITC-casein.[11]

  • Fluorescence Measurement: After centrifugation to pellet the precipitate, the fluorescence of the supernatant, which contains the digested, acid-soluble FITC-labeled fragments, is measured using a fluorometer at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission). An increase in fluorescence indicates ClpP activation.

Dopamine D2 Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the dopamine D2 receptor are prepared from a suitable cell line (e.g., HEK293 cells).[12]

  • Assay Components: The assay mixture includes the prepared cell membranes, a radiolabeled ligand that binds to the D2 receptor (e.g., [³H]spiperone), and varying concentrations of the unlabeled test compound (dordaviprone).[12][13]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter. The data is then analyzed to determine the inhibitory constant (Ki) of dordaviprone for the D2 receptor.

Clinical Data Summary

Clinical trials have demonstrated the efficacy and a manageable safety profile for dordaviprone in patients with recurrent H3 K27M-mutant diffuse midline glioma.

ParameterValueClinical Trial Context
Overall Response Rate (ORR) by RANO-HGG 20.0% (95% CI, 10.0-33.7)Integrated analysis of 50 patients from four clinical trials and one expanded access protocol.[14]
Median Time to Response (TTR) 8.3 months (range, 1.9-15.9)Integrated analysis of 50 patients.[14]
Median Duration of Response (DOR) 11.2 months (95% CI, 3.8-not reached)Integrated analysis of 50 patients.[14]
Corticosteroid Dose Reduction (≥50%) 46.7% (7 of 15 evaluable patients)Integrated analysis of 50 patients.[14]
Performance Status Improvement 20.6% (6 of 34 evaluable patients)Integrated analysis of 50 patients.[14]
Most Common Grade 3 Treatment-Related Adverse Event Fatigue (10%)Integrated analysis of 50 patients.[14]

Conclusion

Dordaviprone represents a significant advancement in the treatment of H3 K27M-mutant diffuse midline glioma, a patient population with a high unmet medical need. Its novel dual mechanism of action provides a strong rationale for its therapeutic potential. The data and protocols presented in this technical guide are intended to facilitate further research into dordaviprone and the development of related compounds, with the ultimate goal of improving outcomes for cancer patients.

References

The Journey of ONC201: From Discovery to Clinical Promise

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of the First-in-Class Imipridone, ONC201

Abstract

ONC201, also known as dordaviprone, represents a paradigm shift in cancer therapy as the founding member of the novel imipridone class of anti-cancer compounds.[1][2][3] Its discovery stemmed from a phenotypic screen for p53-independent inducers of the pro-apoptotic TNF-related apoptosis-inducing ligand (TRAIL) gene.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of ONC201, tailored for researchers, scientists, and drug development professionals. It details the experimental protocols that were pivotal in its characterization and presents key quantitative data in a structured format. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic agent.

Discovery and Chemical Profile

A Phenotypic Approach to a Novel Target

ONC201 was identified through a luciferase reporter screen designed to find small molecules capable of inducing TRAIL gene transcription independently of the tumor suppressor protein p53.[1][2][3] This cell-based phenotypic screen bypassed the traditional target-based drug discovery approach, allowing for the identification of a compound with a desired functional outcome—the induction of apoptosis in cancer cells.[2][3] The screen utilized HCT116 human colorectal cancer cells, and the identified hit, ONC201, demonstrated potent anti-proliferative and pro-apoptotic effects across a wide array of tumor cells while sparing normal cells.[1][2]

The Imipridone Pharmacophore

The chemical name for ONC201 is 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one.[2][3] It is the first-in-class member of the imipridones, which are characterized by a unique heterocyclic core structure.[1][2][3] It is important to note that there was an initial mis-assignment of the chemical structure, which was later corrected to the angular [3,4-e] isomer, confirming this as the active form of the molecule.[4][5] ONC201 is an orally active small molecule with favorable drug-like properties, including the ability to cross the blood-brain barrier.[3][6]

Synthesis of ONC201

The synthesis of ONC201 has been achieved through a modification of the Stähle procedure.[4] While specific proprietary details of the manufacturing process are not fully disclosed in the public domain, the general principles of imipridone synthesis can be inferred from related chemical literature. A general synthetic scheme for related imipridone structures involves the reaction of primary amines with methyl acrylate (B77674) to form N-substituted methylcarboxylate piperidones, which then undergo further cyclization and modification to yield the final imipridone core.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

ONC201 exerts its anti-cancer effects through a unique and multi-faceted mechanism of action that converges on the induction of apoptosis.

Dual Targeting of DRD2 and ClpP

The primary molecular targets of ONC201 are the G-protein coupled dopamine (B1211576) receptor D2 (DRD2) and the mitochondrial protease ClpP.[7][8] ONC201 acts as a selective antagonist of DRD2 and an allosteric agonist of ClpP.[7][8] This dual engagement is a key upstream event that initiates the downstream signaling cascade leading to cancer cell death.

Activation of the Integrated Stress Response

A crucial consequence of ONC201's activity is the PERK-independent activation of the integrated stress response (ISR).[1][2][9] This leads to the phosphorylation of eIF2α, which in turn upregulates the transcription factor ATF4.[9] ATF4, along with CHOP, then drives the expression of the TRAIL receptor, Death Receptor 5 (DR5).[6][9]

Inactivation of Pro-Survival Pathways and Upregulation of TRAIL

Concurrently, ONC201 leads to the dual inactivation of the pro-survival kinases Akt and ERK.[1][2][6] This inactivation results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[6] In the nucleus, FOXO3a activates the transcription of its target genes, most notably the pro-apoptotic death ligand TRAIL.[6]

The coordinated upregulation of both the TRAIL ligand and its receptor DR5 creates a potent autocrine and paracrine apoptotic signal, ultimately leading to caspase-dependent cancer cell death.[6]

ONC201_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Antagonizes ClpP ClpP ONC201->ClpP Activates Akt Akt DRD2->Akt Inhibits ERK ERK DRD2->ERK Inhibits FOXO3a FOXO3a Akt->FOXO3a Inhibits (via phosphorylation) ERK->FOXO3a Inhibits (via phosphorylation) p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Upregulates Translation FOXO3a_nuc FOXO3a FOXO3a->FOXO3a_nuc Translocation ClpP->p_eIF2a Induces ISR TRAIL_gene TRAIL Gene FOXO3a_nuc->TRAIL_gene Activates Transcription DR5_gene DR5 Gene ATF4->DR5_gene Activates Transcription TRAIL TRAIL TRAIL_gene->TRAIL Expression DR5 DR5 DR5_gene->DR5 Expression TRAIL->DR5 Binds Apoptosis Apoptosis DR5->Apoptosis Induces

Caption: Signaling pathway of ONC201 leading to apoptosis in cancer cells.

Experimental Protocols

Luciferase Reporter Screen for TRAIL Induction

The initial discovery of ONC201 was facilitated by a high-throughput screen employing a luciferase reporter gene assay.

Objective: To identify small molecules that induce the transcription of the TRAIL gene.

Methodology:

  • Cell Line: Human colorectal carcinoma HCT116 cells were used.

  • Reporter Construct: A luciferase reporter plasmid containing the TRAIL promoter region was stably transfected into the HCT116 cells.

  • Screening: A library of small molecules was screened by adding individual compounds to the engineered HCT116 cells.

  • Readout: Luciferase activity was measured after a defined incubation period. An increase in luminescence indicated the induction of TRAIL gene transcription.

  • Hit Confirmation: Positive hits were then subjected to secondary assays to confirm their TRAIL-inducing activity and to assess their cytotoxic effects on cancer cells.

Luciferase_Reporter_Screen_Workflow start Start prepare_cells Prepare HCT116 cells with TRAIL promoter-luciferase reporter start->prepare_cells add_compounds Add small molecule library compounds to individual wells prepare_cells->add_compounds incubate Incubate for a defined period add_compounds->incubate measure_luminescence Measure luciferase activity incubate->measure_luminescence analyze_data Analyze data to identify hits (increased luminescence) measure_luminescence->analyze_data confirm_hits Confirm hits with secondary assays (e.g., Western blot for TRAIL, viability assays) analyze_data->confirm_hits end End confirm_hits->end

Caption: Workflow for the luciferase reporter screen to identify TRAIL inducers.

Cell Viability Assays

To quantify the anti-proliferative effects of ONC201, standard cell viability assays are employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ONC201 in various cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of ONC201 for a specified duration (e.g., 72 hours).

  • Viability Reagent: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue) is added to each well.

  • Incubation: Plates are incubated to allow for the metabolic conversion of the reagent by viable cells.

  • Measurement: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Elucidation

Western blotting is a key technique used to investigate the effects of ONC201 on specific protein expression and phosphorylation states within its signaling pathway.

Objective: To assess the impact of ONC201 on the levels of key signaling proteins such as p-Akt, p-ERK, FOXO3a, TRAIL, and DR5.

Methodology:

  • Cell Lysis: Cancer cells treated with ONC201 for various time points are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

The following tables summarize key quantitative data related to the preclinical and clinical evaluation of ONC201.

Table 1: Preclinical Efficacy of ONC201 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer~2.5
RKOColorectal Cancer~5
Glioblastoma Cell LinesGlioblastomaVaries
Mantle Cell LymphomaLymphomaVaries
Acute Myeloid LeukemiaLeukemiaVaries

Note: IC50 values can vary depending on the specific experimental conditions and cell line subtypes.

Table 2: Key Clinical Trial Parameters for ONC201

ParameterValueClinical Trial Phase
Recommended Phase II Dose (RP2D)625 mgPhase I
Dosing RegimenOrally, once every three weeks (initially)Phase I/II
Target Patient PopulationAdvanced solid tumors, hematological malignancies, H3 K27M-mutant gliomaPhase I, II, III
Median Overall Survival (H3 K27M-mutant glioma, non-recurrent)~22 monthsPhase II
Progression-Free Survival at 6 months (PFS6) (recurrent glioblastoma)11.8%Phase II
Overall Response Rate (ORR) (recurrent H3 K27M-mutant glioma)20-30%Phase II

Clinical Development and Future Directions

ONC201 has progressed through early-phase clinical trials and is currently being evaluated in a pivotal Phase 3 trial (ACTION study) for patients with newly diagnosed H3 K27M-mutant diffuse glioma.[7][10][11] The compound has demonstrated a favorable safety profile and promising efficacy in this patient population, which has a significant unmet medical need.[12] The most common treatment-related adverse event is fatigue.[7]

The unique mechanism of action of ONC201, its ability to cross the blood-brain barrier, and its encouraging clinical data have positioned it as a promising new therapeutic agent. Ongoing research is exploring its potential in other cancer types and in combination with other anti-cancer therapies.[7] The development of ONC201 and its analogs continues to be an active area of investigation, with the potential to offer a new class of effective and well-tolerated cancer treatments.[1]

References

ONC201: A Technical Guide on its Function as a DRD2 Antagonist in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC201 (dordaviprone) is a first-in-class, orally bioavailable small molecule of the imipridone class that has demonstrated significant anti-cancer activity in a range of preclinical models and clinical trials, particularly in gliomas.[1][2][3] While initially identified as an inducer of the TNF-related apoptosis-inducing ligand (TRAIL) pathway, a critical component of its mechanism of action is its function as an antagonist of the Dopamine (B1211576) Receptor D2 (DRD2).[1][4][5] This document provides a detailed technical overview of ONC201's role as a DRD2 antagonist, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways involved. In addition to DRD2 antagonism, ONC201 also functions as an allosteric agonist of the mitochondrial protease ClpP, contributing to its multi-faceted anti-cancer effects.[1][6][7]

Mechanism of Action: DRD2 Antagonism

DRD2, a G protein-coupled receptor (GPCR), is overexpressed in various malignancies, including glioblastoma, and its activation can promote oncogenic signaling.[8][9] ONC201 acts as a selective antagonist of DRD2 and the related D3 receptor (DRD3).[4][10] This antagonism is unique; studies suggest ONC201 is a bitopic antagonist, interacting with both orthosteric and allosteric sites on the receptor.[8][11] This mixed competitive and non-competitive antagonism may contribute to its favorable selectivity and safety profile compared to traditional antipsychotic DRD2 antagonists.[1][4][8]

Signaling Pathways

Antagonism of DRD2 by ONC201 disrupts downstream signaling cascades that are crucial for tumor cell proliferation and survival. The primary pathways affected include:

  • Inactivation of Akt/ERK Signaling: DRD2 activation can promote cell survival through pathways like PI3K/Akt and MAPK/ERK. ONC201-mediated antagonism leads to the dual inactivation of Akt and ERK.[1][12][13]

  • Activation of the Integrated Stress Response (ISR): A key consequence of ONC201 action is the induction of the ISR.[12][14][15] This cellular stress pathway is activated by various stimuli and converges on the phosphorylation of eIF2α, leading to the preferential translation of Activating Transcription Factor 4 (ATF4).[12][14]

  • Induction of TRAIL/DR5-Mediated Apoptosis: ATF4, a key transcription factor in the ISR, upregulates the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[12][14][15] This sensitizes cancer cells to TRAIL-mediated apoptosis, a primary cell death mechanism for ONC201.[1][12]

The following diagram illustrates the signaling cascade initiated by ONC201's antagonism of DRD2.

ONC201_DRD2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DRD2 DRD2 Gi Gαi/o DRD2->Gi Activates ONC201 ONC201 ONC201->DRD2 Antagonizes ISR Integrated Stress Response (ISR) ONC201->ISR Induces Dopamine Dopamine Dopamine->DRD2 Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces Akt_ERK Akt / ERK Signaling cAMP->Akt_ERK Inhibits Proliferation Cell Proliferation & Survival Akt_ERK->Proliferation Promotes ATF4 ATF4 ISR->ATF4 Activates DR5 DR5 Expression ATF4->DR5 Upregulates Apoptosis Apoptosis DR5->Apoptosis Promotes

ONC201 antagonizes DRD2, leading to ISR activation and apoptosis.

Quantitative Pharmacology and Efficacy

The anti-cancer activity of ONC201 has been quantified through various in vitro and in vivo studies.

Binding Affinity

Radioligand binding assays have been used to determine the affinity of ONC201 for dopamine receptors. These studies confirm a direct interaction with D2-like receptors.

ReceptorBinding Affinity (Ki)Assay TypeReference
DRD2~3 µMIn vitro binding studies[16]
DRD267 µM[³H]methylspiperone competition[17]
DRD330 µM[³H]methylspiperone competition[17]

Note: Ki values can vary based on experimental conditions and assay specifics.

In Vitro Efficacy

ONC201 demonstrates potent cytotoxicity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cancer type and specific cell line.

Cell LineCancer TypeIC50 (µM)AssayReference
HCT116Colorectal CancerNot specifiedCell Viability[10]
Glioblastoma LinesGlioblastomaNot specifiedApoptosis Assay[5][16]
JN-DSRCT-1Desmoplastic Small Round Cell Tumor0.625-20 (Range)MTT Assay[18]
SUM159Breast CancerNot specifiedCell Viability[6]
SCLC Lines (e.g., H1417)Small Cell Lung CancerPotentCytotoxicity Assay[19]
Clinical Efficacy (Glioblastoma)

Clinical trials have provided encouraging results for ONC201, particularly in recurrent glioblastoma and H3 K27M-mutant diffuse midline gliomas.

Trial / CohortIndicationKey OutcomesReference
Phase II (NCT02525692)Recurrent Glioblastoma (n=17)Median OS: 41.6 weeks; PFS6: 11.8%[2][5][16]
Pooled Analysis (5 trials)H3 K27M-mutant Diffuse Midline Glioma (n=50)ORR: 20.0%; Median DOR: 11.2 months[20]

Experimental Protocols

This section details generalized methodologies for key experiments used to characterize ONC201.

DRD2 Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Binding_Assay_Workflow step1 1. Membrane Preparation CHO cells stably expressing DRD2 are harvested and membranes are isolated via centrifugation. step2 2. Incubation Membranes are incubated with a radioligand (e.g., [³H]methylspiperone) and varying concentrations of ONC201. step1->step2 step3 3. Separation Bound and free radioligand are separated using rapid vacuum filtration through glass fiber filters. step2->step3 step4 4. Detection Radioactivity retained on the filters is quantified using a scintillation counter. step3->step4 step5 5. Data Analysis Competition binding curves are generated to calculate the Ki value for ONC201. step4->step5

Workflow for a DRD2 competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Membranes from cells stably expressing the human DRD2 are prepared.[17]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled DRD2 antagonist (e.g., [³H]methylspiperone) and a range of concentrations of ONC201.[17]

  • Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound.

  • Quantification: The radioactivity on the filters is measured.

  • Analysis: The data are used to generate a dose-response curve, from which the IC50 and subsequently the Ki (inhibition constant) are calculated.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[18]

  • Compound Treatment: Cells are treated with various concentrations of ONC201 or a vehicle control (e.g., DMSO).[18]

  • Incubation: The plate is incubated for a set period (e.g., 72 hours).[18][21]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[21][22]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18][21]

  • Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 490nm), which is proportional to the number of viable cells.[18]

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of ONC201 in a living organism.

Protocol Outline:

  • Cell Implantation: Human cancer cells (e.g., U251 glioblastoma cells) are injected subcutaneously or orthotopically into immunocompromised mice.[23]

  • Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.

  • Treatment Administration: Mice are randomized into treatment groups and receive ONC201 (e.g., 100 mg/kg, orally) or a vehicle control on a defined schedule.[23]

  • Monitoring: Tumor volume and mouse body weight are measured regularly. For orthotopic models, tumor burden can be monitored via bioluminescence imaging.[23]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry, western blot).

Conclusion

ONC201 represents a novel therapeutic agent with a unique, multi-pronged mechanism of action. Its function as a bitopic DRD2 antagonist is central to its ability to inactivate critical survival pathways like Akt/ERK and induce cell death through the Integrated Stress Response and subsequent DR5 upregulation. The quantitative data from preclinical and clinical studies underscore its potential, particularly in difficult-to-treat cancers like glioblastoma. The methodologies outlined provide a framework for the continued investigation and development of ONC201 and other imipridone-class compounds in oncology.

References

The Core Mechanism of ClpP Activation by ONC201: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, a first-in-class small molecule of the imipridone class, has emerged as a promising anti-cancer agent, particularly for malignancies with high unmet needs like H3 K27M-mutant diffuse midline gliomas.[1][2][3] Initially identified through a phenotypic screen for compounds inducing the TNF-related apoptosis-inducing ligand (TRAIL) gene, its precise mechanism of action has been a subject of intense investigation.[4][5] It is now established that a primary molecular target of ONC201 is the mitochondrial caseinolytic protease P (ClpP).[1][6][7] This guide provides a detailed technical overview of the core mechanism by which ONC201 activates ClpP, the downstream consequences of this activation, and the experimental methodologies used to elucidate this process.

The Allosteric Activation of Mitochondrial ClpP by ONC201

Human mitochondrial ClpP is a serine protease crucial for maintaining mitochondrial protein homeostasis by degrading misfolded or damaged proteins.[8][9] In many cancer cells, ClpP is overexpressed, making it an attractive therapeutic target.[8] ONC201 functions as an allosteric activator of ClpP.[8][9][10]

Binding Site and Structural Changes

ONC201 binds to hydrophobic pockets at the interface of ClpP heptamers.[8][11] The crystal structure of the ONC201-ClpP complex (PDB ID: 6DL7) reveals that ONC201 does not bind to the active site.[8][11][12] Instead, its binding induces a conformational change in the ClpP complex. While ClpP can exist in inactive compact or compressed states, ONC201 binding promotes a transition to an active, extended state.[8][9][13] This allosteric transition is crucial for its activation. Interestingly, even though ONC201 is an activator, some structural studies have captured the ONC201-bound ClpP in an inactive compact state, suggesting a dynamic equilibrium and a complex activation mechanism.[8][14] The binding of ONC201 is non-covalent and reversible.[15][16]

Key amino acid residues involved in the interaction between ONC201 and human ClpP include Arg78, Leu79, Glu82, Ile84, His116, Tyr118, Trp146, Val148, Leu170, and others within the binding pocket.[17]

Hormetic Effect and Dysregulated Proteolysis

The activation of ClpP by ONC201 exhibits a hormetic effect, where substoichiometric binding of an activator can trigger an allosteric transition of the entire complex to its active state.[8][9] This activation leads to dysregulated degradation of mitochondrial proteins.[8][14] Normally, the ClpX ATPase unfolds and presents substrates to ClpP for degradation. ONC201 appears to displace ClpX and allows ClpP to degrade substrates, including unfolded proteins like casein, in a ClpX-independent manner.[6][8][14][15] This leads to the degradation of essential mitochondrial proteins, impairing mitochondrial function and ultimately leading to cancer cell death.[8][9]

Downstream Signaling Pathways and Cellular Consequences

The activation of ClpP by ONC201 initiates a cascade of downstream signaling events that contribute to its anti-cancer activity.

Integrated Stress Response (ISR)

A primary consequence of ONC201-mediated ClpP activation is the induction of the Integrated Stress Response (ISR).[4][6][10] The degradation of mitochondrial proteins by activated ClpP leads to mitochondrial stress.[2] This triggers the ISR, characterized by the activation of transcription factors ATF4 and CHOP.[6][10][18] The ISR is a key driver of the pro-apoptotic effects of ONC201.

A proposed mechanism linking ClpP activation to the ISR involves the degradation of 5'-aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in heme biosynthesis.[18] ONC201 treatment leads to the downregulation of ALAS1, which is a known ClpP substrate.[18] The resulting reduction in heme levels activates the heme-regulated inhibitor (HRI) kinase, which in turn phosphorylates eIF2α and activates the ATF4/CHOP pathway.[18]

TRAIL Pathway Induction

ONC201 was initially discovered as an inducer of the TRAIL gene.[4][5] This effect is downstream of the ISR and the inactivation of Akt/ERK signaling pathways.[3][4][10] The inactivation of Akt and ERK leads to the dephosphorylation of the transcription factor FOXO3a, which then translocates to the nucleus and upregulates the transcription of the TRAIL gene and its receptor, Death Receptor 5 (DR5).[4][5][19] This ultimately leads to TRAIL-mediated apoptosis in cancer cells.[3][10]

Inhibition of Oxidative Phosphorylation (OXPHOS)

By promoting the degradation of essential mitochondrial proteins, including subunits of the respiratory chain, ONC201 impairs oxidative phosphorylation.[8][9][20] This leads to energy starvation in cancer cells, contributing to their death.[20]

The logical flow of the core mechanism is depicted in the following diagram:

ONC201_Mechanism ONC201 ONC201 ClpP Mitochondrial ClpP ONC201->ClpP Binds allosterically Akt_ERK Akt/ERK Inhibition ONC201->Akt_ERK ClpP_active Activated ClpP (Extended Conformation) ClpP->ClpP_active Conformational Change Degradation Dysregulated Proteolysis ClpP_active->Degradation Mito_Proteins Mitochondrial Proteins (e.g., ALAS1, OXPHOS subunits) Mito_Proteins->Degradation Mito_Stress Mitochondrial Stress Degradation->Mito_Stress HRI HRI Kinase Activation Degradation->HRI via ALAS1 degradation OXPHOS_Inhibition OXPHOS Inhibition Degradation->OXPHOS_Inhibition via OXPHOS subunit degradation ISR Integrated Stress Response (ISR) Mito_Stress->ISR ATF4_CHOP ATF4/CHOP Upregulation ISR->ATF4_CHOP HRI->ISR Apoptosis Apoptosis ATF4_CHOP->Apoptosis FOXO3a FOXO3a Dephosphorylation & Nuclear Translocation Akt_ERK->FOXO3a TRAIL_DR5 TRAIL/DR5 Upregulation FOXO3a->TRAIL_DR5 TRAIL_DR5->Apoptosis OXPHOS_Inhibition->Apoptosis

ONC201 Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of ONC201 and its analogs.

Table 1: In Vitro ClpP Activation and Binding Affinity

CompoundEC50 for ClpP Peptidase ActivityHalf Maximal Dose for Casein ProteolysisApparent Kd for ClpP BindingReference
ONC201-~1.25 µM>100-fold weaker than TR compounds[6][7][21][22]
TR-57More potent than ONC201~200 nMIn the nM range[6][7][21][22]
Other TR Compounds~10-100 fold more potent than ONC201-In the nM range[6][7][22]
ONC212More potent than ONC201--[15][23]

Table 2: Cellular Activity of ONC201 and Analogs

CompoundCell LineIC50 for Cell Viability/ProliferationReference
ONC201SUM159 (Breast Cancer)~10 µM[24]
ONC201OCI-AML2, OCI-AML3, TEX (Leukemia)Low micromolar range[15]
ONC201Z138 (Lymphoma)Low micromolar range[15]
ONC201HCT-116 (Colon Cancer)Low micromolar range[15]
ONC201HeLa (Cervical Cancer)Low micromolar range[15]
ONC201OC316 (Ovarian Cancer)Low micromolar range[15]
TR CompoundsSUM159 (Breast Cancer)~100-fold lower than ONC201[24]
TR-57SUM159 (Breast Cancer)-[6][7]
ONC212Various Cancer Cell LinesNanomolar range[15]

Detailed Experimental Protocols

This section details the key experimental methodologies used to study the ONC201-ClpP interaction.

In Vitro ClpP Activity Assays

A. Fluorogenic Peptide Substrate Assay [6][7][15]

  • Objective: To measure the peptidase activity of recombinant ClpP in the presence of ONC201.

  • Materials:

    • Purified, recombinant human ClpP.

    • Fluorogenic peptide substrate (e.g., Ac-WLA-AMC).

    • Assay buffer.

    • ONC201 and other test compounds dissolved in DMSO.

    • 96-well microplate reader.

  • Procedure:

    • Incubate recombinant human ClpP with varying concentrations of ONC201 or vehicle (DMSO) in the assay buffer.

    • Add the fluorogenic peptide substrate to initiate the reaction.

    • Measure the fluorescence intensity over time using a microplate reader.

    • Calculate the rate of substrate cleavage. The activity is often expressed as relative fluorescence units (RFU) per microgram of ClpP per hour.

    • Plot the activity against the compound concentration to determine the EC50 value.

B. Casein Degradation Assay (Gel-based) [6][7][15][21]

  • Objective: To assess the ability of ONC201 to activate ClpP-mediated degradation of a protein substrate.

  • Materials:

    • Purified, recombinant human ClpP.

    • α-casein or FITC-casein.

    • Assay buffer.

    • ONC201 and other test compounds.

    • SDS-PAGE equipment.

    • Silver stain or Coomassie blue stain.

  • Procedure:

    • Pre-incubate recombinant ClpP with different concentrations of ONC201 or vehicle for a specified time (e.g., 1 hour at 37°C).[6][21]

    • Add casein to the reaction mixture and incubate for an additional period (e.g., 1-3 hours at 37°C).[6][15][21]

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Resolve the reaction products by SDS-PAGE.

    • Stain the gel using silver stain or Coomassie blue to visualize the degradation of casein. A decrease in the intensity of the casein band indicates ClpP activation.

The workflow for these in vitro assays can be visualized as follows:

ClpP_Activity_Assay_Workflow cluster_peptide Fluorogenic Peptide Substrate Assay cluster_casein Casein Degradation Assay P1 Incubate ClpP with ONC201 P2 Add Fluorogenic Substrate P1->P2 P3 Measure Fluorescence P2->P3 P4 Calculate Activity & EC50 P3->P4 C1 Pre-incubate ClpP with ONC201 C2 Add Casein & Incubate C1->C2 C3 SDS-PAGE C2->C3 C4 Stain Gel & Analyze C3->C4

In Vitro ClpP Activity Assay Workflow

ClpP Binding Assays

Affinity Chromatography/Drug Competition Assay [6][7][25]

  • Objective: To demonstrate direct binding of ONC201 to ClpP and to compare the binding affinity of different compounds.

  • Materials:

    • Immobilized ONC201 analog (e.g., TR-81 beads).

    • Cell lysates (e.g., from HeLa cells).

    • Free ONC201 and other competitor compounds.

    • Wash and elution buffers.

    • Immunoblotting equipment and anti-ClpP antibodies.

  • Procedure:

    • Incubate cell lysates with the immobilized compound beads in the presence of increasing concentrations of free ONC201 or other competitors.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Analyze the amount of ClpP that bound to the beads by immunoblotting using an anti-ClpP antibody. A dose-dependent decrease in bound ClpP in the presence of the free competitor indicates binding competition.

Cellular Assays for Downstream Effects

siRNA-mediated Knockdown of ClpP [6][7]

  • Objective: To confirm that the cellular effects of ONC201 are dependent on ClpP.

  • Materials:

    • Cancer cell line (e.g., SUM159).

    • siRNA targeting ClpP and non-targeting control siRNA.

    • Transfection reagent.

    • ONC201.

    • Reagents for downstream analysis (e.g., cell viability assays, immunoblotting for ISR markers).

  • Procedure:

    • Transfect the cells with ClpP siRNA or control siRNA.

    • After a suitable incubation period to allow for protein knockdown, treat the cells with ONC201 or vehicle.

    • Assess the cellular response, such as cell proliferation, induction of CHOP and ATF4, and loss of mitochondrial proteins (e.g., TFAM, TUFM).[6][7]

    • A reduced response to ONC201 in ClpP knockdown cells compared to control cells indicates that the effect is ClpP-dependent.[6][7]

Conclusion

ONC201 represents a novel therapeutic strategy that functions through the allosteric activation of the mitochondrial protease ClpP. This activation leads to dysregulated proteolysis, mitochondrial stress, and the induction of the Integrated Stress Response, ultimately culminating in cancer cell death. The detailed mechanistic understanding and the robust experimental methodologies outlined in this guide provide a solid foundation for further research and development of ClpP activators as a new class of anti-cancer agents. The quantitative data underscores the potential for developing more potent analogs of ONC201 with improved therapeutic efficacy.

References

In Vitro Activity of ONC201 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ONC201, the first-in-class small molecule of the imipridone class, has demonstrated significant anti-cancer activity across a range of preclinical models.[1] This technical guide provides a comprehensive overview of the in vitro activity of ONC201, focusing on its mechanism of action, impact on key signaling pathways, and cytotoxic effects in various cancer cell lines. Detailed experimental protocols for assessing its in vitro efficacy are also provided for researchers, scientists, and drug development professionals.

Mechanism of Action

ONC201's anti-cancer effects are multifaceted, primarily revolving around the induction of the integrated stress response (ISR) and antagonism of dopamine (B1211576) receptors.[1][2] The compound was initially discovered through a phenotypic screen for molecules that could induce the transcription of the TNF-related apoptosis-inducing ligand (TRAIL) gene, independent of p53 status.[1]

The core mechanism involves the dual inhibition of Akt and ERK phosphorylation.[1][3] This leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[1][4] In the nucleus, FOXO3a activates the transcription of pro-apoptotic genes, most notably TRAIL and its death receptor DR5.[1][5]

Furthermore, ONC201 has been identified as a direct antagonist of the D2-like dopamine receptors DRD2 and DRD3.[1][6] This antagonism is linked to the downstream cell death signaling pathways activated by the compound.[1]

A more recently discovered mechanism of action involves the activation of the mitochondrial protease ClpP.[5][7] ONC201 binds to and activates ClpP, leading to the degradation of mitochondrial proteins, disruption of mitochondrial function, and ultimately, cancer cell death.[3][5][8] This mitochondrial targeting is supported by the observation that ONC201 depletes cellular ATP and its cytotoxicity is enhanced in the absence of glucose.[3][8]

Signaling Pathways

The anti-tumor activity of ONC201 is mediated through the modulation of several critical signaling pathways.

Akt/ERK/FOXO3a Pathway

ONC201 treatment leads to a reduction in the phosphorylation of both Akt and ERK.[1][4] This dual inhibition relieves the negative regulation on the transcription factor FOXO3a, allowing it to translocate to the nucleus.[1] Nuclear FOXO3a then upregulates the expression of the pro-apoptotic ligand TRAIL.[1][5]

ONC201_Akt_ERK_Pathway ONC201 ONC201 pAkt p-Akt ONC201->pAkt inhibits pERK p-ERK ONC201->pERK inhibits FOXO3a_nuc FOXO3a (nucleus) ONC201->FOXO3a_nuc promotes nuclear translocation Akt Akt ERK ERK pFOXO3a p-FOXO3a pAkt->pFOXO3a phosphorylates pERK->pFOXO3a phosphorylates FOXO3a_cyto FOXO3a (cytoplasm) pFOXO3a->FOXO3a_cyto sequesters in cytoplasm TRAIL_gene TRAIL Gene Transcription FOXO3a_nuc->TRAIL_gene activates

Caption: ONC201 inhibits Akt and ERK phosphorylation, leading to FOXO3a activation.
Integrated Stress Response (ISR)

ONC201 is known to activate the ISR, a cellular stress response pathway.[1] This activation involves the stimulation of EIF2α kinases, leading to the upregulation of transcription factors ATF4 and CHOP.[1] These factors, in turn, contribute to the increased expression of the TRAIL receptor, DR5, sensitizing cancer cells to TRAIL-mediated apoptosis.[1]

ONC201_ISR_Pathway ONC201 ONC201 EIF2a_kinases EIF2α Kinases ONC201->EIF2a_kinases activates ATF4 ATF4 EIF2a_kinases->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates DR5_gene DR5 Gene Transcription CHOP->DR5_gene activates Apoptosis Apoptosis DR5_gene->Apoptosis promotes

Caption: ONC201 activates the Integrated Stress Response pathway.
Mitochondrial Dysfunction Pathway

A key aspect of ONC201's mechanism is the induction of mitochondrial dysfunction.[3][8] This is primarily mediated through the activation of the mitochondrial protease ClpP.[5][7] Hyperactivation of ClpP leads to the degradation of essential mitochondrial proteins, resulting in impaired mitochondrial respiration, ATP depletion, and ultimately, cell death.[3][5][8]

ONC201_Mitochondrial_Pathway ONC201 ONC201 ClpP Mitochondrial Protease ClpP ONC201->ClpP activates Mito_Proteins Mitochondrial Proteins ClpP->Mito_Proteins degrades Mito_Dysfunction Mitochondrial Dysfunction Mito_Proteins->Mito_Dysfunction leads to ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion causes Cell_Death Cell Death ATP_Depletion->Cell_Death induces

Caption: ONC201 induces mitochondrial dysfunction via ClpP activation.

Data Presentation: In Vitro Efficacy of ONC201

ONC201 has demonstrated potent cytotoxic activity against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and specific cell line.

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMultiple Lines0.78 - 14[3]
Endometrial CancerMultiple Lines0.78 - 14[3]
Uterine Serous CarcinomaARK1, ARK2, SPEC-2Dose-dependent inhibition[4]
GlioblastomaMultiple LinesNot specified[1]
Colon CancerHCT116~2[3]
LymphomaMultiple LinesNanomolar range[9]
Multiple MyelomaMultiple LinesNanomolar range[9]
Ovarian CancerOVCAR5, OVCAR3, IGOV-1, SKOV3Dose-dependent inhibition[10]
Pancreatic CancerAsPC-1, HPAFII, BxPC33 - 12 (priming for TRAIL)[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of ONC201 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • ONC201

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of ONC201 in complete culture medium. A vehicle control (DMSO) should also be prepared.

  • Remove the existing medium from the wells and add the medium containing different concentrations of ONC201 or the vehicle control.

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical MTT-based cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells following treatment with ONC201.

Materials:

  • Cancer cell lines

  • ONC201

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with ONC201 for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Apoptosis_Assay_Workflow start Start: Treat Cells with ONC201 harvest Harvest Adherent & Floating Cells start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V & Propidium Iodide resuspend->stain incubate Incubate in Dark (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution in response to ONC201 treatment using flow cytometry.

Materials:

  • Cancer cell lines

  • ONC201

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with ONC201 for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[12][13]

Cell_Cycle_Workflow start Start: Treat Cells with ONC201 harvest Harvest and Wash Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix wash_fix Wash to Remove Ethanol fix->wash_fix stain Stain with Propidium Iodide (with RNase) wash_fix->stain incubate Incubate in Dark (30 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Determine Cell Cycle Distribution analyze->end

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Conclusion

ONC201 is a promising anti-cancer agent with a unique and multi-faceted mechanism of action. Its ability to induce the integrated stress response, inhibit key survival pathways, and disrupt mitochondrial function contributes to its potent in vitro activity across a broad range of cancer cell lines. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of ONC201 and other novel imipridones in the drug development pipeline.

References

ONC201 Blood-Brain Barrier Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, a first-in-class, orally active small molecule antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an agonist of the mitochondrial caseinolytic protease P (ClpP), has emerged as a promising therapeutic agent for high-grade gliomas, particularly those harboring the H3 K27M mutation. A critical attribute for any centrally active therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available preclinical and clinical evidence demonstrating the BBB penetration of ONC201, details the experimental methodologies used for its quantification in the central nervous system (CNS), and outlines its mechanism of action within the brain.

Quantitative Analysis of ONC201 in CNS Compartments

The penetration of ONC201 into the CNS has been evaluated in both preclinical models and clinical trials involving patients with recurrent glioblastoma. The following tables summarize the key quantitative findings from these studies.

Table 1: Intratumoral Concentrations of ONC201 in Recurrent Glioblastoma Patients
Patient CohortDosing RegimenTime of MeasurementIntratumoral Concentration RangeMedian Intratumoral ConcentrationClinical Trial Identifier
Adult Recurrent Glioblastoma (n=5)625 mg, once weekly~24 hours after the second dose600 nM – 9.3 µM1.5 µMNCT02525692

Data from a "window-of-opportunity" study where tumor tissue was collected during salvage surgical resection.[1][2][3]

Table 2: Preclinical Permeability and Distribution of ONC201
Experimental ModelParameterValueInterpretation
Caco-2 cell monolayerApparent Permeability (Papp, apical to basolateral)23–31 × 10-6 cm/sHigh permeability
Caco-2 cell monolayerEfflux Ratio0.46–0.79Not a substrate of major efflux transporters (e.g., P-glycoprotein)
Long-Evans rats ([14C]-ONC201)Brain DistributionRapid and even distribution throughout all brain substructuresEfficient and widespread CNS penetration

These preclinical data suggest that ONC201's ability to cross the BBB is driven by high passive permeability and a lack of recognition by efflux transporters.[4]

Experimental Protocols

Accurate quantification of ONC201 in various biological matrices is essential for understanding its pharmacokinetic and pharmacodynamic properties. Below are detailed methodologies for sample collection and analysis.

Quantification of ONC201 in Plasma and Cerebrospinal Fluid (CSF) by LC-MS/MS

This protocol outlines a standard method for the bioanalysis of ONC201.

1. Sample Collection and Processing:

  • Plasma:

    • Collect whole blood in K2EDTA tubes.

    • Centrifuge to separate plasma.

    • Store plasma at -80°C until analysis.

  • Cerebrospinal Fluid (CSF):

    • Collect CSF via lumbar puncture.

    • Immediately place the collected CSF on ice.

    • Centrifuge at 400 x g for 10 minutes at 4°C to remove any cells.

    • Aliquot the supernatant into cryovials.

    • Store CSF aliquots at -80°C until analysis.[5]

2. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma or CSF, add a stable isotope-labeled internal standard (SIL-IS) of ONC201.

  • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.[5]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution using water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B) is employed to separate ONC201 from endogenous matrix components.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both ONC201 and the SIL-IS, ensuring high selectivity and sensitivity.[5]

4. Quantification:

  • A calibration curve is generated using standards of known ONC201 concentrations.

  • The concentration of ONC201 in the samples is determined by comparing the peak area ratio of the analyte to the SIL-IS against the calibration curve.[5]

Intratumoral ONC201 Quantification

This protocol was utilized in the "window-of-opportunity" clinical trial (NCT02525692).[2][3]

1. Sample Collection and Processing:

  • Tumor tissue is obtained during salvage surgical resection from patients who have received ONC201.

  • The resected tissue is immediately flash-frozen and stored until analysis.

  • Tissue homogenates are prepared from weighed, thawed samples using a tissue homogenizer, with a 5-fold dilution into EDTA human plasma.[6]

2. Sample Analysis:

  • The tissue homogenates are then subjected to an LC-MS/MS method adapted from the plasma analysis protocol.

  • Extraction is performed with acetonitrile, and the sample is reconstituted in a methanol:water solution before injection into the LC-MS/MS system.[6]

Visualizations: Signaling Pathways and Experimental Workflows

ONC201 Signaling Pathway in Glioma Cells

ONC201_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects DRD2 DRD2/3 Akt_P p-Akt DRD2->Akt_P ERK_P p-ERK DRD2->ERK_P ONC201 ONC201 ONC201->DRD2 Antagonizes ISR Integrated Stress Response (ISR) ONC201->ISR Activates FOXO3A_P p-FOXO3A Akt_P->FOXO3A_P Phosphorylates ERK_P->FOXO3A_P Phosphorylates FOXO3A FOXO3A FOXO3A_P->FOXO3A Dephosphorylation FOXO3A_nuc FOXO3A FOXO3A->FOXO3A_nuc Nuclear Translocation ATF4_CHOP ATF4/CHOP ISR->ATF4_CHOP Induces TRAIL_gene TRAIL Gene FOXO3A_nuc->TRAIL_gene Activates Transcription TRAIL TRAIL TRAIL_gene->TRAIL Upregulation DR5 DR5 ATF4_CHOP->DR5 Upregulates TRAIL->DR5 Binds to Apoptosis Apoptosis DR5->Apoptosis Triggers

Caption: ONC201 mechanism of action in glioma cells.

Experimental Workflow for Intratumoral ONC201 Quantification

Intratumoral_Workflow cluster_patient Patient cluster_procedure Surgical Procedure cluster_sample_processing Sample Processing cluster_analysis Bioanalysis Patient Recurrent Glioblastoma Patient Dosing Oral ONC201 (625 mg weekly) Patient->Dosing Surgery Salvage Surgical Resection Dosing->Surgery ~24h post-2nd dose Collection Tumor Tissue Collection Surgery->Collection Freezing Flash Freezing Collection->Freezing Homogenization Tissue Homogenization Freezing->Homogenization LCMS LC-MS/MS Quantification Homogenization->LCMS Data Intratumoral Concentration Data LCMS->Data

Caption: Clinical workflow for measuring intratumoral ONC201.

Preclinical Workflow for Brain Tissue Distribution Study

Preclinical_Workflow cluster_animal_model Animal Model cluster_time_course Time Course cluster_sample_collection Sample Collection cluster_analysis Analysis Animal Long-Evans Rat Dosing Single Oral Dose of [14C]-ONC201 Animal->Dosing Timepoints Sacrifice at Multiple Time Points Dosing->Timepoints Tissue Brain and Other Tissues Collected Timepoints->Tissue QWBA Quantitative Whole-Body Autoradiography (QWBA) Tissue->QWBA Distribution Brain Tissue Distribution Profile QWBA->Distribution

Caption: Preclinical workflow for assessing ONC201 brain distribution.

Conclusion

References

The Dual-Targeting Imipridone ONC201: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201 (dordaviprone) is a first-in-class, orally bioavailable small molecule belonging to the imipridone class of compounds. It has garnered significant attention in the field of oncology for its unique dual mechanism of action and promising clinical activity, particularly in patients with H3 K27M-mutant diffuse midline gliomas.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ONC201, summarizing key data from preclinical and clinical studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and application of this novel therapeutic agent.

Mechanism of Action

ONC201 exerts its anti-cancer effects through a novel, dual-targeting mechanism involving the Dopamine (B1211576) Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP).[3][4][5]

1. Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of DRD2, a G protein-coupled receptor that is overexpressed in various malignancies, including glioblastoma.[1][6] Antagonism of DRD2 by ONC201 leads to the induction of the integrated stress response (ISR), a key cellular pathway that can trigger apoptosis in tumor cells.[7][8][9] A clinical pharmacodynamic marker of DRD2 antagonism is the elevation of serum prolactin levels, which has been consistently observed in patients treated with ONC201.[6]

2. Allosteric Activation of Caseinolytic Protease P (ClpP): In addition to its effects on DRD2, ONC201 allosterically activates the mitochondrial protease ClpP.[10][11] This activation leads to the degradation of specific mitochondrial proteins, resulting in mitochondrial dysfunction and ultimately, apoptosis.[10] This mechanism contributes to the potent anti-cancer activity of ONC201.

The downstream signaling effects of these primary actions include the inactivation of the Akt and ERK pathways and the induction of the pro-apoptotic protein TRAIL and its receptor DR5.[8][9][12]

ONC201_Mechanism_of_Action cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Antagonism ClpP ClpP ONC201->ClpP Allosteric Activation ISR Integrated Stress Response (ISR) DRD2->ISR Induction Akt_ERK Akt/ERK Signaling DRD2->Akt_ERK Inhibition Mito_Dysfunction Mitochondrial Dysfunction ClpP->Mito_Dysfunction Mito_Dysfunction->ISR Apoptosis Apoptosis ISR->Apoptosis Akt_ERK->Apoptosis Inhibition of Anti-Apoptotic Signals

Figure 1: Simplified signaling pathway of ONC201's dual mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of ONC201 has been characterized in several Phase I and II clinical trials in both adult and pediatric populations with various solid tumors. The drug is administered orally and exhibits predictable absorption and elimination kinetics.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ONC201 from representative clinical trials.

Table 1: Pharmacokinetic Parameters of ONC201 in Adult Patients

Dose and ScheduleCmax (µg/mL)Tmax (h)AUC (h·µg/mL)t1/2 (h)Clinical Trial
625 mg every 3 weeks3.6--11.3NCT02525692[13]
625 mg weekly----NCT02525692[14]

Table 2: Pharmacokinetic Parameters of ONC201 in Pediatric Patients

Dose and ScheduleCmax (µg/mL)Tmax (h)AUC0-tlast (h·µg/mL)t1/2 (h)Clinical Trial
625 mg (scaled by body weight) weekly2.32.116.48.4NCT03416530[3]

Pharmacodynamics

The pharmacodynamic effects of ONC201 are a direct consequence of its mechanism of action and are observed at both the cellular and systemic levels. These effects serve as biomarkers of target engagement and biological activity.

Key Pharmacodynamic Effects
  • Induction of the Integrated Stress Response (ISR): ONC201 treatment leads to the upregulation of ISR markers, such as activating transcription factor 4 (ATF4).[8][15]

  • Apoptosis Induction: ONC201 induces apoptosis in cancer cells, which can be measured by assays such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling).[16]

  • Modulation of Cancer Stem Cell Pathways: Studies have shown that ONC201 can downregulate genes associated with cancer stem cell self-renewal, such as ID1, ID2, and ID3.[12]

  • Systemic Biomarkers:

    • Prolactin Elevation: Antagonism of DRD2 in the pituitary gland leads to an increase in serum prolactin levels, serving as a readily measurable systemic biomarker of target engagement.[6]

    • Caspase-cleaved Keratin 18 (cK18): Increased levels of serum cK18 indicate apoptosis of epithelial tumor cells.[7]

  • Immunomodulatory Effects: ONC201 has been shown to induce the proliferation and activation of Natural Killer (NK) cells.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the pharmacokinetics and pharmacodynamics of ONC201.

Pharmacokinetic Analysis: LC-MS/MS Quantification of ONC201 in Human Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of ONC201 in biological matrices.

PK_Workflow cluster_workflow Pharmacokinetic Analysis Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation LC_Separation LC Separation Protein_Precipitation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 2: General workflow for the pharmacokinetic analysis of ONC201.

Protocol Outline:

  • Sample Preparation:

    • Human plasma samples are typically prepared by protein precipitation using a solvent like acetonitrile (B52724).

    • An internal standard (e.g., a deuterated version of ONC201) is added to correct for matrix effects and variability in sample processing.

  • Liquid Chromatography (LC):

    • The processed sample is injected onto a reverse-phase C18 column.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate ONC201 from other plasma components.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for ONC201 and the internal standard are monitored.

Pharmacodynamic Analysis: Immunohistochemistry (IHC) for DRD2 and ClpP

IHC is a valuable technique to visualize the expression and localization of DRD2 and ClpP in tumor tissues.

Protocol Outline:

  • Tissue Preparation:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval (HIER) is performed to unmask the antigenic sites. This is often done using a citrate (B86180) buffer (pH 6.0) or an EDTA buffer (pH 9.0).

  • Blocking:

    • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

    • Non-specific antibody binding is blocked using a protein block solution (e.g., normal goat serum).

  • Primary Antibody Incubation:

    • Sections are incubated with a primary antibody specific for DRD2 or ClpP at an optimized dilution and incubation time.

  • Secondary Antibody and Detection:

    • A biotinylated secondary antibody that recognizes the primary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei.

    • The slides are then dehydrated, cleared, and mounted for microscopic examination.

Pharmacodynamic Analysis: TUNEL Assay for Apoptosis Detection

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis, in cells or tissue sections.

Protocol Outline:

  • Sample Preparation:

    • Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Enzymatic Labeling:

    • The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • If a fluorescently labeled dUTP is used, the signal can be directly visualized using a fluorescence microscope.

    • If BrdUTP is used, a secondary detection step with a fluorescently labeled anti-BrdU antibody is required.

  • Analysis:

    • Apoptotic cells are identified by their positive TUNEL staining and can be quantified relative to the total number of cells (often counterstained with a nuclear dye like DAPI).

Logical Relationship between Pharmacokinetics and Pharmacodynamics

The clinical efficacy of ONC201 is dependent on achieving and maintaining plasma and tumor concentrations that are sufficient to engage its targets and elicit a pharmacodynamic response.

PK_PD_Relationship cluster_relationship Pharmacokinetic-Pharmacodynamic Relationship of ONC201 Dose ONC201 Dose (e.g., 625 mg) PK Pharmacokinetics (Cmax, AUC) Dose->PK Target_Engagement Target Engagement (DRD2, ClpP) PK->Target_Engagement PD_Response Pharmacodynamic Response (ISR, Apoptosis) Target_Engagement->PD_Response Clinical_Outcome Clinical Outcome (Tumor Regression) PD_Response->Clinical_Outcome

Figure 3: Conceptual model of the pharmacokinetic and pharmacodynamic relationship of ONC201.

Conclusion

ONC201 is a promising anti-cancer agent with a well-defined dual mechanism of action and a favorable pharmacokinetic profile. Its ability to be administered orally and its predictable pharmacodynamics make it an attractive candidate for the treatment of various solid tumors, particularly challenging malignancies like H3 K27M-mutant diffuse midline glioma. The continued investigation of its pharmacokinetics and pharmacodynamics in diverse patient populations and in combination with other therapies will be crucial for optimizing its clinical utility and expanding its therapeutic applications. This guide provides a foundational understanding of the key PK/PD properties of ONC201 to support ongoing and future research in this exciting area of oncology drug development.

References

ONC201-Mediated Induction of the TRAIL Pathway in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

ONC201 (dordaviprone), a first-in-class small molecule of the imipridone class, represents a novel anti-cancer agent with a unique mechanism of action that converges on the p53-independent induction of the TNF-Related Apoptosis-Inducing Ligand (TRAIL) pathway.[1][2][3] This is accomplished through a multi-pronged approach involving the integrated stress response (ISR) and the dual inhibition of the Akt/ERK signaling pathways.[2][4] ONC201 acts as a bitopic antagonist of the Dopamine (B1211576) Receptor D2/3 (DRD2/3) and an allosteric agonist of the mitochondrial protease ClpP.[5][6] This dual activity leads to the transcriptional upregulation of both the TRAIL ligand and its cognate death receptor, DR5, culminating in selective apoptosis in tumor cells while largely sparing normal cells.[7][8] This technical guide provides an in-depth overview of the molecular mechanisms, key quantitative data, and essential experimental protocols relevant to the study of ONC201's action on the TRAIL pathway, intended for researchers and drug development professionals.

Core Mechanisms of Action

ONC201's anti-tumorigenic properties stem from its ability to engage multiple cellular targets, leading to two primary signaling cascades that synergistically activate the extrinsic apoptosis pathway.

  • Integrated Stress Response (ISR) Activation: ONC201 functions as an agonist of the mitochondrial caseinolytic protease P (ClpP).[9][10] This interaction is a key upstream event that triggers the ISR, a cellular program activated by various stress conditions.[4][11]

  • Akt/ERK Pathway Inhibition: As an antagonist of dopamine receptors DRD2 and DRD3, ONC201 leads to the concomitant inactivation of the pro-survival kinases Akt and ERK.[1][2] This action releases the transcription factor Foxo3a to induce TRAIL expression.[7][12]

These two arms of ONC201's mechanism ensure a robust and coordinated upregulation of both the pro-apoptotic ligand (TRAIL) and its receptor (DR5), priming cancer cells for apoptosis.[1][2]

The Integrated Stress Response (ISR) and DR5 Upregulation

A primary mechanism for ONC201's action is the induction of the ISR. This pathway is initiated by the activation of the mitochondrial protease ClpP.[9][11] The resulting mitochondrial stress activates the eIF2α kinases HRI and PKR, which phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α).[4][13] This phosphorylation event globally reduces protein translation but selectively enhances the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[3][4]

ATF4, in conjunction with its transcriptional target C/EBP homologous protein (CHOP), then translocates to the nucleus to drive the expression of target genes, including Death Receptor 5 (DR5; TRAIL-R2).[4][13][14] The upregulation of DR5 on the tumor cell surface is a critical sensitizing step for TRAIL-mediated apoptosis.[4][8] Studies have shown that knockdown of either ATF4 or CHOP significantly diminishes the ONC201-induced increase in DR5 and partially abrogates its cytotoxic effects.[4][13]

cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Membrane Cell Membrane ClpP ClpP ISR Integrated Stress Response ClpP->ISR triggers ONC201 ONC201 ONC201->ClpP activates eIF2a_kinases HRI / PKR ISR->eIF2a_kinases eIF2a eIF2α eIF2a_kinases->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 (Translation) peIF2a->ATF4 selectively translates ATF4_nuc ATF4 ATF4->ATF4_nuc translocates CHOP CHOP ATF4_nuc->CHOP induces DR5_gene DR5 Gene (TNFRSF10B) ATF4_nuc->DR5_gene activate transcription CHOP->DR5_gene activate transcription DR5_receptor DR5 Receptor DR5_gene->DR5_receptor expressed as

ONC201 Integrated Stress Response (ISR) Pathway for DR5 Upregulation.

The Akt/ERK/Foxo3a Pathway and TRAIL Upregulation

Concurrently, ONC201 antagonizes DRD2/3, leading to the dual inactivation of the Akt and ERK signaling pathways, which are frequently hyperactive in cancer and promote cell survival and proliferation.[1][2][12] The inhibition of Akt and ERK activity results in the dephosphorylation of the Forkhead box O3a (Foxo3a) transcription factor.[7][15] In its phosphorylated state, Foxo3a is sequestered in the cytoplasm. Dephosphorylation unmasks a nuclear localization signal, causing Foxo3a to translocate into the nucleus.[1][2] Within the nucleus, Foxo3a binds to the promoter of the TRAIL gene (TNFSF10) and activates its transcription, leading to increased synthesis and surface expression of the TRAIL ligand.[7][12]

cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DRD2_3 DRD2/3 Receptor Akt_ERK Akt / ERK DRD2_3->Akt_ERK TRAIL_ligand TRAIL Ligand ONC201 ONC201 ONC201->DRD2_3 antagonizes ONC201->Akt_ERK inhibits pFoxo3a p-Foxo3a (inactive) Akt_ERK->pFoxo3a phosphorylates Foxo3a Foxo3a (active) pFoxo3a->Foxo3a dephosphorylated Foxo3a_nuc Foxo3a Foxo3a->Foxo3a_nuc translocates TRAIL_gene TRAIL Gene (TNFSF10) Foxo3a_nuc->TRAIL_gene activates transcription TRAIL_gene->TRAIL_ligand expressed as

ONC201 Akt/ERK/Foxo3a Pathway for TRAIL Upregulation.

Convergence on the Extrinsic Apoptosis Pathway

The dual upregulation of both the TRAIL ligand and its death receptor DR5 on the same or adjacent tumor cells creates a potent autocrine and paracrine signaling loop that drives apoptosis.[4][12] The binding of TRAIL to DR5 initiates the formation of the Death-Inducing Signaling Complex (DISC), which consists of the receptor, the Fas-Associated Death Domain (FADD) adaptor protein, and pro-caspase-8. This proximity induces the auto-catalytic cleavage and activation of caspase-8, which in turn activates downstream executioner caspases, such as caspase-3 and -7. These executioner caspases orchestrate the dismantling of the cell by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[16]

cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm TRAIL TRAIL Ligand DR5 DR5 Receptor TRAIL->DR5 DISC DISC Formation (FADD, pro-Caspase-8) TRAIL->DISC Induces DR5->DISC Induces Casp8 Caspase-8 (active) DISC->Casp8 Activates Casp37 Caspase-3/7 (active) Casp8->Casp37 Activates PARP PARP Casp37->PARP Cleaves cPARP Cleaved PARP Apoptosis Apoptosis cPARP->Apoptosis Leads to ONC201_ISR ONC201 (ISR Pathway) ONC201_ISR->DR5 Upregulates ONC201_Foxo3a ONC201 (Foxo3a Pathway) ONC201_Foxo3a->TRAIL Upregulates

Convergence of ONC201-Induced Pathways on Apoptosis.

Quantitative Data Summary

The following tables summarize key pharmacological, in vitro, and clinical data for ONC201.

Table 1: Pharmacological Properties of ONC201
Target Value
Dopamine Receptor D2/3 (DRD2/3) Binding Affinity (Ki)3 µM[1][2]
ClpP Protease Activity (Half-maximal effective dose)~1.25 µM[9][10]
Table 2: In Vitro Efficacy of ONC201 in Glioma
Cell Type Median IC50
H3 K27M-mutant Glioma Cultures (n=5)~0.6 µM[5]
H3 Wildtype or G34 Variant Glioma Cultures (n=7)~1.5 µM[5]
Table 3: Clinical Dosing and Efficacy in H3 K27M-Mutant Glioma
Parameter Value
Recommended Phase II Dose (Adult)625 mg (oral)[1][17]
Common Dosing FrequencyOnce or twice weekly[18][19]
Overall Response Rate (ORR, RANO-HGG, pooled data, n=50)20.0%[19]
Disease Control Rate (DCR, pooled data, n=50)40.0%[19]
Median Duration of Response (pooled data)11.2 months[19]

Key Experimental Protocols

Western Blotting for ISR and Apoptosis Markers

This protocol is for assessing changes in protein levels of key pathway markers.

  • Cell Culture and Treatment: Plate tumor cells (e.g., HCT116, glioblastoma cell lines) at a density to achieve 70-80% confluency. Treat cells with vehicle control (DMSO) or ONC201 at desired concentrations (e.g., 1-10 µM) for 24-72 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-ATF4, anti-DR5, anti-cleaved PARP, and a loading control (e.g., anti-β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][20]

Flow Cytometry for Surface DR5 Expression

This protocol quantifies the cell surface expression of DR5.

  • Cell Culture and Treatment: Treat cells with ONC201 as described in 6.1.

  • Cell Harvesting: Harvest cells using a non-enzymatic cell dissociation buffer. Wash cells with ice-cold FACS buffer (PBS with 2% FBS).

  • Antibody Staining: Resuspend cells in FACS buffer and incubate with a fluorochrome-conjugated anti-DR5 antibody or an isotype control antibody for 30-60 minutes on ice in the dark.

  • Data Acquisition: Wash cells to remove unbound antibody. Resuspend in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Analyze the mean fluorescence intensity (MFI) of the DR5-positive population compared to the isotype control.[8][11][21]

cluster_WB Western Blotting cluster_FC Flow Cytometry start Tumor Cell Culture treatment Treat with ONC201 (e.g., 24-72h) start->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis (RIPA Buffer) harvest->lysis for WB stain Surface Stain (Anti-DR5 Ab) harvest->stain for FC sds_page SDS-PAGE & Transfer lysis->sds_page immunoblot Immunoblotting (Primary/Secondary Ab) sds_page->immunoblot detect_wb ECL Detection immunoblot->detect_wb acquire Data Acquisition stain->acquire analyze_fc Analyze MFI acquire->analyze_fc

General Experimental Workflow for Protein Analysis.

Clinical Significance and Future Directions

ONC201 has shown significant promise, particularly in patients with H3 K27M-mutant diffuse midline gliomas, an aggressive and difficult-to-treat brain tumor.[22][23] The elevated expression of DRD2 in these tumors may contribute to their sensitivity to ONC201.[5] The safety and preliminary efficacy of ONC201 have led to multiple clinical trials.[14] The ongoing randomized, double-blind, placebo-controlled Phase 3 ACTION study is evaluating ONC201 in patients with newly diagnosed H3 K27M-mutant diffuse glioma following radiotherapy and will be critical in establishing its clinical utility.[24][25][26]

Future research is exploring the role of the immune system in ONC201's efficacy, as studies have shown that ONC201 treatment can promote the intratumoral accumulation of activated Natural Killer (NK) cells, which also utilize the TRAIL pathway to kill cancer cells.[12][27] Combination therapies that pair ONC201 with other agents, such as TRAIL receptor agonists or immune checkpoint inhibitors, are also under investigation to further enhance its anti-tumor effects.[21][28]

screening Patient Screening (e.g., H3 K27M mutation) enrollment Enrollment & Consent screening->enrollment randomization Randomization enrollment->randomization arm_a Treatment Arm: ONC201 randomization->arm_a arm_b Control Arm: Placebo randomization->arm_b treatment_cycle Treatment Cycles (e.g., weekly dosing) arm_a->treatment_cycle arm_b->treatment_cycle monitoring Tumor Assessment (MRI, RECIST/RANO) treatment_cycle->monitoring safety Safety & Tolerability Monitoring (AEs) treatment_cycle->safety endpoints Primary Endpoints: - Overall Survival - Progression-Free Survival monitoring->endpoints

Generalized Workflow for a Randomized Clinical Trial of ONC201.

Conclusion

ONC201 is a promising anti-cancer agent that selectively induces apoptosis in tumor cells through a novel, multi-faceted mechanism. By simultaneously activating the integrated stress response to upregulate DR5 and inhibiting the Akt/ERK pathway to upregulate its ligand TRAIL, ONC201 effectively co-opts the extrinsic apoptosis pathway for therapeutic benefit. Its oral bioavailability and favorable safety profile, combined with demonstrated efficacy in preclinical models and clinical trials for aggressive cancers like H3 K27M-mutant glioma, position ONC201 as a significant development in targeted cancer therapy.

References

An In-depth Technical Guide to the Integrated Stress Response Activation by ONC201

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Principle: ONC201 and the Integrated Stress Response

ONC201, a first-in-class small molecule of the imipridone class, has emerged as a promising anti-cancer agent, particularly for malignancies with a poor prognosis such as H3 K27M-mutant diffuse midline gliomas.[1][2] Initially identified as an inducer of the TNF-related apoptosis-inducing ligand (TRAIL) gene, its mechanism of action is now understood to be deeply rooted in the activation of the Integrated Stress Response (ISR).[3][4] The ISR is an evolutionarily conserved signaling network that cells activate to cope with various environmental stresses.[5][6] ONC201 leverages this pathway to induce cell cycle arrest and apoptosis in tumor cells, often with minimal toxicity to normal cells.[4][7]

The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[5] This phosphorylation is carried out by one of four specialized kinases—PERK, GCN2, PKR, and HRI—each responding to different types of stress.[5][8] Phosphorylation of eIF2α leads to a global reduction in protein synthesis but paradoxically promotes the selective translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[3][5] ATF4, a key transcription factor, then orchestrates a genomic response that dictates the cell's fate—either adaptation and survival or programmed cell death.[9]

Mechanism of ISR Activation by ONC201

ONC201 triggers the ISR primarily through the activation of two specific eIF2α kinases: Heme-Regulated eIF2α kinase (HRI) and double-stranded RNA-dependent Protein Kinase (PKR).[3][10] Studies have shown that the ONC201-induced increase in ATF4 abundance is abrogated in cells where HRI and PKR are knocked down.[3] Notably, this activation appears to be independent of the other two ISR kinases, PERK, which responds to endoplasmic reticulum (ER) stress, and GCN2, which senses amino acid deprivation.[6][8][11]

The activation of HRI and PKR by ONC201 leads to the phosphorylation of eIF2α, which in turn initiates the preferential translation of ATF4 mRNA.[3][12] This increase in ATF4 protein is a critical step, as ATF4 is the primary mediator of the downstream anti-tumor effects of ONC201.[3][13] In some cancer types, such as hematological malignancies, ONC201 can induce ATF4 through an atypical, eIF2α-phosphorylation-independent mechanism, highlighting the complexity of its action across different cellular contexts.[14]

Downstream of ATF4, ONC201 coordinates a network of anti-cancer signaling effects.[7] ATF4 activation leads to the upregulation of its transcriptional target, C/EBP homologous protein (CHOP).[3] Together, ATF4 and CHOP drive the expression of Death Receptor 5 (DR5), a receptor for TRAIL.[3][10][12] This increased abundance of DR5, coupled with ONC201's ability to induce the TRAIL ligand itself, creates a potent pro-apoptotic signal, leading to programmed cell death.[3][15]

Beyond apoptosis, the ONC201-induced ISR also contributes to cell cycle arrest.[3][10] This is associated with a decrease in cyclin D1 abundance, reduced activity of the mTORC1 kinase complex, and dephosphorylation of the retinoblastoma (Rb) protein.[3][12]

ONC201_ISR_Pathway ONC201 ONC201 HRI HRI ONC201->HRI Activates PKR PKR ONC201->PKR Activates eIF2a eIF2α HRI->eIF2a Phosphorylates PKR->eIF2a Phosphorylates peIF2a p-eIF2α Global_Translation Global Protein Synthesis peIF2a->Global_Translation Inhibits ATF4 ATF4 Translation peIF2a->ATF4 Promotes ATF4_Protein ATF4 ATF4->ATF4_Protein CHOP CHOP ATF4_Protein->CHOP Upregulates DR5 DR5 ATF4_Protein->DR5 Upregulates mTORC1 mTORC1 Activity ATF4_Protein->mTORC1 Inhibits CyclinD1 Cyclin D1 ATF4_Protein->CyclinD1 Inhibits Apoptosis Apoptosis CHOP->Apoptosis DR5->Apoptosis CellCycleArrest Cell Cycle Arrest mTORC1->CellCycleArrest CyclinD1->CellCycleArrest

Caption: ONC201 Integrated Stress Response Signaling Pathway.

Data Presentation

Table 1: Preclinical Efficacy of ONC201
Cell Line/ModelCancer TypeMetricValueReference
Mouse IUE-generated gliomaH3 K27M-mutant GliomaIC50500 nM[16]
Mouse IUE-generated gliomaH3 K27M-mutant GliomaMedian Survival Prolongation50%[16]
Table 2: Clinical Efficacy of ONC201 in H3 K27M-Mutant Diffuse Midline Glioma
Study/AnalysisPatient PopulationMetricValueReference
Pooled Analysis (4 trials, 1 EAP)Recurrent (n=50)Overall Response Rate (ORR)20.0% (95% CI, 10.0%-33.7%)[17]
Pooled Analysis (4 trials, 1 EAP)Recurrent (n=50)Disease Control Rate40.0% (95% CI, 26.4%-54.8%)[17]
Pooled Analysis (4 trials, 1 EAP)Recurrent (n=50)Median Duration of Response11.2 months[17]
Clinical Trial Data (Jan 2019)Recurrent Adults (n=29)ORR (Contrast-enhancing)27%[1]
Clinical Trial Data (Jan 2019)Recurrent Adults (n=29)ORR (Non-enhancing)36%[1]
Clinical Trial Data (Jan 2019)Recurrent Adults (n=29)Overall ORR47%[1]
Two Clinical TrialsNon-recurrent (n=71)Median Overall Survival~22 months[2]

Experimental Protocols

Protocol 1: Western Blotting for ISR Markers

This protocol is for detecting the protein levels of key ISR markers such as phosphorylated-eIF2α (p-eIF2α), total eIF2α, ATF4, and CHOP in cancer cells following ONC201 treatment.

Western_Blot_Workflow start 1. Cell Seeding & Treatment Seed cells and treat with ONC201 (e.g., 10 µM for 12 hours) and controls. lysis 2. Cell Lysis Wash cells with PBS. Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors. start->lysis quant 3. Protein Quantification Determine protein concentration using a BCA or Bradford assay. lysis->quant prep 4. Sample Preparation Normalize protein concentrations. Add Laemmli buffer and heat at 95°C for 5 minutes. quant->prep sds 5. SDS-PAGE Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. prep->sds transfer 6. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. sds->transfer block 7. Blocking Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. transfer->block primary 8. Primary Antibody Incubation Incubate membrane with primary antibodies (e.g., anti-p-eIF2α, anti-ATF4) overnight at 4°C. block->primary wash1 9. Washing Wash membrane 3x for 10 minutes with TBST. primary->wash1 secondary 10. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. wash1->secondary wash2 11. Washing Wash membrane 3x for 10 minutes with TBST. secondary->wash2 detect 12. Detection & Imaging Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. wash2->detect

Caption: Standard experimental workflow for Western Blotting.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116) to achieve 70-80% confluency. Treat with the desired concentration of ONC201 (e.g., 10 μM) or vehicle control (DMSO) for a specified time (e.g., 12 hours).[3]

  • Lysate Preparation: Wash cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

  • Electrophoresis and Transfer: Normalize protein amounts for all samples, add 4x Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate with primary antibodies (e.g., rabbit anti-p-eIF2α, rabbit anti-ATF4, mouse anti-β-actin) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[19]

Protocol 2: Quantitative PCR (qPCR) for ATF4 Target Genes

This protocol measures changes in mRNA expression of ATF4 and its downstream targets (e.g., CHOP, DR5) in response to ONC201.

Detailed Steps:

  • Cell Treatment and RNA Isolation: Treat cells with ONC201 as described above. Isolate total RNA using an RNA isolation kit (e.g., RNeasy Kit) or a reagent like TRIzol, following the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (ATF4, CHOP, etc.) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

  • Data Analysis: Run the reaction in a real-time PCR system.[20] Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.[21]

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxic effect of ONC201 on cancer cells.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of ONC201 concentrations for a specified duration (e.g., 48-72 hours). Include a vehicle control.

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the crystals with DMSO or a solubilization buffer.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells.

  • Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

  • Analysis: Normalize the readings to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 (the concentration of ONC201 that inhibits cell growth by 50%).

Logical Relationships and Outcomes

ONC201's activation of the ISR initiates a cascade of events that are ultimately detrimental to the cancer cell. The initial stress signal is bifurcated into two major outcomes: the induction of programmed cell death and the halting of cellular proliferation. This dual mechanism of action, targeting both survival and growth pathways, underscores its therapeutic potential.

Logical_Outcomes ONC201 ONC201 Treatment ISR ISR Activation (HRI/PKR → p-eIF2α → ATF4) ONC201->ISR Induces Apoptosis_Branch Pro-Apoptotic Signaling ISR->Apoptosis_Branch Leads to Arrest_Branch Anti-Proliferative Signaling ISR->Arrest_Branch Leads to Apoptosis Apoptosis Apoptosis_Branch->Apoptosis Results in (via CHOP/DR5) Arrest Cell Cycle Arrest Arrest_Branch->Arrest Results in (via Cyclin D1↓/mTORC1↓)

Caption: Logical flow from ONC201 treatment to cellular outcomes.
Conclusion

ONC201 represents a targeted therapy that exploits a fundamental cellular stress pathway. Its ability to activate the Integrated Stress Response through the HRI and PKR kinases leads to a robust induction of the transcription factor ATF4.[3][10] This, in turn, orchestrates a dual attack on cancer cells by inducing TRAIL/DR5-mediated apoptosis and promoting cell cycle arrest.[3][15] The data from both preclinical and clinical studies provide compelling evidence for this mechanism and support the continued development of ONC201 as a novel anti-cancer agent.[2][22] Understanding these intricate molecular pathways is crucial for optimizing its therapeutic use and identifying patient populations most likely to benefit.

References

Apoptosis Induction by ONC201 in H3 K27M-Mutant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diffuse Midline Glioma (DMG) characterized by the H3 K27M mutation is an aggressive and lethal central nervous system malignancy with no effective systemic therapies beyond radiation. The small molecule imipridone, ONC201 (dordaviprone), has emerged as a promising therapeutic agent, demonstrating durable clinical benefit in this patient population. This technical guide provides an in-depth overview of the molecular mechanisms underpinning ONC201-induced apoptosis in H3 K27M-mutant cells. We detail the core signaling pathways, present quantitative preclinical and clinical data, and provide comprehensive protocols for key experimental assays. ONC201 exerts its anti-tumor effects through a multi-pronged mechanism, primarily involving antagonism of the Dopamine Receptor D2 (DRD2) and allosteric agonism of the mitochondrial protease ClpP. These initial actions converge to activate the Integrated Stress Response (ISR), leading to the upregulation of pro-apoptotic factors and subsequent cell death. This guide serves as a resource for researchers investigating H3 K27M-mutant glioma and developing novel therapeutics based on these pathways.

Core Mechanism of Action of ONC201

ONC201's efficacy in H3 K27M-mutant cells stems from its dual-targeting capability, which initiates a cascade of cellular stress leading to programmed cell death. The H3 K27M mutation is associated with the overexpression of DRD2, providing a degree of selectivity for this agent.[1][2]

The primary mechanisms are:

  • Dopamine Receptor D2/3 (DRD2/3) Antagonism: ONC201 is a selective antagonist of DRD2 and DRD3.[1][3] Antagonism of these receptors in glioma cells leads to the inactivation of downstream pro-survival signaling pathways, including Akt and ERK.[3][4]

  • Mitochondrial Protease (ClpP) Agonism: ONC201 allosterically binds to and hyperactivates the mitochondrial caseinolytic protease P (ClpP).[5][6] This leads to the degradation of mitochondrial proteins, impairs oxidative phosphorylation, disrupts mitochondrial function, and ultimately induces mitochondrial dysfunction-mediated apoptosis.[5][7]

  • Integrated Stress Response (ISR) Activation: The cellular stress induced by both DRD2 antagonism and ClpP-mediated mitochondrial dysfunction converges on the activation of the ISR.[8][9] This is a key event that transcriptionally reprogram's the cell towards apoptosis.

  • Metabolic & Epigenetic Reprogramming: ONC201 treatment suppresses the Tricarboxylic Acid (TCA) cycle, leading to an increase in the oncometabolite L-2-hydroxyglutarate (L-2HG).[5][10] L-2HG inhibits histone demethylases, which results in a partial reversal of the global H3K27me3 reduction—the pathognomonic epigenetic signature of these tumors. This epigenetic modulation is associated with the downregulation of cell cycle genes.[10][11]

Signaling Pathways in ONC201-Induced Apoptosis

The induction of apoptosis by ONC201 is a well-orchestrated process downstream of its primary actions. The central pathway is the ISR, which culminates in the upregulation of the extrinsic apoptosis pathway mediated by TRAIL and its receptor, DR5.

  • eIF2α Phosphorylation: Cellular stress from mitochondrial dysfunction activates specific eIF2α kinases (HRI and PKR).[8][12] Phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) selectively increases the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).

  • ATF4/CHOP Axis: ATF4 is a master transcriptional regulator of the ISR.[8][13] It promotes the expression of the pro-apoptotic transcription factor C/EBP Homologous Protein (CHOP).[8][12]

  • DR5 Upregulation: The ATF4/CHOP axis directly upregulates the transcription of Death Receptor 5 (DR5), also known as TRAIL-R2.[8][12][14]

  • Extrinsic Apoptosis: Increased surface expression of DR5 sensitizes the H3 K27M-mutant cells to apoptosis induced by its ligand, TNF-Related Apoptosis-Inducing Ligand (TRAIL).[14] This ligand-receptor binding leads to the activation of the initiator caspase-8 and subsequently the executioner caspases-3 and -7, culminating in apoptosis.[15]

The following diagrams illustrate these key pathways and relationships.

G cluster_0 ONC201 Primary Targets cluster_1 Downstream Effects & Stress Induction cluster_2 Apoptosis Execution Pathway ONC201 ONC201 DRD2 DRD2/3 Receptor ONC201->DRD2 Antagonizes ClpP Mitochondrial ClpP ONC201->ClpP Agonist Akt_ERK Akt/ERK Signaling DRD2->Akt_ERK Inactivation Mito_Dys Mitochondrial Dysfunction (Degradation of proteins, Impaired OXPHOS) ClpP->Mito_Dys Hyperactivation ISR Integrated Stress Response (ISR) Akt_ERK->ISR Contributes to Mito_Dys->ISR Triggers ATF4 ATF4 Upregulation ISR->ATF4 Induces CHOP CHOP Upregulation ATF4->CHOP Induces DR5 DR5 (Death Receptor 5) Upregulation CHOP->DR5 Induces Casp8 Caspase-8 Activation DR5->Casp8 via TRAIL Casp37 Caspase-3/7 Activation Casp8->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes G cluster_0 ONC201 Action cluster_1 Metabolic Shift cluster_2 Epigenetic Reversal ONC201 ONC201 ClpP Mitochondrial ClpP ONC201->ClpP Activates TCA TCA Cycle Suppression ClpP->TCA Leads to aKG α-Ketoglutarate Increase TCA->aKG L2HG L-2-Hydroxyglutarate (L-2HG) Increase aKG->L2HG HDM Histone Demethylase (KDM) Inhibition L2HG->HDM H3K27me3 H3K27me3 Increase HDM->H3K27me3 Reverses Reduction Gene_Exp Altered Gene Expression (↓ Cell Cycle Genes) H3K27me3->Gene_Exp G start Seed & Treat Cells with ONC201 harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI Incubate 15 min in Dark resuspend->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic Cell Populations analyze->end

References

ONC201's Effect on Mitochondrial Metabolism in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC201, a first-in-class small molecule of the imipridone class, has emerged as a promising anti-cancer agent currently under clinical investigation for a variety of malignancies, including notoriously difficult-to-treat brain tumors.[1][2] Initially identified for its ability to induce Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), subsequent research has unveiled a more intricate mechanism of action centered on the disruption of mitochondrial metabolism.[3][4] This technical guide provides an in-depth examination of ONC201's core mechanism, its profound impact on mitochondrial function, and the downstream cellular consequences. We will detail the key signaling pathways, present quantitative data from pivotal studies, and outline the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Targeting Mitochondrial ClpP

The primary molecular target of ONC201 within cancer cells is the mitochondrial caseinolytic protease P (ClpP).[3][5][6] ONC201 and its more potent analogues act as allosteric activators of ClpP, a highly conserved serine protease located in the mitochondrial matrix.[7][8][9] In its physiological role, ClpP, in conjunction with its ATPase subunit ClpX, is responsible for degrading misfolded or damaged proteins, thereby maintaining mitochondrial protein homeostasis.

ONC201 binding induces a conformational change in ClpP, leading to its hyperactivation.[8] This ectopic activation results in the unregulated and promiscuous degradation of essential mitochondrial proteins, disrupting a wide array of mitochondrial functions.[3][8] The dependence on ClpP for ONC201's cytotoxic effects has been demonstrated in studies where the knockdown or mutation of ClpP confers resistance to the drug.[3][7]

Impact on Mitochondrial Metabolism and Function

The hyperactivation of ClpP by ONC201 initiates a cascade of events that severely compromise mitochondrial integrity and metabolic output.

Inhibition of Oxidative Phosphorylation (OXPHOS)

A primary consequence of ONC201 treatment is the significant suppression of mitochondrial respiration, or OXPHOS.[10][11] This is observed as a marked decrease in the oxygen consumption rate (OCR) in various cancer cell lines.[11][12] The inhibition of OXPHOS cripples the cell's primary engine for ATP production, leading to a state of energy deprivation.[1][12] Studies have shown that ONC201 particularly impairs ATP-linked respiration.[11] Interestingly, the inhibitory effect is often indirect and observed after longer exposure times, suggesting it is a downstream consequence of ClpP-mediated protein degradation rather than direct inhibition of respiratory chain complexes.[12][13] This leads to a compensatory increase in glycolysis, as measured by the extracellular acidification rate (ECAR), in some cancer cells attempting to meet their energy demands.[11]

Induction of the Integrated Stress Response (ISR)

The mitochondrial dysfunction triggered by ONC201 activates a cellular stress signaling network known as the Integrated Stress Response (ISR).[14][15] The ISR is a key pathway that cells use to respond to various stressors, including mitochondrial dysfunction and amino acid deprivation. ONC201-induced ISR is characterized by the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, C/EBP-homologous protein (CHOP).[3][14][16] The activation of the eIF2α-ATF4 pathway is a critical component of ONC201's cytotoxic mechanism.[14][15] In some contexts, this pathway contributes to the upregulation of the death receptor DR5, sensitizing cells to TRAIL-mediated apoptosis.[2][14]

Disruption of Mitochondrial Integrity and Dynamics

ONC201 induces significant morphological and structural damage to mitochondria.[10][17]

  • Mitochondrial Fission: Confocal microscopy reveals a shift from a filamentous mitochondrial network to a fragmented state, a process known as mitochondrial fission.[10][18]

  • Structural Damage: Electron microscopy has shown that ONC201 treatment leads to mitochondrial swelling, matrix lysis, and fragmentation.[18]

  • Reduction of Mitochondrial DNA (mtDNA): Treatment with ONC201 results in a significant decrease in mtDNA copy number.[4][10][19] This reduction further impairs the synthesis of essential OXPHOS subunits encoded by the mitochondrial genome.

Cellular Consequences: ATP Depletion and Cell Death

The culmination of these mitochondrial insults is a profound depletion of cellular ATP and, ultimately, cell death.[4][10] While initially linked to the extrinsic apoptosis pathway via TRAIL induction, it is now understood that ONC201 can induce cell death through both TRAIL-dependent and TRAIL-independent mechanisms.[1][10][20] In many cancer cell lines, particularly breast cancer, the cytotoxicity is independent of caspases and TRAIL receptors.[4][10] The mode of cell death can appear distinct from classical apoptosis, sometimes presenting as membrane ballooning followed by rupture.[10][17] The sensitivity of cancer cells to ONC201 is strongly correlated with their dependence on mitochondrial respiration; cells that are highly glycolytic are often more resistant.[10][17][21]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on ONC201.

Table 1: Efficacy of ONC201 and Analogues in Cancer Cell Lines

Compound Cell Line Assay Type IC50 / Effect Citation
ONC201 SUM159 (TNBC) MTS Assay (72h) ~10 µM [5]
TR-57 (analogue) SUM159 (TNBC) MTS Assay (72h) ~0.1 µM [5]
ONC201 Various Breast Cancer Lines MTS Assay (5 days) 0.8 - 5 µM [13]

| ONC201 | Cutaneous T-cell Lymphoma Lines | Cell Growth Inhibition (48-96h) | Effective at 1.25 - 10.0 µM |[22] |

Table 2: Effect of ONC201 on Mitochondrial Respiration and Glycolysis

Cell Line Treatment Parameter Result Citation
U251, A172 (Glioblastoma) 10 µM ONC201 Oxygen Consumption Rate (OCR) Significant decrease [11]
U251, A172 (Glioblastoma) 10 µM ONC201 Extracellular Acidification Rate (ECAR) Significant increase [11]
Breast Cancer Cells ONC201 Oxygen Consumption Rate (OCR) Significant attenuation (long exposure) [12]
Macrophages 5 µM ONC201 Mitochondrial ATP Production Rate Significant decrease [23]

| Macrophages | 5 µM ONC201 | Glycolytic ATP Production Rate | Significant increase |[23] |

Table 3: Effect of ONC201 on ClpP Activity and Mitochondrial Content

Parameter Treatment Method Result Citation
Recombinant ClpP Activity ONC201 Casein Proteolysis Assay Half-maximal activation ~1.25 µM [3][5]
Recombinant ClpP Activity TR-57 (analogue) Casein Proteolysis Assay Half-maximal activation ~200 nM [3][5]
mtDNA Copy Number 10 µM ONC201 (72h) qPCR (MT-ND1/ACTB) Ratio decreased from 1.09 to 0.41 [19]

| Mitochondrial Nucleoids/Cell | 10 µM ONC201 (48h) | Microscopy | Decreased from 249 to 78 |[19] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability and Growth Inhibition Assay (MTS Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of ONC201 or vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 72 hours to 5 days) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) or a similar MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product.

  • Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Measurement of OCR and ECAR (Seahorse XF Analyzer)
  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate and allow them to form a confluent monolayer.

  • Treatment: Treat cells with ONC201 for the specified duration (e.g., 24 hours) prior to the assay.

  • Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine), and incubate in a non-CO2 incubator at 37°C.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to measure key parameters of respiration:

    • Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.

    • FCCP (uncoupling agent): To measure maximal respiration.

    • Rotenone/Antimycin A (Complex I/III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Acquisition: The instrument measures real-time changes in oxygen (OCR) and proton (ECAR) concentrations in the medium surrounding the cells.

  • Analysis: Use the Seahorse Wave software to calculate parameters such as basal respiration, ATP production, maximal respiration, and glycolytic rate.

Western Blotting for ISR Protein Expression
  • Cell Lysis: Treat cells with ONC201 for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ATF4, CHOP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Quantitative PCR (qPCR) for mtDNA Copy Number
  • DNA Extraction: Extract total DNA from an equal number of ONC201-treated and control cells using a commercial DNA extraction kit.

  • Primer Design: Use primers specific for a mitochondrial-encoded gene (e.g., MT-ND1) and a single-copy nuclear-encoded gene (e.g., ACTB or B2M) as a reference.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the extracted DNA template, and the specific primer pairs.

  • Thermal Cycling: Run the qPCR on a real-time PCR instrument with appropriate cycling conditions.

  • Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. Calculate the relative mtDNA copy number using the ΔΔCt method, where the ratio of the mitochondrial gene to the nuclear gene in treated samples is compared to that in control samples.

Visualizations: Pathways and Workflows

Signaling Pathway of ONC201 in Cancer Mitochondria

ONC201_Pathway cluster_mito Mitochondrial Matrix ONC201 ONC201 ClpP ClpP (Inactive) ONC201->ClpP Binds & Activates Mitochondrion Mitochondrion ClpP_act ClpP (Hyperactivated) Degradation Unregulated Degradation ClpP_act->Degradation Catalyzes MitoProteins Mitochondrial Proteins (e.g., TFAM) MitoProteins->Degradation MitoDysfunction Mitochondrial Dysfunction Degradation->MitoDysfunction OXPHOS OXPHOS Inhibition MitoDysfunction->OXPHOS ISR Integrated Stress Response (ISR) MitoDysfunction->ISR ATP_dep ATP Depletion OXPHOS->ATP_dep CellDeath Cancer Cell Death ATP_dep->CellDeath ATF4 ATF4 / CHOP Upregulation ISR->ATF4 ATF4->CellDeath

Caption: ONC201 activates mitochondrial ClpP, leading to protein degradation and cell death.

Experimental Workflow for Assessing Mitochondrial Function

Seahorse_Workflow start Cancer Cells in Culture treatment Treat with ONC201 vs. Vehicle Control start->treatment seahorse_plate Seed in Seahorse XF Plate treatment->seahorse_plate assay_prep Incubate in XF Assay Medium seahorse_plate->assay_prep stress_test Perform Mitochondrial Stress Test assay_prep->stress_test injection1 Inject: Oligomycin stress_test->injection1 Step 1 injection2 Inject: FCCP injection1->injection2 Step 2 data_acq Real-time OCR/ECAR Data Acquisition injection1->data_acq injection3 Inject: Rot/AA injection2->injection3 Step 3 injection2->data_acq injection3->data_acq analysis Calculate Metabolic Parameters data_acq->analysis

Caption: Workflow for analyzing mitochondrial respiration using a Seahorse XF Analyzer.

Logical Relationship of ONC201's Effects

Logical_Flow Input ONC201 Treatment Target Primary Target: Mitochondrial ClpP Activation Input->Target Mechanism Core Mechanism: Unregulated Protein Degradation Target->Mechanism Effect1 Metabolic Effect: OXPHOS Inhibition Mechanism->Effect1 Effect2 Stress Effect: Integrated Stress Response Mechanism->Effect2 Effect3 Structural Effect: Mitochondrial Fragmentation & mtDNA Loss Mechanism->Effect3 Outcome1 Cellular Outcome: Energy Crisis (ATP Depletion) Effect1->Outcome1 Outcome2 Cellular Outcome: Pro-Apoptotic Signaling (ATF4/CHOP/DR5) Effect2->Outcome2 Final_Outcome Therapeutic Result: Cancer Cell Death / Growth Arrest Effect3->Final_Outcome Outcome1->Final_Outcome Outcome2->Final_Outcome

Caption: Logical flow from ONC201 treatment to cancer cell death via mitochondrial disruption.

References

Dordaviprone's Impact on Histone H3 K27 Trimethylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dordaviprone (formerly ONC201) is a novel, orally administered small molecule that has demonstrated significant clinical activity in H3 K27M-mutant diffuse midline glioma (DMG), a universally fatal brain tumor. A key molecular feature of this malignancy is a global reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a critical epigenetic mark for gene silencing. This technical guide provides an in-depth analysis of Dordaviprone's mechanism of action, focusing on its ability to restore H3K27me3 levels. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on epigenetic therapies for cancer.

Introduction: The Epigenetic Landscape of H3 K27M-Mutant Diffuse Midline Glioma

Diffuse midline glioma harboring the H3 K27M mutation is characterized by a dramatic loss of H3K27me3. This is due to the oncohistone's dominant-negative inhibition of the Polycomb Repressive Complex 2 (PRC2), the enzyme complex responsible for H3K27 methylation. The resulting epigenetic dysregulation drives tumorigenesis. Dordaviprone has emerged as a promising therapeutic agent that can counteract this effect.

Mechanism of Action: Reversing H3K27me3 Loss

Dordaviprone's primary mechanism of action involves the antagonism of the dopamine (B1211576) receptor D2 (DRD2) and the allosteric activation of the mitochondrial protease ClpP.[1] This dual action leads to a cascade of downstream effects that ultimately result in the restoration of H3K27me3 levels in H3 K27M-mutant DMG cells.[2]

Recent studies have elucidated a key part of this pathway, demonstrating that Dordaviprone treatment leads to an increase in the oncometabolite L-2-hydroxyglutarate (L-2HG).[2] L-2HG is a known inhibitor of Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), which are responsible for removing methyl groups from histones. By inhibiting these demethylases, Dordaviprone effectively promotes the accumulation of H3K27me3, thereby reversing the epigenetic silencing characteristic of H3 K27M-mutant gliomas.[2]

Signaling Pathway

Dordaviprone Signaling Pathway to H3K27me3 Restoration Dordaviprone Dordaviprone (ONC201) DRD2 Dopamine Receptor D2 (DRD2) Dordaviprone->DRD2 Antagonism ClpP Mitochondrial Protease ClpP Dordaviprone->ClpP Allosteric Activation Metabolic_Alterations Mitochondrial Metabolic Alterations ClpP->Metabolic_Alterations L2HG Increased L-2-hydroxyglutarate (L-2HG) Metabolic_Alterations->L2HG KDM JmjC Histone Lysine Demethylases L2HG->KDM Inhibition H3K27me3 Restoration of H3K27 Trimethylation KDM->H3K27me3 Upregulation of methylation

Caption: Dordaviprone's mechanism leading to H3K27me3 restoration.

Quantitative Data on H3K27me3 Restoration

The following table summarizes the key quantitative findings from preclinical studies investigating the effect of Dordaviprone on H3K27me3 levels.

Experimental ModelTreatmentAssayKey FindingReference
H3 K27M-mutant DMG cells (in vitro)Dordaviprone (ONC201)Metabolomic and Transcriptomic AnalysisIncreased levels of L-2-hydroxyglutarate (L-2HG), a known inhibitor of histone lysine demethylases.[2]
H3 K27M-mutant DMG cells (in vitro)Dordaviprone (ONC201)Western BlotIncreased levels of H3K27me3.[3]
Human H3 K27M-mutant DMG tumorsDordaviprone (ONC201)Not specifiedIncreased repressive H3K27me3.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of Dordaviprone on H3K27me3.

Cell Culture and Drug Treatment
  • Cell Lines: Patient-derived H3 K27M-mutant diffuse midline glioma cell lines.

  • Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Dordaviprone Treatment: Dordaviprone (ONC201) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of the vehicle.

Western Blot Analysis for H3K27me3

This protocol is a standard method for quantifying changes in protein levels.

Western Blot Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Dordaviprone Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Membrane_Transfer Transfer to PVDF Membrane SDS_PAGE->Membrane_Transfer Blocking Blocking Membrane_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (anti-H3K27me3) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection

Caption: Standard workflow for Western blot analysis.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody specific for H3K27me3. An antibody against total histone H3 should be used as a loading control.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis is performed to quantify the relative changes in H3K27me3 levels.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the specific genomic regions where H3K27me3 is enriched.

  • Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K27me3, which is coupled to magnetic beads. This allows for the specific pull-down of DNA fragments associated with H3K27me3.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess H3K27me3 enrichment at specific gene promoters or by high-throughput sequencing (ChIP-seq) to map H3K27me3 enrichment across the entire genome.

Immunohistochemistry (IHC) for H3K27me3 in Tumor Tissues

IHC is used to visualize the distribution and intensity of H3K27me3 in tumor tissue sections.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the H3K27me3 epitope.

  • Immunostaining:

    • The tissue sections are incubated with a primary antibody against H3K27me3.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then applied.

    • A chromogenic substrate is added, which produces a colored precipitate at the site of the antibody-antigen reaction.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei and then mounted for microscopic examination.

  • Scoring: The intensity and percentage of positive staining are scored to provide a semi-quantitative measure of H3K27me3 levels.

Conclusion and Future Directions

Dordaviprone's ability to restore H3K27me3 levels in H3 K27M-mutant diffuse midline glioma represents a significant breakthrough in targeting the epigenetic vulnerabilities of this devastating cancer. The data and protocols presented in this guide provide a foundation for further research into the nuanced mechanisms of Dordaviprone and the development of next-generation epigenetic modulators. Future studies should focus on elucidating the full spectrum of genomic loci affected by Dordaviprone-induced H3K27me3 restoration and exploring potential combination therapies to enhance its efficacy.

References

Methodological & Application

ONC201: Application Notes and Protocols for In Vitro Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, the founding member of the imipridone class of anti-cancer compounds, is a small molecule drug candidate that has demonstrated promising preclinical and clinical activity across a range of malignancies.[1][2] Its mechanism of action is multifactorial, primarily involving the antagonism of the G protein-coupled receptor DRD2 and modulation of mitochondrial pathways.[3] This document provides detailed application notes and standardized protocols for the in vitro evaluation of ONC201, designed to assist researchers in the consistent and reproducible investigation of its anti-neoplastic effects.

Mechanism of Action Overview

ONC201 exerts its anti-cancer effects through several interconnected signaling pathways. A primary mechanism involves the dual inhibition of Akt and ERK signaling, which leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a.[4][5] In the nucleus, Foxo3a upregulates the transcription of the pro-apoptotic ligand TRAIL (TNF-related apoptosis-inducing ligand).[1][5]

Concurrently, ONC201 triggers an integrated stress response (ISR), leading to the upregulation of transcription factors ATF4 and CHOP.[6] This, in turn, increases the expression of Death Receptor 5 (DR5), the cognate receptor for TRAIL, sensitizing cancer cells to apoptosis. More recent studies have also highlighted a critical role for ONC201 in targeting mitochondrial function, leading to ATP depletion and cell death in a manner that is independent of caspases in some contexts.[4][6]

Quantitative Data Summary

The following tables summarize the in vitro effects of ONC201 across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of ONC201 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration
MDA-MB-231Triple-Negative Breast Cancer~2.05 days
Various Breast Cancer LinesBreast Cancer0.8 - 5.0Not Specified
Various Endometrial Cancer LinesEndometrial Cancer2.4 - 14.0Not Specified
HHCutaneous T-Cell Lymphoma>1.2548-96 hours

Data compiled from multiple sources.[4][6]

Table 2: Effects of ONC201 on Apoptosis and Cell Cycle

Cell LineTreatmentApoptosis (% Annexin V+)Cell Cycle Arrest
HH2.5 µM ONC201 (72h)47.9%Sub-G1 accumulation
OVCAR5100 µM ONC201 (36h)19.15%G1 arrest (44.7% to 60.1%)
SKOV3100 µM ONC201 (36h)16.12%G1 arrest (56.9% to 71.6%)

Data compiled from multiple sources.[4]

Table 3: Protein Expression Changes Induced by ONC201

Cell LineTreatment DurationUpregulated ProteinsDownregulated Proteins
Ovarian Cancer Cells (OVCAR5, SKOV3)24 hoursDR5, PERK, IRE-1a, ATF4, CHOP, ClpPDRD2, DRD5
Cutaneous T-Cell Lymphoma CellsNot SpecifiedATF4Akt, molecules in JAK/STAT and NF-κB pathways
Gastric Cancer CellsNot SpecifiedDR5, ATF4, CHOPSurvivin, cIAP-1, XIAP

Data compiled from multiple sources.[4][7]

Visualized Signaling Pathways and Workflows

ONC201_Signaling_Pathway ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Akt Akt ONC201->Akt ERK ERK ONC201->ERK ISR Integrated Stress Response (ISR) ONC201->ISR Mitochondria Mitochondria ONC201->Mitochondria Foxo3a_cyto Foxo3a (P) Akt->Foxo3a_cyto P ERK->Foxo3a_cyto P Foxo3a_nuc Foxo3a Foxo3a_cyto->Foxo3a_nuc Dephosphorylation TRAIL_gene TRAIL Gene Foxo3a_nuc->TRAIL_gene Transcription TRAIL_protein TRAIL TRAIL_gene->TRAIL_protein Translation Apoptosis Apoptosis TRAIL_protein->Apoptosis ATF4 ATF4 ISR->ATF4 Transcription CHOP CHOP ATF4->CHOP Transcription DR5_gene DR5 Gene CHOP->DR5_gene Transcription DR5_protein DR5 Receptor DR5_gene->DR5_protein Translation DR5_protein->Apoptosis ATP_depletion ATP Depletion Mitochondria->ATP_depletion ATP_depletion->Apoptosis

Caption: ONC201 Signaling Pathway.

ONC201_In_Vitro_Workflow start Start: Select Cancer Cell Line(s) culture Cell Culture and Seeding start->culture treatment Treat with ONC201 (Dose-response & Time-course) culture->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western Protein Expression Analysis (Western Blot) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis end End: Characterize ONC201 Effect data_analysis->end

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the dose-dependent effect of ONC201 on the viability of adherent cancer cells using a colorimetric MTS assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ONC201 stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ONC201 Treatment:

    • Prepare serial dilutions of ONC201 in complete medium from the stock solution. A common concentration range to test is 0.1 µM to 20 µM.[4]

    • Include a vehicle control (DMSO) at the same final concentration as the highest ONC201 dose.

    • Carefully remove the medium from the wells and add 100 µL of the prepared ONC201 dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 48, 72, or 96 hours).[4]

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of media-only wells (background) from all other values.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • Plot the percentage of cell viability against the log of ONC201 concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC to identify externalized phosphatidylserine (B164497) and Propidium Iodide (PI) to identify dead cells.

Materials:

  • Treated and control cells (adherent or suspension)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with ONC201 (e.g., 2.5 µM to 10 µM) for 24-72 hours.[4] Include an untreated control.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions.

    • For suspension cells, collect the cells directly.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS, centrifuging after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blotting for Protein Expression Analysis

This protocol outlines the procedure for detecting changes in the expression levels of key proteins in the ONC201 signaling pathway.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DR5, anti-p-Akt, anti-Akt, anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction:

    • Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and add Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after ONC201 treatment.

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and count cells (approximately 1 x 10^6 cells per sample).

    • Wash once with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data in a linear mode.

    • Use pulse width and pulse area to gate out doublets and aggregates.

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: Dordaviprone (ONC201) Dosing and Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration protocols for dordaviprone (formerly known as ONC201), a first-in-class imipridone, as investigated in various clinical trials for H3 K27M-mutant diffuse midline glioma (DMG).

Dosing Regimens

Dordaviprone has been evaluated in both adult and pediatric populations with varying dosing strategies. The following tables summarize the quantitative data from key clinical trials.

Table 1: Dordaviprone Dosing in Adult Patients[1][2][3][4]
Clinical TrialPhasePatient PopulationDosing RegimenCycle Length
ONC013 (Arm B)2Recurrent H3 K27M-mutant glioma625 mg once weeklyNot Specified
Integrated AnalysisMultipleRecurrent H3 K27M-mutant DMG625 mg once weekly or once every 3 weeks3-4 weeks
ACTION (NCT05580562)3Newly diagnosed H3 K27M-mutant diffuse glioma625 mg once weekly or twice weekly on consecutive days28 days
Table 2: Dordaviprone Dosing in Pediatric Patients[1][2][4][5][6]
Clinical TrialPhasePatient PopulationDosing RegimenCycle Length
ONC014 (Arm F)1Recurrent H3 K27M-mutant diffuse gliomaWeight-based, scaled from adult dose of 625 mgNot Specified
NCT034165301Newly diagnosed DIPG and/or recurrent/refractory H3 K27M gliomaTwice-weekly on consecutive days at 3 dose levels (DLs -1, 1, and 2) based on body weight21 days
ACTION (NCT05580562)3Newly diagnosed H3 K27M-mutant diffuse gliomaDose scaled by body weight for patients ≤52.5 kg28 days

Experimental Protocols

The following protocols are synthesized from methodologies reported in dordaviprone clinical trials.

Patient Eligibility and Screening Protocol
  • Inclusion Criteria:

    • Histologically confirmed diagnosis of H3 K27M-mutant diffuse glioma.[1]

    • For recurrent trials, measurable enhancing disease recurrence according to RANO-HGG criteria.[2]

    • For newly diagnosed trials, completion of standard frontline radiotherapy.[1]

    • Karnofsky Performance Status (KPS) or Lansky Performance Score (LPS) of ≥70.[1]

    • Adequate organ and bone marrow function.

  • Exclusion Criteria:

    • Primary malignant lesion located in the pons or spinal cord (in some trials).[3]

    • Diffuse intrinsic pontine glioma (DIPG) and spinal tumors were excluded in certain cohorts.[2]

    • Leptomeningeal disease or cerebrospinal fluid dissemination.[2][4]

    • Radiotherapy completed less than 90 days prior to the first dose of dordaviprone, unless there is unequivocal progression.[3]

  • Screening Assessments:

    • Baseline Magnetic Resonance Imaging (MRI) of the brain.

    • Complete medical history and physical examination.

    • Assessment of performance status (KPS or LPS).

    • Baseline laboratory tests (hematology, chemistry, and coagulation).

    • Confirmation of H3 K27M mutation status from tumor tissue.

Drug Administration Protocol
  • Drug Formulation: Dordaviprone is administered orally as 125 mg capsules.[5]

  • Administration Schedule:

    • Once-Weekly Dosing: Patients self-administer the prescribed dose of dordaviprone on the same day each week.

    • Twice-Weekly Dosing: In trials evaluating this schedule, patients take the prescribed dose on two consecutive days each week.[6]

  • Dose Administration:

    • Capsules should be swallowed whole with water.

    • For patients unable to swallow capsules, the contents may be dissolved in an approved diluent such as Gatorade or Powerade.[4][6]

  • Dose Modifications:

    • Dose reductions may be implemented for treatment-related adverse events (TRAEs), such as a Grade 3 or 4 event that does not resolve with medical management.[2][4]

    • Treatment may be discontinued (B1498344) due to disease progression, unacceptable toxicity, or patient withdrawal.[4]

Monitoring and Follow-up Protocol
  • Safety Monitoring:

    • Regular monitoring of vital signs, physical examinations, and laboratory parameters.

    • Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Efficacy Assessment:

    • Tumor response is assessed using MRI scans at regular intervals (e.g., every 8 weeks).

    • Response is evaluated based on the Response Assessment in Neuro-Oncology (RANO) criteria for high-grade gliomas (RANO-HGG).[2]

  • Pharmacokinetic Analysis:

    • In specific trials, blood samples are collected at predetermined time points to evaluate the pharmacokinetic profile of dordaviprone.[7][8]

Visualized Pathways and Workflows

Dordaviprone Signaling Pathway

Dordaviprone_Signaling_Pathway cluster_cell Tumor Cell cluster_receptor Cell Surface cluster_mitochondrion Mitochondrion Dordaviprone Dordaviprone (ONC201) DRD2 Dopamine Receptor D2 (DRD2) Dordaviprone->DRD2 Antagonist ClpP Caseinolytic Peptidase P (ClpP) Dordaviprone->ClpP Agonist ISR Integrated Stress Response ClpP->ISR TRAIL TRAIL Pathway ClpP->TRAIL Apoptosis Apoptosis ISR->Apoptosis TRAIL->Apoptosis

Caption: Dordaviprone's dual mechanism of action.

Clinical Trial Workflow for Dordaviprone Administration

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation & Follow-up Informed_Consent Informed Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Baseline_Assessments Baseline Assessments (MRI, Labs, Performance Status) Eligibility_Assessment->Baseline_Assessments Randomization Randomization (if applicable) Baseline_Assessments->Randomization Dordaviprone_Admin Dordaviprone Administration (Oral, Weekly/Twice-Weekly) Randomization->Dordaviprone_Admin Monitoring Ongoing Monitoring (Safety & Tolerability) Dordaviprone_Admin->Monitoring Response_Assessment Response Assessment (MRI every 8 weeks) Monitoring->Response_Assessment Response_Assessment->Dordaviprone_Admin Continue Treatment (if stable/responding) Follow_Up Long-term Follow-up (Survival) Response_Assessment->Follow_Up Progression or Completion

Caption: Patient journey in a dordaviprone clinical trial.

References

Application Notes and Protocols for the ONC201 Phase 3 Clinical Trial in Diffuse Midline Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal Phase 3 clinical trial, ACTION (NCT05580562), evaluating ONC201 (dordaviprone) for the treatment of newly diagnosed H3 K27M-mutant diffuse midline glioma (DMG). This document includes a summary of the trial design, patient population, and efficacy endpoints, alongside detailed protocols for key experimental assays and visualizations of the drug's mechanism of action and the clinical trial workflow.

I. ONC201 and the ACTION Clinical Trial

ONC201 (dordaviprone) is a first-in-class, orally administered small molecule that has shown promise in preclinical and early-phase clinical studies for H3 K27M-mutant gliomas.[1] It acts as a bitopic antagonist of the dopamine (B1211576) receptor D2/3 (DRD2/3) and an allosteric agonist of the mitochondrial protease ClpP.[1][2] This dual mechanism induces an integrated stress response and apoptosis in cancer cells.[1][3] The ACTION study is a multicenter, international, randomized, double-blind, placebo-controlled Phase 3 trial designed to definitively assess the efficacy and safety of ONC201 in patients with newly diagnosed H3 K27M-mutant diffuse glioma following standard-of-care radiotherapy.[4][5]

A. Trial Design and Endpoints

The ACTION trial (NCT05580562) is a robustly designed study aimed at providing definitive evidence for the potential approval of ONC201.[6]

Parameter Description
Official Title A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, International, Phase 3 Study in Patients with Newly Diagnosed H3 K27M-mutant Diffuse Glioma to Assess Whether Treatment with ONC201 Following Frontline Radiotherapy Will Extend Overall Survival and Progression-Free Survival in this Population (ACTION study).[5][7]
NCT Number NCT05580562.[5][6]
Phase 3.[5]
Study Design Randomized, double-blind, placebo-controlled, parallel-group.[5]
Patient Population Pediatric and adult patients with newly diagnosed, histologically confirmed H3 K27M-mutant diffuse glioma who have completed standard frontline radiotherapy.[5]
Treatment Arms Patients are randomized 1:1:1 to one of three arms: 1. Placebo, 2. ONC201 (once-weekly), 3. ONC201 (twice-weekly on consecutive days).
Primary Endpoints Overall Survival (OS) and Progression-Free Survival (PFS).
PFS Assessment Assessed by Response Assessment in Neuro-Oncology for High-Grade Glioma (RANO-HGG) criteria by a blinded independent central review.
Secondary Endpoints Safety, additional efficacy endpoints, clinical benefit, and quality of life.
B. Patient Eligibility Criteria

A summary of the key inclusion and exclusion criteria for the ACTION trial is provided below.

Inclusion Criteria Exclusion Criteria
Histologically confirmed H3 K27M-mutant diffuse glioma (by IHC or sequencing).[5]Primary spinal tumor or diffuse intrinsic pontine glioma (DIPG).[5]
Completion of standard frontline radiotherapy.[5]Evidence of leptomeningeal spread or cerebrospinal fluid dissemination.[5]
Karnofsky/Lansky performance status ≥70.Concurrent malignancy.[5]
Body weight ≥ 10 kg.[5]Prior treatment with ONC201 or ONC206.[2]
Stable or decreasing dose of corticosteroids and anti-seizure medications for 7 days prior to randomization.[8]Use of strong CYP3A4 inhibitors or inducers within a specified timeframe.[8]

II. ONC201 Mechanism of Action and Signaling Pathway

ONC201's unique mechanism of action is central to its therapeutic potential in H3 K27M-mutant diffuse midline glioma.

ONC201_Mechanism_of_Action cluster_cell Tumor Cell cluster_downstream Downstream Effects ONC201 ONC201 (Dordaviprone) DRD2 DRD2/3 Antagonism ONC201->DRD2 ClpP ClpP Agonism ONC201->ClpP Akt_ERK Inactivation of Akt/ERK Signaling DRD2->Akt_ERK ISR Activation of Integrated Stress Response (ISR) ClpP->ISR TRAIL Induction of TRAIL Pathway Akt_ERK->TRAIL Apoptosis Apoptosis ISR->Apoptosis TRAIL->Apoptosis

ONC201 Mechanism of Action in Glioma Cells.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of the ONC201 clinical trials.

A. H3 K27M Mutation Detection by Immunohistochemistry (IHC)

Objective: To detect the presence of the H3 K27M mutant protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. This method is highly sensitive and specific for identifying patients eligible for the ACTION trial.[9]

Materials:

  • FFPE tumor tissue sections (4-5 µm thickness) on positively charged slides.

  • H3 K27M mutant-specific primary antibody (e.g., rabbit monoclonal).

  • Secondary antibody and detection system (e.g., HRP-polymer-based).

  • DAB chromogen.

  • Hematoxylin (B73222) counterstain.

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

  • Wash buffers (e.g., PBS or TBS).

  • Positive and negative control slides.

Protocol:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (or a xylene substitute) to remove paraffin.

    • Rehydrate sections through a series of graded ethanol (B145695) solutions to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating with a hydrogen peroxide solution.

    • Block non-specific antibody binding with a protein block solution.

  • Primary Antibody Incubation:

    • Incubate slides with the H3 K27M primary antibody at a predetermined optimal dilution and time.

  • Secondary Antibody and Detection:

    • Wash slides to remove unbound primary antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Wash slides.

  • Chromogen Application:

    • Apply DAB chromogen and incubate until a brown precipitate forms in positive cells.

    • Stop the reaction by rinsing with water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate slides through graded ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

Interpretation:

  • Positive: Strong nuclear staining in tumor cells.

  • Negative: Absence of nuclear staining in tumor cells. Entrapped non-neoplastic cells (e.g., endothelial cells) should be negative.

B. H3 K27M Mutation Detection by Next-Generation Sequencing (NGS)

Objective: To identify the specific H3 K27M mutation (e.g., in H3F3A or HIST1H3B genes) from tumor DNA. NGS provides definitive molecular confirmation.

Protocol Workflow:

NGS_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis Tumor_Tissue FFPE Tumor Tissue DNA_Extraction DNA Extraction Tumor_Tissue->DNA_Extraction QC DNA Quantification and Quality Control DNA_Extraction->QC Fragmentation DNA Fragmentation QC->Fragmentation Adapter_Ligation Adapter Ligation Fragmentation->Adapter_Ligation Target_Enrichment Target Enrichment (e.g., Hybrid Capture) Adapter_Ligation->Target_Enrichment Amplification Library Amplification Target_Enrichment->Amplification Sequencing Next-Generation Sequencing Amplification->Sequencing Data_Analysis Bioinformatic Analysis: Alignment, Variant Calling Sequencing->Data_Analysis Report Mutation Report Data_Analysis->Report

Generalized Workflow for NGS-based H3 K27M Mutation Detection.

Methodology:

  • DNA Extraction: Isolate genomic DNA from FFPE tumor tissue scrolls or cores using a commercially available kit optimized for FFPE samples.

  • DNA Quantification and Quality Control: Assess the quantity and quality of the extracted DNA using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

  • Library Preparation:

    • Fragment the DNA to a suitable size range.

    • Ligate sequencing adapters to the DNA fragments.

    • Perform target enrichment using a custom or commercially available gene panel that includes the histone genes H3F3A and HIST1H3B/C.

    • Amplify the enriched library by PCR.

  • Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Align the sequencing reads to the human reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs), including the specific A>T transversion that results in the K27M mutation.

    • Annotate the identified variants.

  • Reporting: Generate a clinical report indicating the presence or absence of the H3 K27M mutation, including the specific gene and variant identified.

C. Quantification of ONC201 in Plasma by LC-MS/MS

Objective: To accurately measure the concentration of ONC201 in patient plasma samples to assess pharmacokinetics.

Materials:

  • Human plasma collected in K2EDTA tubes.

  • ONC201 analytical standard and a stable isotope-labeled internal standard (SIL-IS).

  • Acetonitrile (ACN) for protein precipitation.

  • Formic acid.

  • LC column (e.g., C18).

  • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50 µL), add the SIL-IS.

    • Add a larger volume of cold ACN (e.g., 200 µL) to precipitate plasma proteins.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Liquid Chromatography (LC) Separation:

    • Inject the prepared sample into the LC system.

    • Use a C18 column and a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and ACN with 0.1% formic acid (Mobile Phase B).

    • The gradient is designed to separate ONC201 from other plasma components.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Utilize electrospray ionization (ESI) in positive mode.

    • Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both ONC201 and the SIL-IS.

  • Quantification:

    • Generate a calibration curve using standards of known ONC201 concentrations prepared in a similar matrix.

    • Determine the concentration of ONC201 in the patient samples by comparing the peak area ratio of the analyte to the SIL-IS against the calibration curve.

D. Radiographic Assessment using RANO-HGG Criteria

Objective: To provide a standardized method for assessing tumor response and progression in patients with high-grade gliomas, which is a primary endpoint in the ACTION trial.

Key Principles:

  • Imaging Modality: Gadolinium-enhanced MRI is the standard.

  • Measurable Lesions: Contrast-enhancing lesions with a bidirectional diameter of at least 10 mm x 10 mm.

  • Non-Measurable Lesions: All other lesions, including T2/FLAIR abnormalities.

  • Baseline Scan: The scan performed after the completion of radiotherapy and before the start of ONC201/placebo treatment.

Response Criteria Summary:

Response Category RANO-HGG Criteria
Complete Response (CR) Disappearance of all enhancing disease, sustained for at least 4 weeks; no new lesions; stable or improved T2/FLAIR; patient must be off corticosteroids.[10]
Partial Response (PR) ≥50% decrease in the sum of the products of perpendicular diameters (SPD) of all measurable enhancing lesions, sustained for at least 4 weeks; no progression of non-measurable disease; no new lesions; stable or improved T2/FLAIR; stable or reduced corticosteroid dose.[10]
Stable Disease (SD) Does not qualify for CR, PR, or progression.
Progressive Disease (PD) ≥25% increase in the SPD of enhancing lesions; significant increase in T2/FLAIR non-enhancing lesions (not attributable to other causes); or any new lesion.[10]

Assessment Workflow:

  • Baseline MRI: Obtain a high-quality, contrast-enhanced MRI of the brain after radiotherapy and prior to starting the study drug.

  • Follow-up MRIs: Perform gadolinium-enhanced MRIs approximately every 8 weeks.[4]

  • Tumor Measurement: At each time point, measure the maximum perpendicular diameters of all measurable enhancing lesions.

  • Response Evaluation: Compare the tumor measurements and qualitative assessment of non-measurable lesions and T2/FLAIR signal with the baseline scan to determine the response category according to the RANO-HGG criteria.

  • Blinded Independent Central Review: In the ACTION trial, all scans are assessed by two independent neuroradiologists who are blinded to the treatment allocation to ensure unbiased evaluation of the primary endpoint of PFS.

IV. Conclusion

The ONC201 ACTION Phase 3 clinical trial represents a significant step forward in the development of targeted therapies for H3 K27M-mutant diffuse midline glioma, a devastating disease with no effective systemic treatments. The rigorous design of the trial, coupled with standardized and validated experimental protocols, will provide high-quality data on the efficacy and safety of dordaviprone. The information and protocols detailed in these application notes are intended to support the broader research and drug development community in understanding and contributing to the advancement of treatments for this challenging cancer.

References

Application Notes and Protocols for ONC201 in Pediatric Brain Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational drug ONC201 (dordaviprone) for the treatment of pediatric brain tumors, with a particular focus on H3 K27M-mutant diffuse midline gliomas. Detailed protocols for key experimental assays and visualizations of the drug's signaling pathway and clinical trial workflows are included to support ongoing research and development efforts.

ONC201: An Overview

ONC201 is an orally administered, first-in-class small molecule that has demonstrated promising clinical activity in pediatric and adult patients with H3 K27M-mutant gliomas, a group of aggressive and often fatal brain tumors.[1][2][3] Its primary mechanism of action involves the dual antagonism of the dopamine (B1211576) receptor D2/3 (DRD2/3) and allosteric agonism of the mitochondrial protease ClpP.[1][3] This unique activity profile leads to an integrated stress response, metabolic reprogramming, and ultimately, apoptosis in cancer cells.[3][4] ONC201 is capable of crossing the blood-brain barrier, a critical feature for a centrally acting anti-cancer agent.[2][3]

Preclinical Applications

In Vitro Efficacy

ONC201 has shown potent and selective cytotoxic effects against H3 K27M-mutant pediatric brain tumor cell lines.

Cell LineTumor TypeIC50 (µM)Citation
H3 K27M mutant lines (median)Glioma~0.4[5]
Patient-derived DIPG tumorsphereDIPG~0.6[6]
H3 K27M/G34R wildtype lines (median)Glioma~1.2[5]
H3 G34R lines (median)Glioma>10[5]
In Vivo Efficacy

Preclinical studies using mouse models of pediatric brain tumors have demonstrated the anti-tumor activity of ONC201.

ModelTreatmentOutcomeCitation
Midline in utero electroporation (IUE) mouse model of H3K27M-mutant glioma (PPK)125 mg/kg ONC201 once weeklySignificantly extended survival[7]

Clinical Applications in Pediatric Patients

ONC201 has been evaluated in several clinical trials involving pediatric patients with H3 K27M-mutant diffuse midline gliomas, including Diffuse Intrinsic Pontine Glioma (DIPG).

Pharmacokinetics in Pediatric Patients

Pharmacokinetic parameters of ONC201 have been assessed in pediatric patients.

ParameterValueDosing ScheduleClinical TrialCitation
T1/28.4 hOnce-weeklyNCT03416530[3][8]
Tmax2.1 hOnce-weeklyNCT03416530[3][8]
Cmax2.3 µg/mLOnce-weeklyNCT03416530[3][8]
AUC0-tlast16.4 h·µg/mLOnce-weeklyNCT03416530[3]
AUC0-48Greater with D1D2 than once-weeklyTwice-weekly (consecutive days)NCT03416530[1]
Clinical Trial Data

Key clinical trials are evaluating the safety and efficacy of ONC201 in pediatric patients.

Trial IdentifierPhasePatient PopulationDosing RegimenKey OutcomesCitation
NCT03416530IPediatric H3 K27M-mutant glioma/DIPGDose-escalation, once-weekly and twice-weekly (consecutive days)Recommended Phase 2 Dose (RP2D) determined to be the adult RP2D (625 mg) scaled by body weight. Well-tolerated with no dose-limiting toxicities.[2][3][9]
ACTION (NCT05580562)IIINewly diagnosed H3 K27M-mutant diffuse glioma (pediatric and adult)Randomized 1:1:1 to placebo, once-weekly ONC201, or twice-weekly ONC201 on consecutive days, following standard radiotherapy.Primary endpoints are overall survival (OS) and progression-free survival (PFS). Currently enrolling.[1][10][11]

An integrated analysis of five open-label clinical studies in patients with recurrent H3 K27M-mutant DMG showed the following efficacy for single-agent ONC201:

Efficacy EndpointValue95% Confidence IntervalCitation
Overall Response Rate (ORR) by RANO-HGG20.0%10.0% - 33.7%[10]
ORR by RANO-HGG/LGG30.0%17.9% - 44.6%[10]
Median Duration of Response (RANO-HGG)11.2 months3.8 - not reached[10]
Median Time to Response8.3 months1.9 - 15.9 months (range)[10]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic effect of ONC201 on pediatric brain tumor cells.

Materials:

  • Pediatric brain tumor cell lines (e.g., H3 K27M-mutant glioma cells)

  • Complete cell culture medium

  • ONC201

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of ONC201 in complete medium. The final concentration may range from 0.1 to 10 µM. Include a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the ONC201 dilutions or vehicle control.

  • Incubate the plate for 72-120 hours at 37°C in a humidified incubator.

  • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • For MTT assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify ONC201-induced apoptosis in pediatric brain tumor cells.

Materials:

  • Pediatric brain tumor cell lines

  • Complete cell culture medium

  • ONC201

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of ONC201 or DMSO for 48-72 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of ONC201 in a pediatric brain tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Pediatric brain tumor cells (e.g., H3 K27M-mutant glioma cells)

  • Matrigel (optional)

  • ONC201

  • Vehicle control (e.g., sterile water or appropriate buffer)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of pediatric brain tumor cells (e.g., 1-5 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer ONC201 orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 125 mg/kg, once weekly). The control group receives the vehicle.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

ONC201_Signaling_Pathway cluster_cell Tumor Cell cluster_mito Mitochondrion ONC201 ONC201 DRD2 DRD2/3 Receptor ONC201->DRD2 Antagonizes ClpP ClpP Protease ONC201->ClpP Agonizes Akt_ERK Akt/ERK Signaling DRD2->Akt_ERK Proliferation Tumor Cell Proliferation Akt_ERK->Proliferation Stress Integrated Stress Response ClpP->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: ONC201 Mechanism of Action in Pediatric Brain Tumors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Pediatric Brain Tumor Cell Culture Treatment ONC201 Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis_assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_assay Xenograft Tumor Xenograft Implantation Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth ONC201_Admin ONC201 Administration Tumor_Growth->ONC201_Admin Efficacy_Eval Efficacy Evaluation (Tumor Volume) ONC201_Admin->Efficacy_Eval

Caption: Preclinical Experimental Workflow for ONC201 Evaluation.

Clinical_Trial_Workflow Patient_Screening Patient Screening (H3 K27M Mutation) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessments (MRI, Clinical Status) Informed_Consent->Baseline_Assessment Randomization Randomization (e.g., ACTION Trial) Baseline_Assessment->Randomization Treatment_Phase ONC201/Placebo Administration Randomization->Treatment_Phase Monitoring Safety & Efficacy Monitoring (Regular MRIs) Treatment_Phase->Monitoring Monitoring->Treatment_Phase Cycles Data_Analysis Data Analysis (OS, PFS) Monitoring->Data_Analysis

Caption: General Workflow of a Pediatric Brain Tumor Clinical Trial with ONC201.

References

Application Notes and Protocols for ONC201 in Orthotopic Glioblastoma Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a universally poor prognosis despite a standard-of-care regimen involving surgical resection, radiation, and chemotherapy.[1][2] The development of novel therapeutic agents that can effectively cross the blood-brain barrier (BBB) and target tumor-specific pathways is a critical area of research. ONC201 (dordaviprone), the first-in-class small molecule of the imipridone family, has emerged as a promising agent due to its ability to penetrate the BBB and exert anti-cancer effects through a novel mechanism of action.[2][3][4] Preclinical studies in orthotopic glioblastoma mouse models have been instrumental in elucidating its therapeutic potential, both as a monotherapy and in combination with standard treatments.[1][5]

These application notes provide a summary of the key findings and detailed protocols for utilizing ONC201 in orthotopic GBM mouse models, intended to guide researchers in designing and executing preclinical studies.

Mechanism of Action of ONC201 in Glioblastoma

ONC201 exerts its anti-tumor effects through a dual-targeting mechanism. It functions as a selective antagonist of the dopamine (B1211576) receptor D2 (DRD2) and D3, and as an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[6][7][8] This dual action converges on the activation of the integrated stress response (ISR), a key cellular signaling pathway.[1][3]

Activation of the ISR leads to the upregulation of transcription factors ATF4 and CHOP, which in turn increases the expression of the pro-apoptotic TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5).[1][9] This signaling cascade ultimately induces p53-independent apoptosis in glioblastoma cells.[10] Additionally, downstream of DRD2 antagonism, ONC201 inhibits Akt and ERK signaling, leading to the nuclear translocation of the transcription factor FOXO3a, which further contributes to TRAIL upregulation.[1][8]

ONC201_Mechanism cluster_Mito Mitochondrion cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ClpP ClpP MitoStress Mitochondrial Stress ClpP->MitoStress Agonism ISR Integrated Stress Response (ISR) MitoStress->ISR DRD2 DRD2 / DRD3 Akt_ERK Akt / ERK Signaling DRD2->Akt_ERK Inhibition FOXO3a_p FOXO3a-P Akt_ERK->FOXO3a_p Phosphorylates FOXO3a FOXO3a FOXO3a_p->FOXO3a Dephosphorylation TRAIL_DR5 TRAIL / DR5 Transcription FOXO3a->TRAIL_DR5 Translocates & Activates ATF4 ATF4 / CHOP ISR->ATF4 Activation ATF4->TRAIL_DR5 Activation Apoptosis Apoptosis TRAIL_DR5->Apoptosis ONC201 ONC201 ONC201->ClpP ONC201->DRD2 Antagonism

Figure 1: Simplified signaling pathway of ONC201 in glioblastoma cells.

Application Note 1: Preclinical Efficacy Data

Orthotopic mouse models are essential for evaluating the in vivo efficacy of potential GBM therapeutics. Studies have demonstrated that ONC201 significantly impacts tumor growth and prolongs survival, particularly when used in combination with the standard-of-care chemotherapy (temozolomide, TMZ) and radiotherapy (RT).

Quantitative Data Summary

The following tables summarize key quantitative outcomes from preclinical studies of ONC201 in orthotopic GBM mouse models.

Table 1: Survival Outcomes in an Orthotopic U251 Glioblastoma Mouse Model

Treatment Group Median Survival (Days) Statistical Significance (p-value vs. Triple Combo) Reference
ONC201 Monotherapy 44 p = 0.000197 [3][11]
Radiotherapy (RT) 63 p = 0.0012 [3][11]
Temozolomide (B1682018) (TMZ) 78 p = 0.0354 [3][11]
ONC201 + RT 55 p = 0.0004 [3][11]
ONC201 + TMZ 80 p = 0.0041 [3][11]
RT + TMZ 103 p > 0.05 [3][11]
ONC201 + RT + TMZ 123 - [3][11]

In the triple combination group, 3 out of 7 mice survived beyond 200 days.[3][11]

Experimental Protocols

Protocol 1: Establishment of Orthotopic Glioblastoma Mouse Models

This protocol describes a generalized procedure for the intracranial implantation of human glioblastoma cells into immunodeficient mice.[12][13]

Materials:

  • Human glioblastoma cell line (e.g., U-251-LUC, patient-derived xenograft cells)

  • Immunodeficient mice (e.g., athymic nude, NOD/SCID)

  • Stereotaxic apparatus for small animals

  • Anesthesia machine (e.g., isoflurane)

  • Microsyringe pump and Hamilton syringe

  • Sterile surgical instruments

  • Anesthetic (e.g., ketamine/xylazine) and analgesic (e.g., bupivacaine) agents

  • Bioluminescence imaging system (for luciferase-expressing cells)

Procedure:

  • Cell Preparation: Culture glioblastoma cells to ~80% confluency. Harvest, wash, and resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^5 to 1 x 10^6 cells per injection volume). Keep cells on ice.

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) or an intraperitoneal injection of ketamine/xylazine. Once fully anesthetized, secure the mouse in the stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness.

  • Surgical Procedure:

    • Sterilize the scalp with alternating scrubs of povidone-iodine and 70% ethanol.

    • Make a midline sagittal incision on the scalp to expose the skull.

    • Identify the bregma. Using the stereotaxic manipulator, determine the coordinates for injection into the desired brain region (e.g., striatum).

    • Use a micro-drill to create a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.

  • Intracranial Injection:

    • Lower the microsyringe needle through the burr hole to the target depth.

    • Inject the cell suspension slowly (e.g., 0.5-1 µL/min) to prevent reflux. A typical total volume is 2-5 µL.

    • After injection, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow, then slowly retract it.

  • Closure and Recovery:

    • Seal the burr hole with bone wax.

    • Close the scalp incision with surgical sutures or wound clips.

    • Administer a local anesthetic like bupivacaine (B1668057) at the incision site and a systemic analgesic for post-operative pain.

    • Place the mouse in a clean, warm cage for recovery and monitor until it is fully ambulatory.

  • Tumor Growth Monitoring: Monitor tumor establishment and growth using bioluminescence imaging (BLI) for luciferase-tagged cells or MRI.[5][14] Monitor animal health, including body weight and neurological symptoms, daily.

Experimental_Workflow start Prepare GBM Cell Suspension surgery Anesthetize Mouse & Secure in Stereotaxic Frame start->surgery implant Intracranial Implantation of GBM Cells surgery->implant recover Surgical Closure & Post-Op Recovery implant->recover monitor Monitor Tumor Growth (e.g., BLI / MRI) recover->monitor randomize Randomize Mice into Treatment Cohorts monitor->randomize treat Initiate Treatment Regimen (ONC201, Vehicle, Combo) randomize->treat endpoint Monitor Survival & Tumor Burden treat->endpoint analysis Endpoint Analysis (Survival, Histology) endpoint->analysis

Figure 2: General experimental workflow for preclinical ONC201 studies.

Protocol 2: ONC201 Administration in Combination Therapy

This protocol is based on a published preclinical study evaluating ONC201 with radiotherapy and temozolomide in an orthotopic U-251-LUC GBM model.[5][15][16]

Materials:

  • Established orthotopic U-251-LUC tumor-bearing mice

  • ONC201

  • Temozolomide (TMZ)

  • Vehicle for ONC201 (as appropriate for formulation)

  • Vehicle for TMZ (e.g., sterile saline)

  • Small animal irradiator

  • Oral gavage needles

  • Syringes for intraperitoneal (i.p.) injection

Procedure:

  • Treatment Initiation: Begin treatment when tumors are established, as confirmed by bioluminescence imaging.

  • Dosing and Administration Schedule (for a 4-week treatment period):

    • ONC201: Administer 100 mg/kg weekly via oral gavage (p.o.).[5][9][15]

    • Temozolomide (TMZ): Administer 20 mg/kg weekly via intraperitoneal (i.p.) injection.[5][15]

    • Radiotherapy (RT): Deliver 2 Gy of localized cranial irradiation weekly .[5][15]

  • Treatment Groups:

    • Vehicle Control

    • ONC201 monotherapy

    • TMZ monotherapy

    • RT monotherapy

    • Dual combinations (ONC201+TMZ, ONC201+RT, TMZ+RT)

    • Triple combination (ONC201+TMZ+RT)

  • Monitoring and Endpoints:

    • Continuously monitor animal health, body weight, and any signs of toxicity.

    • Measure tumor burden regularly (e.g., weekly BLI).

    • The primary endpoint is typically overall survival. Mice are euthanized when they reach predefined humane endpoints (e.g., >20% weight loss, severe neurological symptoms).

    • At the endpoint, brains can be harvested for histological or molecular analysis.

Summary

ONC201 is a promising BBB-penetrant therapeutic agent for glioblastoma. Preclinical studies using orthotopic mouse models have been crucial in demonstrating its efficacy, especially in combination with standard-of-care radiation and chemotherapy.[3][5] The data strongly support the synergistic interaction of ONC201 with TMZ and RT, leading to significantly prolonged survival in mouse models.[11] The provided protocols offer a framework for researchers to further investigate ONC201's therapeutic potential and its underlying mechanisms in clinically relevant preclinical settings.

References

Application Notes and Protocols for Cell Viability Assays Following ONC201 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability in response to ONC201 treatment. This document includes an overview of ONC201's mechanisms of action, detailed protocols for common cell viability assays, a summary of its effects on various cancer cell lines, and visual representations of the key signaling pathways involved.

Introduction to ONC201

ONC201, also known as dordaviprone (or TIC10), is a first-in-class small molecule demonstrating broad-spectrum anti-cancer activity.[1][2] It is currently under clinical investigation for various malignancies, including recurrent H3 K27M-mutant diffuse midline glioma, for which it has received FDA approval.[3][4][5] ONC201's unique mechanism of action involves the induction of cell stress pathways and apoptosis through multiple avenues, making it a promising therapeutic agent.[1][6]

Mechanisms of Action

ONC201 exerts its anti-tumor effects through several key signaling pathways:

  • Integrated Stress Response (ISR): A primary mechanism of ONC201 is the activation of the ISR.[3][7] This is initiated through the activation of the eIF2α kinases HRI and PKR, leading to the upregulation of the transcription factor ATF4.[7] ATF4, in turn, induces the expression of CHOP and the death receptor DR5, contributing to apoptosis.[7][8]

  • TRAIL Pathway Activation: ONC201 was initially identified as an inducer of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][9] It inhibits the pro-survival kinases AKT and ERK, which leads to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[1][8] Activated FOXO3a then upregulates the transcription of the TRAIL gene.[1][8] The concurrent upregulation of both TRAIL and its receptor DR5 leads to a potent pro-apoptotic signal.[8]

  • Mitochondrial ClpP Activation: ONC201 is an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[10][11][12] Activation of ClpP leads to the degradation of mitochondrial proteins, disrupting mitochondrial function and inducing a proteotoxic stress response that contributes to cell death.[13]

  • Dopamine (B1211576) Receptor D2 (DRD2) Antagonism: ONC201 also acts as a selective antagonist of the dopamine receptor D2 (DRD2), which is overexpressed in some cancers like glioblastoma.[12][14] Antagonism of DRD2 contributes to the inhibition of tumor growth.[12][15]

Signaling Pathways and Experimental Workflow Diagrams

Below are diagrams illustrating the key signaling pathways affected by ONC201 and a typical experimental workflow for assessing its impact on cell viability.

ONC201_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis DRD2 DRD2 DR5 DR5 Apoptosis Apoptosis DR5->Apoptosis Initiates ONC201_node ONC201 ONC201_node->DRD2 Antagonizes AKT AKT ONC201_node->AKT Inhibits ERK ERK ONC201_node->ERK Inhibits eIF2a_kinases HRI / PKR ONC201_node->eIF2a_kinases Activates ClpP ClpP ONC201_node->ClpP Activates FOXO3a_p p-FOXO3a AKT->FOXO3a_p Phosphorylates ERK->FOXO3a_p Phosphorylates FOXO3a FOXO3a FOXO3a_p->FOXO3a Dephosphorylation FOXO3a_n FOXO3a FOXO3a->FOXO3a_n Translocates eIF2a eIF2α eIF2a_kinases->eIF2a Phosphorylates eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 Induces Translation TRAIL_gene TRAIL Gene FOXO3a_n->TRAIL_gene Induces Transcription DR5_gene DR5 Gene ATF4->DR5_gene Induces Transcription TRAIL_gene->DR5 TRAIL ligand binds DR5_gene->DR5 Mito_dysfunction Mitochondrial Dysfunction ClpP->Mito_dysfunction Leads to Mito_dysfunction->Apoptosis

Caption: ONC201 Signaling Pathways.

Experimental_Workflow start Start cell_culture 1. Cell Seeding (e.g., 96-well plate) start->cell_culture treatment 2. ONC201 Treatment (Dose-response) cell_culture->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation assay 4. Cell Viability Assay (MTT or CellTiter-Glo) incubation->assay measurement 5. Signal Measurement (Absorbance or Luminescence) assay->measurement analysis 6. Data Analysis (IC50/EC50 Calculation) measurement->analysis end End analysis->end

Caption: Cell Viability Assay Workflow.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of ONC201 in various cancer cell lines as determined by cell viability assays.

Cell LineCancer TypeAssay TypeTreatment Duration (hours)IC50 / EC50 (µM)Reference(s)
Glioma
H3 K27M-mutantDiffuse Midline GliomaNot SpecifiedNot Specified~0.6 (median)[2]
H3 Wildtype/G34GliomaNot SpecifiedNot Specified~1.5 (median)[2]
Breast Cancer
BT20Triple-NegativeMTS1203.694[16]
MDAMB231Triple-NegativeMTS1202.400[16]
Hs578TTriple-NegativeMTS1201.887[16]
MDAMB436Triple-NegativeMTS1201.316[16]
HCC38Triple-NegativeMTS1201.115[16]
hTERT-HME1Normal MammaryMTS1200.7908[16]
Colon Cancer
HCT116Colorectal CarcinomaMTS1202.155[16]

Note: IC50/EC50 values can vary based on the specific assay conditions, cell passage number, and other experimental factors.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of ONC201 on adherent cancer cell lines.

Materials:

  • ONC201 (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • ONC201 Treatment:

    • Prepare serial dilutions of ONC201 in complete medium. A typical concentration range to test is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest ONC201 dose.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ONC201.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting up and down.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of ONC201 concentration and determine the IC50 value using non-linear regression analysis.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is suitable for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • ONC201 (dissolved in DMSO)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete medium.

    • Include control wells with medium only for background measurement.

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • ONC201 Treatment:

    • Prepare serial dilutions of ONC201 in complete medium (e.g., 0.1 µM to 20 µM) and a vehicle control.

    • Add the desired volume of ONC201 dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background wells (medium only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100

    • Plot the percentage of cell viability against the log of ONC201 concentration and determine the EC50 value using non-linear regression analysis.

Conclusion

The assessment of cell viability is a critical step in evaluating the efficacy of ONC201. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments. Understanding the intricate signaling pathways activated by ONC201 will further aid in the interpretation of experimental results and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Western Blot Analysis of ONC201-Induced Apoptosis Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, a first-in-class small molecule of the imipridone class, has emerged as a promising anti-cancer agent that induces apoptosis in a p53-independent manner.[1][2] It exerts its effects through various mechanisms, including the induction of the integrated stress response (ISR) and modulation of the TRAIL pathway.[1][3][4] Western blotting is a crucial technique to elucidate the molecular mechanisms underlying ONC201-induced apoptosis by detecting and quantifying key protein markers.[5][6] These application notes provide detailed protocols for the analysis of apoptosis markers in response to ONC201 treatment using Western blotting.

Key apoptosis markers for Western blot analysis following ONC201 treatment include:

  • Cleaved Caspase-3: A key executioner caspase, its cleavage from the inactive pro-enzyme (32 kDa) into active fragments (p17 and p12) is a hallmark of apoptosis.[5][7]

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 is a 116 kDa nuclear protein involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3 into 89 kDa and 24 kDa fragments, rendering it inactive.[5][8]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family is critical in regulating the intrinsic apoptotic pathway.[9][10] ONC201 has been shown to modulate the expression of these proteins, for instance by up-regulating the pro-apoptotic protein Bim.[11]

Signaling Pathways Involved in ONC201-Induced Apoptosis

ONC201 triggers apoptosis through a complex network of signaling pathways. A simplified representation of the key pathways is illustrated below.

ONC201_Apoptosis_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling cluster_execution Apoptosis Execution ONC201 ONC201 DRD2 DRD2 Antagonism ONC201->DRD2 ISR Integrated Stress Response (ISR) ONC201->ISR Akt_ERK Inactivation of Akt/ERK DRD2->Akt_ERK ATF4 ATF4 Activation ISR->ATF4 Bcl2_family Modulation of Bcl-2 Family Proteins Akt_ERK->Bcl2_family ATF4->Bcl2_family Caspase_activation Caspase Activation Bcl2_family->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: ONC201-induced apoptosis signaling cascade.

Experimental Workflow for Western Blot Analysis

A typical workflow for analyzing ONC201-induced apoptosis markers by Western blot is outlined below.

Western_Blot_Workflow start Start: Cell Culture and ONC201 Treatment cell_lysis Cell Lysis and Protein Extraction start->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation (with Laemmli Buffer) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Results analysis->end

Caption: Western blot experimental workflow.

Detailed Protocols

Cell Culture and ONC201 Treatment
  • Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO2) to approximately 70-80% confluency.[12]

  • Treat the cells with various concentrations of ONC201 (e.g., 2.5-10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72, 96 hours).[1][2] The optimal concentration and duration should be determined empirically for each cell line.

  • For adherent cells, collect both the floating (apoptotic) and attached cells to ensure all apoptotic cells are included in the analysis.[12]

Sample Preparation: Cell Lysis and Protein Quantification
  • Cell Lysis:

    • For adherent cells, wash the cells twice with ice-cold 1X PBS.[13]

    • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13][14]

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.[14]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[6]

    • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for SDS-PAGE.[6]

SDS-PAGE and Protein Transfer
  • Sample Preparation for Loading:

    • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[13][15]

  • SDS-PAGE:

    • Load 20-40 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel.[12] Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120V until the dye front reaches the bottom.[6] The percentage of the gel can be adjusted based on the molecular weight of the target proteins.[16]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

    • A wet transfer is recommended for optimal efficiency, performed at 100V for 60-90 minutes at 4°C.[6][12]

Immunoblotting and Detection
  • Blocking:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[13][17]

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.[13]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[13]

  • Detection:

    • Wash the membrane again three times for 10 minutes each with TBST.[14]

    • Prepare and incubate the membrane with a chemiluminescent (ECL) substrate according to the manufacturer's protocol.[14]

    • Capture the chemiluminescent signal using an imaging system.[12]

Data Presentation and Analysis

Quantitative analysis of Western blot data is essential for comparing the effects of different ONC201 concentrations and treatment durations.

  • Densitometry:

    • Quantify the band intensities for the target proteins and a loading control (e.g., β-actin or GAPDH) using densitometry software such as ImageJ.[12][16]

  • Normalization:

    • Normalize the intensity of the target protein bands to the intensity of the corresponding loading control for each sample.[6]

  • Fold Change Calculation:

    • Calculate the fold change in protein expression relative to the untreated control.[6]

Sample Data Tables

Table 1: Densitometric Analysis of Cleaved Caspase-3 and Cleaved PARP

TreatmentConcentration (µM)Duration (h)Normalized Cleaved Caspase-3 Intensity (Fold Change)Normalized Cleaved PARP Intensity (Fold Change)
Vehicle Control0481.01.0
ONC2012.5483.22.8
ONC2015.0485.85.1
ONC20110.0488.17.5

Table 2: Densitometric Analysis of Bcl-2 Family Proteins

TreatmentConcentration (µM)Duration (h)Normalized Bcl-2 Intensity (Fold Change)Normalized Bax Intensity (Fold Change)Bax/Bcl-2 Ratio
Vehicle Control0481.01.01.0
ONC2012.5480.71.82.6
ONC2015.0480.42.56.3
ONC20110.0480.23.115.5

Troubleshooting

Common issues in Western blotting for apoptosis markers include improper sample preparation leading to protein degradation, inconsistent sample loading, and non-specific antibody binding.[16] Careful handling of samples, accurate protein quantification, and adequate blocking are crucial for reliable results.[16] Time-course studies may be necessary to determine the optimal time point for detecting specific apoptotic markers, as the apoptotic timeline can vary.[16]

References

Application Note: Quantification of ONC201 (Dordaviprone) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of ONC201 (dordaviprone), a novel anti-cancer agent, in human plasma. The method utilizes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics based on published data. This method is intended for researchers, scientists, and drug development professionals.

Introduction

ONC201, also known as dordaviprone, is a first-in-class small molecule imipridone with demonstrated anti-tumor activity, particularly in gliomas. It exerts its effects through a multi-faceted mechanism, including antagonism of dopamine (B1211576) receptor D2 (DRD2), agonism of the mitochondrial caseinolytic protease P (ClpP), and induction of the integrated stress response, ultimately leading to cancer cell death.[1] Accurate quantification of ONC201 in plasma is crucial for understanding its pharmacokinetics, establishing dose-response relationships, and monitoring patient exposure during clinical development. LC-MS/MS offers the high selectivity and sensitivity required for bioanalysis of small molecule drugs like ONC201 in complex biological matrices.

Mechanism of Action of ONC201

ONC201's anti-cancer activity is attributed to its ability to modulate several key signaling pathways. It acts as an antagonist of the G protein-coupled dopamine receptors D2 and D3. This antagonism, along with the activation of the mitochondrial protease ClpP, triggers an integrated stress response (ISR). The ISR activation leads to the upregulation of the pro-apoptotic ligand TRAIL and its death receptor DR5. Furthermore, ONC201 inhibits the phosphorylation of Akt and ERK, which results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, further promoting the expression of TRAIL and inducing apoptosis in tumor cells.

ONC201_Signaling_Pathway ONC201 Signaling Pathway cluster_nucleus ONC201 ONC201 DRD2_DRD3 Dopamine Receptors (DRD2/DRD3) ONC201->DRD2_DRD3 Antagonizes Akt_ERK Akt / ERK Signaling ONC201->Akt_ERK Inhibits ClpP Mitochondrial ClpP ONC201->ClpP Activates FOXO3a_p p-FOXO3a (inactive) Akt_ERK->FOXO3a_p Phosphorylates FOXO3a FOXO3a (active) FOXO3a_p->FOXO3a Dephosphorylation Nucleus Nucleus FOXO3a->Nucleus TRAIL_Gene TRAIL Gene Transcription Nucleus->TRAIL_Gene Activates TRAIL TRAIL TRAIL_Gene->TRAIL Apoptosis Apoptosis TRAIL->Apoptosis ISR Integrated Stress Response (ISR) ClpP->ISR DR5 DR5 Expression ISR->DR5 DR5->Apoptosis

Caption: Simplified signaling pathway of ONC201.

Experimental Protocols

Materials and Reagents
  • ONC201 (Dordaviprone) reference standard

  • Deuterated ONC201 (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2EDTA as anticoagulant)

  • Microcentrifuge tubes

  • Autosampler vials

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of ONC201 and deuterated ONC201 in methanol.

  • Working Standard Solutions: Serially dilute the ONC201 stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the deuterated ONC201 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting small molecules from plasma.

  • Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL deuterated ONC201 in acetonitrile). This results in a 3:1 ratio of precipitation solvent to plasma.

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are representative and may require optimization for specific instrumentation.

Liquid Chromatography (LC) System:

  • System: UHPLC system (e.g., Thermo Scientific UltiMate 3000 or equivalent)

  • Column: Phenomenex C18 (250 × 4.6 mm, 5 µm) or equivalent reverse-phase column.[2]

  • Column Temperature: 30°C[2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Gradient:

    Time (min) % B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry (MS) System:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    ONC201 To be determined To be determined To be optimized
    Deuterated ONC201 To be determined To be determined To be optimized

    (Note: Specific MRM transitions for ONC201 are not publicly available and must be determined by infusing the compound and its deuterated internal standard into the mass spectrometer.)

Method Validation Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for ONC201 in human plasma, based on data from published pharmacokinetic studies.

Table 1: Calibration Curve and Linearity
ParameterValue
Calibration Range1 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99
Table 2: Accuracy and Precision

Based on inter-run data from quality control samples.

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ1± 20%≤ 20%
Low (LQC)3-2.4 to 5.3%≤ 7.6%
Medium (MQC)100-2.4 to 5.3%≤ 7.6%
High (HQC)400-2.4 to 5.3%≤ 7.6%

LLOQ acceptance criteria are standard for bioanalytical methods. LQC, MQC, and HQC data are based on published values for ONC201 in plasma.

Table 3: Recovery and Matrix Effect
ParameterExpected Performance
Extraction RecoveryConsistent and reproducible across QC levels
Matrix EffectMinimal ion suppression or enhancement

Experimental Workflow

The overall workflow for the quantification of ONC201 in plasma is depicted below.

ONC201_Quantification_Workflow ONC201 Quantification Workflow Sample_Collection Plasma Sample (Patient/QC/Standard) Spiking Spike with Deuterated ONC201 (IS) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection LC-MS/MS Injection Supernatant_Transfer->LC_Injection Data_Acquisition Data Acquisition (MRM Mode) LC_Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Results Concentration Results (ng/mL) Data_Processing->Results

Caption: Workflow for ONC201 quantification in plasma.

Conclusion

The LC-MS/MS method described provides a robust framework for the quantitative determination of ONC201 in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation sample preparation protocol allows for reliable and high-throughput analysis. This application note serves as a comprehensive guide for researchers involved in the preclinical and clinical development of ONC201. While key operational parameters are provided, method-specific optimization and validation are essential for implementation in any laboratory.

References

Application Notes and Protocols: ONC201 Treatment in Temozolomide-Resistant Glioma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a poor prognosis despite a standard-of-care regimen involving surgical resection, radiotherapy, and the alkylating agent temozolomide (B1682018) (TMZ). A significant clinical challenge is the development of TMZ resistance, which is often mediated by mechanisms such as the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and various aberrant signaling pathways. This necessitates the exploration of novel therapeutic agents that can overcome this resistance.

ONC201 (dordaviprone), the first-in-class small molecule of the imipridone class, has emerged as a promising agent in this context. It is a blood-brain barrier penetrant compound that has shown efficacy in preclinical models of glioma, including those resistant to standard therapies like TMZ and radiation. ONC201's unique mechanism of action, which is distinct from traditional chemotherapy, makes it a compelling candidate for treating TMZ-resistant tumors. These notes provide an overview of its mechanism, quantitative efficacy data, and detailed protocols for its preclinical evaluation in temozolomide-resistant glioma models.

Mechanism of Action

ONC201 exerts its anti-cancer effects through a multi-pronged mechanism, primarily by inducing the integrated stress response (ISR) and the TNF-related apoptosis-inducing ligand (TRAIL) pathway, independent of p53 status.

Key molecular actions include:

  • Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as an antagonist to DRD2, a receptor often dysregulated in cancers.

  • Mitochondrial ClpP Activation: It is an allosteric activator of the mitochondrial caseinolytic protease P (ClpP), leading to hyperactivation of the protease, mitochondrial proteolysis, and disruption of oxidative phosphorylation. This is a key mechanism for its cytotoxic effects, and ClpP knockout confers resistance to ONC201.

  • Integrated Stress Response (ISR) Activation: Through its impact on mitochondrial function, ONC201 activates the ISR, leading to the phosphorylation of eIF2α and the subsequent upregulation of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).

  • TRAIL Pathway Induction: ATF4 and CHOP, in turn, increase the expression of Death Receptor 5 (DR5). Concurrently, ONC201 inhibits the Akt and ERK signaling pathways, which allows for the nuclear translocation of the transcription factor Foxo3a, leading to increased transcription of the DR5 ligand, TRAIL.

  • Apoptosis Induction: The dual upregulation of both the TRAIL ligand and its receptor DR5 triggers the extrinsic apoptosis pathway, leading to selective cancer cell death.

Studies have shown that combining ONC201 with TMZ results in a synergistic effect, with the dual treatment leading to greater expression of ATF4 than either monotherapy, suggesting an enhanced activation of the ISR.

ONC201_Mechanism ONC201 Signaling Pathway in Glioma cluster_input Drug Action cluster_targets Direct Targets cluster_pathways Downstream Pathways cluster_transcription Transcription Factors cluster_effectors Apoptotic Effectors cluster_outcome Cellular Outcome ONC201 ONC201 DRD2 DRD2 Antagonism ONC201->DRD2 ClpP Mitochondrial ClpP Activation ONC201->ClpP Akt_ERK Akt / ERK Inhibition DRD2->Akt_ERK leads to ISR Integrated Stress Response (ISR) Activation ClpP->ISR leads to Foxo3a Foxo3a Nuclear Translocation Akt_ERK->Foxo3a enables ATF4_CHOP ATF4 / CHOP Upregulation ISR->ATF4_CHOP induces TRAIL TRAIL Transcription Foxo3a->TRAIL induces DR5 DR5 Upregulation ATF4_CHOP->DR5 induces Apoptosis Apoptosis TRAIL->Apoptosis trigger DR5->Apoptosis trigger

Caption: ONC201 mechanism of action in glioma cells.

Quantitative Data Summary

The following tables summarize the reported efficacy of ONC201 as a single agent and in combination with temozolomide in preclinical and clinical settings for glioma.

Table 1: In Vitro Efficacy of ONC201 in Glioma Cell Lines

Cell Line(s) Treatment Concentration Range Key Findings Reference(s)
U251MG ONC201 + TMZ ONC201: 0-10 µM; TMZ: 0-200 µM Synergy observed at higher TMZ concentrations.
U251MG, T98G, SNB19-GFP ONC201 + TMZ ONC201: 5 µM; TMZ: 200 µM Increased ATF4 expression with combination treatment compared to monotherapy.
GBM, DIPG, ATRT cell lines ONC201 + TMZ / Radiation ONC201: up to 20 µM; TMZ: up to 100 µM Synergy observed between ONC201 and either TMZ or radiation.

| H3K27M-mutant DIPG | ONC201 | 300 nM (IC50) | Ex vivo efficacy demonstrated in a patient-derived model. | |

Table 2: In Vivo Efficacy of ONC201 in Orthotopic Glioma Models

Model Treatment Regimen Key Findings Reference(s)
U251 Orthotopic Mouse Model ONC201 (100 mg/kg) + TMZ (20 mg/kg) + RT (2 Gy) Median survival prolonged to 123 days vs. 103 days for TMZ+RT.
U251 Orthotopic Mouse Model ONC201 + TMZ + RT Significant reduction in tumor burden and prolonged survival compared to single or dual therapies.

| H3K27M-mutant Glioma Mouse Model| ONC201 | Statistically significant improvement in median overall survival compared to historical controls. | |

Experimental Protocols

The following are representative protocols for evaluating ONC201 in TMZ-resistant glioma models, based on published methodologies. Researchers should optimize these protocols for their specific cell lines and experimental systems.

Experimental_Workflow General Preclinical Evaluation Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Culture TMZ-Resistant Glioma Cell Lines A2 Treat with ONC201 +/- TMZ A1->A2 A3 Cell Viability Assay (e.g., CellTiter-Glo) A2->A3 A4 Western Blot for Biomarkers (ATF4, DR5) A2->A4 A5 Data Analysis: IC50, Synergy A3->A5 A4->A5 C1 Conclusion on Efficacy A5->C1 Synthesize Findings B1 Establish Orthotopic Glioma Mouse Model B2 Randomize and Treat (ONC201, TMZ, Combo) B1->B2 B3 Monitor Tumor Growth (Bioluminescence) B2->B3 B4 Monitor Survival B2->B4 B5 Data Analysis: Tumor Burden, Survival Curves B3->B5 B4->B5 B5->C1 Synthesize Findings

Caption: Workflow for preclinical ONC201 evaluation.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effect of ONC201 alone and in combination with TMZ on TMZ-resistant glioma cells.

Materials:

  • TMZ-resistant glioma cell lines (e.g., T98G, U251MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ONC201 (stock solution in DMSO)

  • Temozolomide (TMZ) (stock solution in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed glioma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of ONC201 (e.g., 0 to 20 µM) and TMZ (e.g., 0 to 200 µM) in culture medium. For combination treatments, prepare a matrix of concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.

    • Calculate IC50 values for each drug using non-linear regression.

    • For combination studies, use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot Analysis of ISR and Apoptosis Markers

Objective: To investigate the molecular mechanism of ONC201 by assessing the expression of key proteins in the ISR and apoptosis pathways.

Materials:

  • 6-well cell culture plates

  • Treated cell lysates (from cells treated as in Protocol 1 for 8, 24, and 48 hours)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ATF4, anti-CHOP, anti-DR5, anti-cleaved-caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ, normalizing to the loading control (β-actin). Compare protein expression levels between different treatment groups.

Protocol 3: Orthotopic Temozolomide-Resistant Glioma Mouse Model

Objective: To evaluate the in vivo efficacy of ONC201 in a clinically relevant orthotopic mouse model of TMZ-resistant glioma.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Luciferase-expressing TMZ-resistant glioma cells (e.g., U251-luc)

  • Stereotaxic frame

  • Hamilton syringe

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

  • ONC201 (formulated for oral gavage)

  • TMZ (formulated for intraperitoneal injection)

Procedure:

  • Cell Implantation: Anesthetize the mice and secure them in a stereotaxic frame. Intracranially inject 5 x 10⁵ U251-luc cells into the right striatum.

  • Tumor Establishment: Monitor tumor growth weekly via bioluminescence imaging. Inject mice with D-luciferin and image after 10-15 minutes.

  • Treatment: Once tumors are established (typically 7-10 days post-implantation), randomize mice into treatment groups (e.g., Vehicle, ONC201, TMZ, ONC201+TMZ).

    • Administer ONC201 (e.g., 100 mg/kg) via oral gavage weekly.

    • Administer TMZ (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection for 5 consecutive days.

  • Monitoring:

    • Continue weekly bioluminescence imaging to monitor tumor burden.

    • Monitor animal body weight and clinical signs of distress twice weekly.

    • Record survival data. The endpoint is typically defined by neurological symptoms or a >20% loss of body weight.

  • Data Analysis:

    • Quantify the bioluminescent signal for each mouse over time to assess changes in tumor burden.

    • Generate Kaplan-Meier survival curves and compare survival between groups using the log-rank test.

    • At the endpoint, brains can be harvested for histological or immunohistochemical analysis.

Application Notes and Protocols: ONC201 in Uterine Serous Carcinoma Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical research on ONC201 for the treatment of uterine serous carcinoma (USC), an aggressive subtype of endometrial cancer. Detailed protocols for key experiments are included to facilitate further investigation into this promising therapeutic agent.

Introduction

Uterine serous carcinoma (USC) is a histologically aggressive form of endometrial cancer associated with a poor prognosis and high recurrence rates.[1][2] Standard treatment options are limited, highlighting the urgent need for novel therapeutic strategies.[3][4] ONC201, a first-in-class, orally bioavailable small molecule of the imipridone class, has emerged as a potential therapeutic agent.[1][5] It has demonstrated anti-cancer activity in various solid tumors and has shown promising results in preclinical and early-phase clinical trials for endometrial cancer.[3][5] This document summarizes the current understanding of ONC201's mechanism of action, its effects in preclinical models of USC, and provides detailed protocols for relevant experimental studies.

Mechanism of Action

ONC201 exerts its anti-tumor effects through a multi-faceted mechanism. It is a selective antagonist of the G protein-coupled dopamine (B1211576) receptor D2 (DRD2), which is often overexpressed in endometrial tumors compared to healthy tissue.[3][6][7] Downstream of DRD2 antagonism, ONC201 activates the integrated stress response (ISR), leading to the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor 5 (DR5).[1][5][8] This activation of the extrinsic apoptosis pathway occurs independently of p53.[1]

Furthermore, ONC201 has been shown to inactivate the pro-survival AKT and ERK signaling pathways.[1][8] This dual action of inducing apoptosis and inhibiting survival pathways contributes to its anti-proliferative and anti-metastatic effects observed in USC cells.[1][9] The compound also appears to modulate mitochondrial function, although the precise mechanisms are still under investigation.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of ONC201 in endometrial and uterine serous carcinoma cell lines.

Table 1: In Vitro Efficacy of ONC201 in Endometrial Cancer Cell Lines

Cell LineHistological SubtypeGI50 (µM)Reference
AN3CAEndometrioid Adenocarcinoma~2.5[5]
HEC1AEndometrioid Adenocarcinoma~2.5[5]
KLEEndometrioid Adenocarcinoma~2.5[5]
IshikawaEndometrioid Adenocarcinoma~4.0[5]
RL952Endometrioid Adenocarcinoma~4.0[5]
ARK1Uterine Serous CarcinomaDose-dependent inhibition[1]
ARK2Uterine Serous CarcinomaDose-dependent inhibition[1]
SPEC-2Uterine Serous CarcinomaDose-dependent inhibition[1]

Table 2: In Vivo Efficacy of ONC201 Combination Therapy

Treatment GroupTumor ModelOutcomeP-valueReference
ONC201 + rhTRAILMurine Xenograft (Endometrial Cancer)Reduced tumor growthp = 0.014[5]
ONC201 + rhTRAILMurine Xenograft (Endometrial Cancer)Increased survivalp = 0.018[5]

Signaling Pathways and Experimental Workflows

ONC201_Signaling_Pathway ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 antagonizes ISR Integrated Stress Response (ISR) ONC201->ISR activates CellCycleArrest Cell Cycle Arrest ONC201->CellCycleArrest AKT_ERK AKT / ERK Pathways DRD2->AKT_ERK inhibits TRAIL_DR5 TRAIL / DR5 Upregulation ISR->TRAIL_DR5 FOXO3a FOXO3a AKT_ERK->FOXO3a dephosphorylates Proliferation Cell Proliferation AKT_ERK->Proliferation promotes FOXO3a->TRAIL_DR5 induces transcription Apoptosis Apoptosis TRAIL_DR5->Apoptosis Apoptosis->Proliferation inhibits CellCycleArrest->Proliferation inhibits

Caption: ONC201 signaling pathway in uterine serous carcinoma.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Uterine Serous Carcinoma Cell Lines (ARK1, ARK2, SPEC-2) ONC201_Treatment ONC201 Treatment (Dose-Response) CellCulture->ONC201_Treatment ViabilityAssay Cell Viability Assay (MTT / CellTiter-Glo) ONC201_Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V / Caspase) ONC201_Treatment->ApoptosisAssay WesternBlot Western Blot (AKT, ERK, TRAIL, DR5) ONC201_Treatment->WesternBlot InvasionAssay Adhesion & Invasion Assays ONC201_Treatment->InvasionAssay Xenograft Murine Xenograft Model Combination_Treatment ONC201 +/- TRAIL Treatment Xenograft->Combination_Treatment TumorMeasurement Tumor Volume Measurement Combination_Treatment->TumorMeasurement SurvivalAnalysis Survival Analysis Combination_Treatment->SurvivalAnalysis

Caption: General experimental workflow for ONC201 studies.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from methodologies described in studies investigating ONC201's effect on endometrial cancer cell viability.[5]

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of ONC201 in uterine serous carcinoma cell lines.

Materials:

  • Uterine serous carcinoma cell lines (e.g., ARK1, ARK2, SPEC-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • ONC201 (stock solution in DMSO)

  • 96-well clear-bottom white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • ONC201 Treatment:

    • Prepare serial dilutions of ONC201 in complete medium. A typical concentration range is 0.1 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest ONC201 dose.

    • Remove the medium from the wells and add 100 µL of the ONC201 dilutions or vehicle control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Generate a dose-response curve and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for assessing changes in protein expression levels of key signaling molecules following ONC201 treatment.[1]

Objective: To detect changes in the expression and phosphorylation status of proteins in the AKT, ERK, and TRAIL/DR5 pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-TRAIL, anti-DR5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of ONC201 in a murine xenograft model of uterine serous carcinoma.[5]

Objective: To assess the effect of ONC201, alone or in combination with other agents, on tumor growth and survival in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Uterine serous carcinoma cells (e.g., ARK1)

  • Matrigel

  • ONC201 (formulated for oral gavage)

  • Recombinant human TRAIL (rhTRAIL) (if applicable)

  • Calipers

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Cell Implantation:

    • Resuspend 1-5 x 10^6 USC cells in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, ONC201, rhTRAIL, ONC201 + rhTRAIL).

  • Drug Administration:

    • Administer ONC201 via oral gavage at a predetermined dose and schedule (e.g., 100 mg/kg, twice weekly).

    • Administer rhTRAIL via intraperitoneal injection (if applicable).

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor mice for any signs of toxicity.

    • The study endpoint may be a specific tumor volume, a predetermined time point, or when mice show signs of distress.

  • Data Analysis:

    • Compare tumor growth rates between treatment groups.

    • Perform survival analysis using Kaplan-Meier curves.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).

Clinical Perspective

Phase I and II clinical trials have evaluated ONC201 in patients with recurrent or metastatic endometrial cancer.[3][4][10] While a Phase I study showed promising activity, a subsequent Phase II trial of ONC201 monotherapy did not demonstrate objective responses in this patient population, although it had an acceptable safety profile.[3][10] These findings suggest that combination therapies, such as with TRAIL or paclitaxel (B517696) as indicated by preclinical data, may be a more effective strategy for the clinical application of ONC201 in uterine serous carcinoma.[1][5][9] Further clinical investigation is warranted to explore these combinations and to identify predictive biomarkers for patient selection.[6]

References

Application Notes and Protocols for Assessing ONC201 Efficacy in 3D Neurosphere Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ONC201, the first-in-class imipridone, is a promising small molecule inhibitor targeting G protein-coupled receptors, primarily the dopamine (B1211576) receptor D2 (DRD2), and also functioning as an agonist of the mitochondrial caseinolytic protease P (ClpP).[1][2] It has demonstrated significant anti-cancer activity in various malignancies, including glioblastoma (GBM).[1] Three-dimensional (3D) neurosphere cultures derived from glioblastoma patient tissue or cell lines are increasingly recognized as a more physiologically relevant in vitro model system compared to traditional 2D monolayer cultures. These 3D models better recapitulate the cellular heterogeneity, cell-cell interactions, and drug resistance mechanisms observed in tumors. Therefore, assessing the efficacy of therapeutic agents like ONC201 in 3D neurosphere cultures is a critical step in preclinical drug development.

These application notes provide detailed protocols for the culture of 3D glioblastoma neurospheres, treatment with ONC201, and subsequent assessment of its efficacy through viability and apoptosis assays, as well as analysis of key signaling pathways.

Key Signaling Pathways of ONC201

ONC201 exerts its anti-tumor effects through a multi-pronged mechanism. It acts as an antagonist of the dopamine D2/3 receptors, which leads to the dual inactivation of the Akt and ERK signaling pathways.[3] This, in turn, results in the nuclear translocation of the transcription factor FOXO3a, which upregulates the expression of the pro-apoptotic ligand TRAIL (TNF-related apoptosis-inducing ligand).[1] Concurrently, ONC201 activates the integrated stress response (ISR), further contributing to apoptosis induction.[3] Additionally, ONC201 functions as an agonist of the mitochondrial protease ClpP, leading to mitochondrial dysfunction and cell death.[2]

Experimental Protocols

Protocol 1: Culture of 3D Glioblastoma Neurospheres

This protocol describes the generation and maintenance of 3D neurospheres from glioblastoma cell lines or patient-derived cells.

Materials:

  • Glioblastoma cell line (e.g., U-87 MG) or patient-derived glioblastoma cells

  • 3D Tumorsphere Medium XF (or similar serum-free neural stem cell medium)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Suspension culture vessels (e.g., ultra-low attachment plates or flasks)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • For adherent cell lines, grow cells to 70-80% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with media containing serum, centrifuge the cells, and resuspend the pellet in serum-free 3D Tumorsphere Medium XF.

    • Perform a viable cell count using a hemocytometer or automated cell counter.

  • Seeding for Neurosphere Formation:

    • Seed the single-cell suspension in suspension culture vessels at a density of 1 x 10^4 cells/mL. For a 6-well plate, this corresponds to 4 x 10^4 cells in 4 mL of media per well.[4]

    • Incubate the plates in a humidified incubator at 37°C with 5% CO2.

  • Neurosphere Maintenance:

    • Allow the neurospheres to form and grow for 4-10 days.[4]

    • Refresh half of the media every 3-4 days by gently aspirating the old media without disturbing the neurospheres and adding fresh, pre-warmed media.

  • Passaging Neurospheres:

    • Passage the neurospheres before they develop a dark, necrotic center.

    • Transfer the neurospheres to a conical tube and allow them to settle by gravity for 10-15 minutes.

    • Carefully aspirate the supernatant and wash the neurospheres twice with PBS.

    • Add 1 mL of Trypsin-EDTA and incubate for 2-4 minutes at room temperature, pipetting up and down every 30 seconds to aid in dissociation.[4]

    • Add an equal volume of trypsin neutralization solution (or serum-containing media) and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh 3D Tumorsphere Medium XF, perform a cell count, and re-seed as described in step 2.

Protocol 2: ONC201 Dose-Response and Viability Assessment

This protocol outlines the treatment of established neurospheres with a range of ONC201 concentrations to determine the half-maximal inhibitory concentration (IC50) using a 3D-specific cell viability assay.

Materials:

  • Established glioblastoma neurospheres in a 96-well ultra-low attachment plate

  • ONC201 stock solution (in DMSO)

  • 3D Tumorsphere Medium XF

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Neurosphere Preparation:

    • Generate neurospheres in a 96-well ultra-low attachment plate for 4-7 days until they are of a consistent size.

  • ONC201 Treatment:

    • Prepare a serial dilution of ONC201 in 3D Tumorsphere Medium XF. A suggested concentration range to start with is 0.1 µM to 10 µM, based on preclinical data showing activity in this range.[3][5]

    • Carefully remove half of the media from each well and replace it with the media containing the desired concentration of ONC201. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours (or a time course determined by the user) at 37°C with 5% CO2.

  • Cell Viability Assay (CellTiter-Glo® 3D):

    • Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of media in each well.

    • Place the plate on a shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized viability against the logarithm of the ONC201 concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3: Assessment of Apoptosis Induction

This protocol describes the quantification of apoptosis in ONC201-treated neurospheres by measuring caspase-3 and -7 activity.

Materials:

  • ONC201-treated neurospheres in a 96-well plate (from Protocol 2)

  • Caspase-Glo® 3/7 3D Assay kit

  • Luminometer

Procedure:

  • Neurosphere Treatment:

    • Treat neurospheres with ONC201 at various concentrations (e.g., 1x, 2x, and 5x the determined IC50) and a vehicle control for 24 to 48 hours.

  • Caspase Activity Assay (Caspase-Glo® 3/7 3D):

    • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 3D reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of media in each well.

    • Mix the contents by shaking the plate at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for at least 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the vehicle control.

    • Present the data as a bar graph showing the dose-dependent induction of apoptosis.

Protocol 4: Analysis of Protein Expression by Western Blot

This protocol details the extraction of proteins from neurospheres and the subsequent analysis of key signaling proteins, such as phosphorylated and total Akt and ERK, by Western blotting.

Materials:

  • ONC201-treated neurospheres

  • Cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat neurospheres with ONC201 at the desired concentrations and time points.

    • Collect the neurospheres by centrifugation.

    • Wash the pellet with cold PBS.

    • Add ice-cold RIPA buffer with inhibitors to the pellet and resuspend by pipetting.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated proteins to their respective total protein levels.

    • Normalize all values to a loading control like beta-actin.

Data Presentation

The following table summarizes expected quantitative data for ONC201 efficacy in glioblastoma neurosphere cultures. Values for human neurospheres should be determined empirically.

ParameterCell ModelONC201 ConcentrationResultReference
IC50 Mouse IUE-generated H3 K27M-mutant glioma500 nM-[5]
IC50 Human Glioblastoma NeurospheresTo be determined--
Apoptosis Induction Human Glioblastoma NeurospheresTo be determinedFold change vs. control-
p-Akt Inhibition Human Glioblastoma NeurospheresTo be determined% decrease vs. control-
p-ERK Inhibition Human Glioblastoma NeurospheresTo be determined% decrease vs. control-

Mandatory Visualization

G cluster_culture Neurosphere Culture cluster_treatment ONC201 Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis Culture Start with Glioblastoma Cell Line or Patient Cells Seed Seed Single Cells in Suspension Culture Culture->Seed Grow Grow Neurospheres (4-10 days) Seed->Grow Passage Passage Neurospheres Grow->Passage Treat Treat Neurospheres with Range of ONC201 Concentrations Grow->Treat Passage->Seed Viability Viability Assay (e.g., CellTiter-Glo 3D) Treat->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7 3D) Treat->Apoptosis Western Western Blot (p-Akt, p-ERK) Treat->Western IC50 Determine IC50 Viability->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant ProteinQuant Quantify Protein Expression Western->ProteinQuant

Caption: Experimental workflow for assessing ONC201 efficacy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion ONC201 ONC201 DRD2 DRD2/3 ONC201->DRD2 Antagonizes ClpP ClpP ONC201->ClpP Agonist Akt Akt DRD2->Akt ERK ERK DRD2->ERK pAkt p-Akt pERK p-ERK pFOXO3a p-FOXO3a pAkt->pFOXO3a Phosphorylates pERK->pFOXO3a Phosphorylates FOXO3a FOXO3a FOXO3a_nuc FOXO3a FOXO3a->FOXO3a_nuc Nuclear Translocation pFOXO3a->FOXO3a Dephosphorylation TRAIL_gene TRAIL Gene Transcription FOXO3a_nuc->TRAIL_gene Activates Apoptosis Apoptosis TRAIL_gene->Apoptosis MitoDys Mitochondrial Dysfunction ClpP->MitoDys MitoDys->Apoptosis

Caption: ONC201 mechanism of action signaling pathway.

References

Application Notes and Protocols for Monitoring Dordaviprone Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dordaviprone (formerly known as ONC201) is a first-in-class, orally administered small molecule for the treatment of H3 K27M-mutant diffuse midline glioma (DMG).[1][2] This aggressive and rare brain tumor primarily affects children and young adults, with limited effective therapeutic options.[2] Dordaviprone has received accelerated approval from the U.S. Food and Drug Administration (FDA) for this indication.[1] These application notes provide a comprehensive overview of dordaviprone's mechanism of action, methods for monitoring treatment response, and detailed protocols for relevant assays.

Mechanism of Action

Dordaviprone exerts its anti-tumor effects through a dual mechanism of action: antagonism of the dopamine (B1211576) receptor D2 (DRD2) and allosteric activation of the mitochondrial caseinolytic protease P (ClpP).[3][4]

  • DRD2 Antagonism : Dordaviprone acts as an antagonist at the DRD2, which is often overexpressed in glioma cells.[2][5] By blocking DRD2 signaling, dordaviprone can inhibit tumor growth pathways.[6]

  • ClpP Activation : Dordaviprone allosterically activates the mitochondrial protease ClpP.[3] This hyperactivation of ClpP leads to the degradation of mitochondrial proteins, resulting in impaired oxidative phosphorylation, increased cellular stress, and ultimately, apoptosis of the cancer cells.[2]

cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_mito Mitochondrion Dordaviprone Dordaviprone DRD2 DRD2 Dordaviprone->DRD2 Antagonism ClpP ClpP Dordaviprone->ClpP Allosteric Activation Tumor Growth Pathways Tumor Growth Pathways DRD2->Tumor Growth Pathways Inhibition OXPHOS OXPHOS Proteins ClpP->OXPHOS Degradation Apoptosis Apoptosis OXPHOS->Apoptosis Induction

Dordaviprone's dual mechanism of action.

Monitoring Clinical Response to Dordaviprone

The primary method for monitoring treatment response in clinical trials of dordaviprone is through neuro-imaging, based on the Response Assessment in Neuro-Oncology (RANO) criteria.[5][7]

Radiographic Assessment using RANO Criteria

The RANO criteria provide a standardized approach to assess tumor response in patients with high-grade gliomas.[8][9] These criteria incorporate T1-weighted gadolinium-enhanced and T2-weighted/FLAIR MRI sequences, as well as clinical status and corticosteroid dose.[10][11]

Table 1: Summary of RANO Criteria for High-Grade Gliomas

Response CategoryT1-weighted Gadolinium-Enhanced MRIT2/FLAIR MRICorticosteroid UseClinical Status
Complete Response (CR) Disappearance of all enhancing diseaseStable or improvedOff corticosteroidsStable or improved
Partial Response (PR) ≥50% decrease in sum of products of perpendicular diameters of enhancing lesionsStable or improvedStable or decreasedStable or improved
Stable Disease (SD) Does not qualify for CR, PR, or progressive diseaseStableStable or decreasedStable
Progressive Disease (PD) ≥25% increase in sum of products of perpendicular diameters of enhancing lesions, or new lesion(s)Significant increase in non-enhancing lesionAnyClinically deteriorated

This table is a simplified summary. For full details, refer to the official RANO criteria publications.[8][9]

Clinical Efficacy Data

The following tables summarize key efficacy data from clinical trials of dordaviprone in patients with recurrent H3 K27M-mutant diffuse midline glioma.

Table 2: Overall Response Rates in Dordaviprone Clinical Trials

Clinical Trial/AnalysisNumber of PatientsOverall Response Rate (ORR) by RANO-HGG95% Confidence Interval (CI)
Integrated Analysis[12]5020.0%10.0% - 33.7%
Integrated Analysis (RANO 2.0)[13]5022%12% - 36%

Table 3: Duration and Time to Response in Dordaviprone Clinical Trials

Clinical Trial/AnalysisMedian Duration of Response (DoR)95% Confidence Interval (CI) for DoRMedian Time to Response (TTR)Range for TTR
Integrated Analysis[12]11.2 months3.8 months - Not Reached8.3 months1.9 - 15.9 months

Pharmacokinetics of Dordaviprone

Understanding the pharmacokinetic profile of dordaviprone is crucial for interpreting treatment response and managing potential drug-drug interactions.

Table 4: Summary of Dordaviprone Pharmacokinetics in Healthy Adults

ParameterValue
Time to Maximum Concentration (Tmax) ~0.75 hours
Terminal Half-life (t½) ~10 hours
Metabolism Primarily via CYP3A4
Major Metabolite ONC207 (inactive)

Data from a study in healthy adult subjects.[14]

Experimental Protocols

This section provides detailed protocols for key experiments to monitor the biological effects of dordaviprone.

cluster_workflow Experimental Workflow for Monitoring Treatment Response cluster_biomarkers Biomarker Assays Patient Patient with H3 K27M-mutant DMG on Dordaviprone Sample Sample Collection (Blood, CSF) Patient->Sample Radiographic Radiographic Assessment (RANO Criteria) Patient->Radiographic Biomarker Biomarker Analysis Sample->Biomarker Response Treatment Response Assessment Radiographic->Response Biomarker->Response DRD2_Assay DRD2 Antagonist Assay Biomarker->DRD2_Assay ClpP_Assay ClpP Activity Assay Biomarker->ClpP_Assay cfDNA_Assay H3K27M cfDNA Detection Biomarker->cfDNA_Assay

Experimental workflow for monitoring treatment response.
Protocol: Dopamine D2 Receptor (DRD2) Antagonist Activity Assay

This protocol describes a competitive radioligand binding assay to determine the ability of dordaviprone to antagonize the DRD2 receptor.

Principle: This assay measures the displacement of a radiolabeled DRD2 antagonist (e.g., [³H]-Spiperone) from the receptor by dordaviprone in cell membranes expressing DRD2.

Materials:

  • Cell membranes from a cell line overexpressing human DRD2.

  • Radiolabeled DRD2 antagonist: [³H]-Spiperone.

  • Dordaviprone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Method:

  • Prepare serial dilutions of dordaviprone in Assay Buffer.

  • In a 96-well plate, add 50 µL of cell membrane suspension (approximately 10-20 µg of protein) to each well.

  • Add 50 µL of the dordaviprone dilutions or vehicle control to the respective wells.

  • Add 50 µL of [³H]-Spiperone (at a final concentration near its Kd) to all wells.

  • For non-specific binding control wells, add a high concentration of an unlabeled DRD2 antagonist (e.g., 10 µM haloperidol).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the dordaviprone concentration.

  • Determine the IC₅₀ value (the concentration of dordaviprone that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Protocol: Mitochondrial ClpP Protease Activity Assay

This protocol outlines a method to measure the activation of ClpP by dordaviprone using a fluorogenic peptide substrate.

Principle: This assay utilizes a peptide substrate that is conjugated to a fluorophore and a quencher. Upon cleavage by active ClpP, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant human ClpP protease.

  • Fluorogenic ClpP peptide substrate.

  • Dordaviprone.

  • Assay Buffer: 25 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.6.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Method:

  • Prepare serial dilutions of dordaviprone in Assay Buffer.

  • In a 96-well black plate, add 20 µL of the dordaviprone dilutions or vehicle control.

  • Add 20 µL of recombinant human ClpP to each well.

  • Incubate for 15 minutes at 37°C to allow dordaviprone to bind to and activate ClpP.

  • Initiate the reaction by adding 20 µL of the fluorogenic ClpP substrate to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) every 2 minutes for 30-60 minutes.

Data Analysis:

  • For each concentration of dordaviprone, calculate the rate of the reaction (increase in fluorescence per unit of time).

  • Plot the reaction rate against the dordaviprone concentration.

  • Determine the EC₅₀ value (the concentration of dordaviprone that produces 50% of the maximal activation) using non-linear regression.

Protocol: H3K27M Mutation Detection in Cell-Free DNA (cfDNA)

This protocol describes the detection and quantification of the H3K27M mutation in cfDNA from patient plasma or cerebrospinal fluid (CSF) using droplet digital PCR (ddPCR).[15]

Principle: ddPCR partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for the absolute quantification of target DNA molecules (in this case, the H3K27M mutant allele and the corresponding wild-type allele) with high sensitivity and precision.

Materials:

  • Plasma or CSF samples from patients.

  • cfDNA extraction kit.

  • ddPCR system (e.g., Bio-Rad QX200).

  • ddPCR supermix for probes.

  • Primers and probes specific for the H3F3A K27M mutation and the wild-type H3F3A sequence (labeled with different fluorophores, e.g., FAM for mutant and HEX for wild-type).

  • Restriction enzyme (optional, for fragmenting genomic DNA contamination).

Method:

  • cfDNA Extraction: Extract cfDNA from 1-4 mL of plasma or CSF using a commercial kit according to the manufacturer's instructions. Elute the cfDNA in a small volume (e.g., 50 µL).

  • ddPCR Reaction Setup:

    • Prepare the ddPCR reaction mix in a total volume of 20 µL per sample:

      • 10 µL 2x ddPCR Supermix

      • 2 µL of the primer/probe mix (final concentration of 900 nM for primers and 250 nM for probes)

      • 1 µL of restriction enzyme (optional)

      • cfDNA template (up to 8 µL)

      • Nuclease-free water to a final volume of 20 µL

  • Droplet Generation: Transfer the 20 µL ddPCR reaction mix to a droplet generator cartridge and generate droplets according to the manufacturer's protocol.

  • PCR Amplification:

    • Transfer the droplets to a 96-well PCR plate, seal the plate, and perform thermal cycling with the following conditions (example):

      • Enzyme activation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing/Extension: 55°C for 60 seconds

      • Enzyme deactivation: 98°C for 10 minutes

  • Droplet Reading: Read the droplets in each well using a droplet reader to count the number of positive droplets for the mutant (FAM) and wild-type (HEX) alleles.

Data Analysis:

  • The ddPCR software will calculate the concentration (copies/µL) of the mutant and wild-type alleles in the cfDNA sample.

  • Calculate the mutant allele frequency (MAF) as: MAF (%) = [Concentration of Mutant Allele / (Concentration of Mutant Allele + Concentration of Wild-Type Allele)] x 100

  • Monitor changes in the MAF over the course of treatment to assess treatment response. A decrease in MAF may indicate a positive response to dordaviprone.

Conclusion

Monitoring the treatment response to dordaviprone in patients with H3 K27M-mutant diffuse midline glioma requires a multi-faceted approach. This includes standardized clinical and radiographic assessments using the RANO criteria, as well as the potential for incorporating molecular assays to monitor the on-target effects of the drug and changes in tumor-specific biomarkers. The protocols provided herein offer a framework for researchers to investigate the pharmacodynamics of dordaviprone and to explore novel biomarkers of treatment response.

References

Troubleshooting & Optimization

Overcoming ONC201 resistance in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming ONC201 resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is ONC201 and what is its primary mechanism of action?

ONC201, also known as dordaviprone, is an orally administered small molecule and the first of the imipridone class of anti-cancer agents.[1][2] Its primary mechanism of action is the dual antagonism of the dopamine (B1211576) receptor D2 (DRD2) and agonism of the mitochondrial caseinolytic protease P (ClpP).[3] This leads to an integrated stress response in cancer cells, ultimately resulting in programmed cell death (apoptosis).[2]

Q2: In which cancer types has ONC201 shown promise?

ONC201 has demonstrated promising preclinical and clinical activity in a variety of cancers, most notably in H3 K27M-mutant diffuse midline gliomas.[4][5] It has also been investigated in other solid tumors and hematological malignancies.[6]

Q3: What are the known mechanisms of resistance to ONC201?

The primary mechanisms of resistance to ONC201 that have been identified involve the upregulation of survival signaling pathways, including:

  • EGFR Signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) pathway can confer resistance to ONC201.[7][8]

  • PI3K/Akt Signaling: Upregulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway is another key mechanism of resistance.[9]

Q4: Is ONC201 effective as a monotherapy?

ONC201 has shown efficacy as a monotherapy in certain contexts, particularly in H3 K27M-mutant gliomas.[4] However, resistance can develop, and combination therapies are being actively investigated to enhance its efficacy and overcome resistance.[4][9]

Q5: What are some of the combination strategies being explored to overcome ONC201 resistance?

Several combination strategies are under investigation, including:

  • Combination with PI3K/Akt inhibitors: Drugs like paxalisib are being tested in combination with ONC201 to counteract resistance mediated by the PI3K/Akt pathway.[9]

  • Combination with standard chemotherapy and radiotherapy: Preclinical studies have shown that ONC201 can synergize with temozolomide (B1682018) and radiation in glioblastoma models.

  • Combination with other targeted therapies: Depending on the specific cancer type and its molecular profile, other targeted agents may be used in combination with ONC201.

Troubleshooting Guides

Problem 1: ONC201 is not inducing apoptosis in my cancer cell line.
  • Possible Cause 1: Intrinsic or Acquired Resistance.

    • Solution:

      • Assess Baseline Pathway Activation: Perform western blotting to check the baseline activation levels of key resistance pathways, such as EGFR and PI3K/Akt (i.e., check for phospho-EGFR and phospho-Akt). High basal activation may indicate intrinsic resistance.

      • Develop a Resistant Cell Line: If you suspect acquired resistance, you can develop a resistant cell line by chronically exposing the parental cell line to increasing concentrations of ONC201. A detailed protocol for this is provided in the "Experimental Protocols" section.

      • Combination Therapy: Test the efficacy of ONC201 in combination with inhibitors of the identified resistance pathways (e.g., an EGFR inhibitor like gefitinib (B1684475) or a PI3K/Akt inhibitor like paxalisib).

  • Possible Cause 2: Suboptimal Experimental Conditions.

    • Solution:

      • Verify ONC201 Concentration and Purity: Ensure that the ONC201 used is of high purity and that the concentration has been verified.

      • Optimize Treatment Duration: The time required to induce apoptosis can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

      • Check Cell Culture Conditions: Ensure that the cell culture conditions (e.g., media, serum concentration, cell density) are optimal for your cell line and have been consistent across experiments.

  • Possible Cause 3: Cell line-specific insensitivity.

    • Solution:

      • Test a Panel of Cell Lines: If possible, test ONC201 on a panel of different cancer cell lines of the same type to determine if the lack of response is specific to a particular cell line.

      • Investigate Downstream Targets: Even if apoptosis is not observed, investigate the effect of ONC201 on its direct targets, such as the induction of the integrated stress response (e.g., by checking ATF4 levels) or the activation of ClpP.

Problem 2: I am observing high variability in my cell viability assay results with ONC201.
  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure that cells are evenly suspended before seeding and use a multichannel pipette for seeding to minimize well-to-well variability. Visually inspect plates after seeding to confirm even cell distribution.

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media to create a humidity barrier.

  • Possible Cause 3: ONC201 Precipitation.

    • Solution: Ensure that ONC201 is fully dissolved in the solvent (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect the media for any signs of precipitation after adding ONC201.

Problem 3: I am having trouble with my western blot for ONC201-related signaling pathways.
  • Issue: Weak or no signal for phosphorylated proteins (e.g., p-Akt, p-ERK).

    • Solution:

      • Use Phosphatase Inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation status of your proteins.

      • Optimize Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.

      • Check Transfer Efficiency: Use a Ponceau S stain to verify that proteins have been efficiently transferred from the gel to the membrane.

  • Issue: High background.

    • Solution:

      • Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).

      • Increase Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations.

      • Dilute Antibodies: High antibody concentrations can lead to non-specific binding and high background.

Data Presentation

Table 1: In Vitro Efficacy of ONC201 in Glioma Cell Lines

Cell LineHistological SubtypeIC50 (µM)Reference
H3 K27M mutant lines (median)Glioblastoma~0.4[10]
H3 K27M/G34R wildtype lines (median)Glioblastoma~1.2[10]
H3 G34R lines (median)Glioblastoma>10[10]

Table 2: Preclinical Efficacy of ONC201 Combination Therapies

Cancer ModelCombination TherapyOutcomeReference
Orthotopic U251 GlioblastomaONC201 + Radiotherapy + TemozolomideProlonged median survival to 123 days vs. monotherapies[11]
DIPG Xenograft Models (SU-DIPG-VI, SF8626, HSJD-DIPG-007)ONC201 + PaxalisibExtended survival (p-values < 0.01)[2]

Table 3: Clinical Trial Data for ONC201 in H3K27M-Mutant Diffuse Midline Glioma

| Clinical Trial | Patient Population | Median Overall Survival | Overall Response Rate | Reference | |---|---|---|---| | Pooled Analysis (4 trials, 1 expanded access) | Recurrent H3K27M-mutant diffuse midline glioma (n=50) | Not Reported | 20.0% |[12] | | ONC014 | Non-recurrent H3K27M-mutant diffuse midline glioma (n=24) | 21.7 months | Not Reported |[12] | | ONC018 | Non-recurrent H3K27M-mutant diffuse midline glioma (n=11) | 13.9 months | Not Reported |[12] |

Experimental Protocols

Protocol 1: Establishing an ONC201-Resistant Cell Line

This protocol describes a method for generating an ONC201-resistant cancer cell line through continuous exposure to the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • ONC201 (dissolved in DMSO)

  • Cell culture flasks and plates

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

Procedure:

  • Determine the IC50 of the Parental Cell Line: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of ONC201 for the parental cell line.

  • Initial Exposure: Begin by culturing the parental cells in their complete medium containing ONC201 at a concentration of approximately one-quarter to one-half of the IC50.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (this may take several passages), gradually increase the concentration of ONC201 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitor Cell Viability and Proliferation: At each concentration, monitor the cells for signs of toxicity and allow them to recover and resume normal proliferation before the next dose escalation.

  • Maintain at a High Concentration: Continue this process until the cells are able to proliferate in a concentration of ONC201 that is significantly higher (e.g., 5 to 10-fold) than the initial IC50.

  • Characterize the Resistant Cell Line: Once the resistant cell line is established, characterize its phenotype compared to the parental line. This should include:

    • Determining the new IC50 for ONC201.

    • Assessing changes in morphology and doubling time.

    • Analyzing the expression and activation of key resistance-related proteins (e.g., EGFR, Akt) by western blot.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages for future experiments.

Protocol 2: Western Blotting for Key Signaling Proteins

This protocol provides a general procedure for performing western blotting to analyze the expression and phosphorylation of proteins involved in ONC201 resistance.

Materials:

  • Parental and ONC201-resistant cells

  • ONC201

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • Treat parental and resistant cells with ONC201 at the desired concentration and for the desired time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: In Vitro ClpP Activation Assay

This protocol describes a fluorometric assay to measure the activation of mitochondrial ClpP by ONC201.

Materials:

  • Recombinant human ClpP protein

  • Fluorogenic ClpP substrate (e.g., Ac-WLA-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 4 mM ATP)

  • ONC201

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant ClpP protein in assay buffer to the desired working concentration.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in assay buffer.

    • Prepare a serial dilution of ONC201 in assay buffer.

  • Assay Setup:

    • Add the ONC201 dilutions to the wells of the 96-well plate.

    • Add the diluted ClpP protein to each well.

    • Include a no-enzyme control (assay buffer only) and a vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow ONC201 to interact with ClpP.

  • Initiate the Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the background fluorescence from the no-enzyme control.

    • Plot the reaction rate as a function of the ONC201 concentration to determine the EC50 (the concentration of ONC201 that produces 50% of the maximal activation).

Mandatory Visualizations

ONC201_Resistance_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_resistance Resistance Mechanism EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Foxo3a Foxo3a Akt->Foxo3a | ERK->Foxo3a | Foxo3a_nuc Foxo3a Foxo3a->Foxo3a_nuc DRD2 DRD2 DRD2->Akt | DRD2->ERK | ClpP ClpP Apoptosis Apoptosis ClpP->Apoptosis TRAIL_gene TRAIL Gene Foxo3a_nuc->TRAIL_gene TRAIL_gene->Apoptosis ONC201 ONC201 ONC201->DRD2 ONC201->ClpP EGFR_activation EGFR Activation EGFR_activation->Apoptosis PI3K_Akt_activation PI3K/Akt Activation PI3K_Akt_activation->Apoptosis |

Caption: ONC201 signaling and resistance pathways.

experimental_workflow start Start: Cancer Cell Line ic50 Determine ONC201 IC50 start->ic50 treat Treat with ONC201 ic50->treat assess Assess Apoptosis/ Viability treat->assess responsive Responsive assess->responsive resistant Resistant assess->resistant end_responsive End: Effective Treatment responsive->end_responsive investigate Investigate Resistance Mechanisms resistant->investigate western Western Blot for p-EGFR, p-Akt investigate->western combo Test Combination Therapy (e.g., + Paxalisib) western->combo end_overcome End: Overcome Resistance combo->end_overcome

Caption: Workflow for assessing ONC201 resistance.

logical_relationship onc201_resistance ONC201 Resistance intrinsic Intrinsic Resistance onc201_resistance->intrinsic acquired Acquired Resistance onc201_resistance->acquired pathway_activation Survival Pathway Activation intrinsic->pathway_activation acquired->pathway_activation egfr_pathway EGFR Pathway pathway_activation->egfr_pathway pi3k_pathway PI3K/Akt Pathway pathway_activation->pi3k_pathway egfr_inhibitor EGFR Inhibitors egfr_pathway->egfr_inhibitor pi3k_inhibitor PI3K/Akt Inhibitors (e.g., Paxalisib) pi3k_pathway->pi3k_inhibitor overcome Strategies to Overcome Resistance combo_therapy Combination Therapy overcome->combo_therapy combo_therapy->egfr_inhibitor combo_therapy->pi3k_inhibitor

Caption: Logical relationships in ONC201 resistance.

References

Technical Support Center: EGFR-Mediated Resistance to Dordaviprone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dordaviprone is a recently approved medication for diffuse midline glioma and research into resistance mechanisms is ongoing.[1][2] This technical support center provides information based on established principles of resistance to other targeted therapies, particularly EGFR inhibitors, to guide researchers in their investigations. The troubleshooting advice, protocols, and pathways described are intended to serve as a foundational resource and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to dordaviprone, is now showing signs of resistance. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to targeted therapies like dordaviprone can arise through several mechanisms. Based on patterns seen with other kinase inhibitors, particularly those targeting the EGFR pathway, potential mechanisms include:

  • On-Target Modifications: While dordaviprone targets the dopamine (B1211576) receptor D2 (DRD2) and mitochondrial caseinolytic protease P (ClpP)[1][2][3][4], resistance could theoretically emerge through mutations in the genes encoding these proteins, altering drug binding or efficacy.

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent their dependency on the pathway targeted by the drug.[5][6] A common mechanism of resistance to targeted therapies is the activation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[7][8] Activation of EGFR can initiate downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, which promote cell survival and proliferation, thereby bypassing the effects of dordaviprone.[7][8][9]

  • Histologic Transformation: In some cases, tumors can change their cellular appearance and characteristics, a process known as histologic transformation, which can lead to drug resistance.

Q2: How can I experimentally determine if EGFR signaling is mediating resistance to dordaviprone in my cell line?

A2: A systematic approach is recommended to investigate the role of EGFR in dordaviprone resistance:

  • Confirm Resistance: First, confirm the development of resistance by performing a dose-response assay to compare the IC50 value of dordaviprone in your resistant cell line to the parental, sensitive cell line.[6] A significant increase in the IC50 value indicates resistance.

  • Assess EGFR Activation: Use Western blotting to examine the phosphorylation status of EGFR and key downstream signaling proteins like AKT and ERK in both sensitive and resistant cells, with and without dordaviprone treatment. Increased phosphorylation of these proteins in the resistant line, even in the presence of dordaviprone, would suggest bypass signaling.

  • Inhibit EGFR Signaling: Treat your dordaviprone-resistant cells with a combination of dordaviprone and an EGFR inhibitor (e.g., gefitinib, osimertinib). If the combination restores sensitivity and induces cell death, it strongly suggests that EGFR signaling is a key driver of the resistance.

  • Sequence Key Genes: Perform sequencing of genes in the EGFR signaling pathway (e.g., EGFR, KRAS, PIK3CA) to identify any potential activating mutations that may have emerged in the resistant cell line.[10]

Q3: Are there known mutations in the EGFR pathway that could lead to primary resistance to dordaviprone?

A3: While specific data on dordaviprone is still emerging, primary resistance to other targeted therapies can be caused by pre-existing mutations. For instance, certain mutations in EGFR or downstream components like KRAS can render cells inherently resistant to EGFR inhibitors.[11] It is plausible that similar pre-existing alterations in the EGFR pathway could contribute to a lack of initial response to dordaviprone in some tumors.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Decreased sensitivity to dordaviprone in a previously sensitive cell line. 1. Development of a resistant subclone. 2. Incorrect drug concentration or instability.1. Perform a dose-response curve to confirm the shift in IC50. 2. Isolate single-cell clones and test their sensitivity individually. 3. Verify the concentration and integrity of your dordaviprone stock solution.
No initial response to dordaviprone in a cancer cell line. 1. Presence of a primary resistance mechanism. 2. Co-occurring genetic alterations (e.g., activating mutations in the EGFR pathway). 3. Cell line misidentification or contamination.1. Screen for known resistance-conferring mutations in key signaling pathways. 2. Perform cell line authentication.
Increased phosphorylation of AKT or ERK despite dordaviprone treatment in the resistant cell line. 1. Activation of a bypass signaling pathway, such as through EGFR. 2. Downstream mutation in the pathway (e.g., PIK3CA, KRAS).1. Perform a phospho-receptor tyrosine kinase array to identify activated bypass pathways. 2. Sequence key downstream signaling molecules. 3. Test combination therapies with inhibitors of the identified pathway (e.g., an EGFR inhibitor).

Experimental Protocols

Protocol 1: Dose-Response Assay to Determine IC50

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of dordaviprone. Remove the culture medium and add the various concentrations of the drug to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for Phospho-Protein Analysis

  • Cell Lysis: Treat sensitive and resistant cells with dordaviprone for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EGFR_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Dordaviprone_Target Dordaviprone Target Dordaviprone_Target->Proliferation_Survival Dordaviprone Dordaviprone Dordaviprone->Dordaviprone_Target EGF EGF EGF->EGFR

Caption: EGFR bypass signaling in dordaviprone resistance.

Experimental_Workflow start Resistant Cell Line ic50 Confirm Resistance (IC50 Shift) start->ic50 western Assess Pathway Activation (Western Blot for p-EGFR, p-AKT, p-ERK) ic50->western combo Test Combination Therapy (Dordaviprone + EGFR Inhibitor) western->combo sequencing Sequence Key Genes (EGFR, KRAS, PIK3CA) western->sequencing mechanism Identify Resistance Mechanism combo->mechanism sequencing->mechanism

Caption: Workflow for investigating resistance.

References

Optimizing ONC201 Dosing for Enhanced Efficacy: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosing schedule of ONC201 for improved therapeutic efficacy. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during in vitro and in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ONC201?

ONC201 is a first-in-class small molecule imipridone that exhibits anti-cancer properties through a dual mechanism. It functions as a selective antagonist of the Dopamine Receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[1] This dual engagement triggers an integrated stress response (ISR) in cancer cells, leading to the upregulation of the pro-apoptotic protein TRAIL and its receptor, DR5, ultimately resulting in programmed cell death (apoptosis).[2] The activation of the ISR is a key early event in ONC201's mechanism and involves the transcription factor ATF4 and the transactivator CHOP.[2][3][4]

Q2: What are the recommended starting concentrations for in vitro experiments?

The effective concentration of ONC201 can vary significantly depending on the cell line. Based on preclinical studies, a common starting concentration range for in vitro assays is 1 µM to 10 µM. For H3K27M mutant glioma cell lines, which have shown particular sensitivity, the median IC50 is approximately 0.4 µM.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.

Q3: What are the established clinical dosing schedules for ONC201?

In clinical trials, ONC201 has been administered orally. The recommended Phase II dose was initially established at 625 mg once every three weeks. However, subsequent studies have explored more frequent dosing. A common regimen in recent trials for H3K27M-mutant diffuse midline glioma is 625 mg once weekly.[6] For pediatric patients, the dose is typically scaled by body weight.[6] The ongoing ACTION Phase 3 trial is evaluating both once-weekly and twice-weekly dosing schedules.[6]

Q4: Are there known biomarkers for ONC201 sensitivity or resistance?

Yes, several biomarkers have been identified. High expression of DRD2 is associated with increased sensitivity to ONC201, particularly in H3K27M mutant gliomas.[5] Conversely, alterations in the EGFR and PI3K/Akt signaling pathways have been implicated in resistance to ONC201.[7] Specifically, EGFR mutations and high EGFR expression have been identified as markers of resistance.[7][8]

Troubleshooting Guides

Issue 1: Low or no cytotoxic response to ONC201 in vitro.

  • Question: My cancer cell line is not responding to ONC201 treatment, even at concentrations up to 10 µM. What could be the reason?

  • Answer:

    • Verify Cell Line Sensitivity: Confirm the reported sensitivity of your cell line to ONC201 from the literature. Some tumor types are inherently more resistant.

    • Assess DRD2 and ClpP Expression: Low or absent expression of ONC201's primary targets, DRD2 and ClpP, can lead to a lack of response. Perform Western blot or qPCR to assess their expression levels.

    • Investigate Resistance Pathways: Active EGFR or PI3K/Akt signaling can confer resistance.[7] Analyze the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK) in your cell line.

    • Check for Multidrug Resistance Transporters: Overexpression of efflux pumps like P-glycoprotein (MDR1) could potentially reduce intracellular ONC201 concentrations.

    • Culture Conditions: Ensure optimal cell culture conditions. Factors like confluency and passage number can influence drug sensitivity.

    • Compound Integrity: Verify the integrity and concentration of your ONC201 stock solution.

Issue 2: Inconsistent results in apoptosis assays.

  • Question: I am observing variable levels of apoptosis after ONC201 treatment in replicate experiments. How can I improve consistency?

  • Answer:

    • Time-Course and Dose-Response: Apoptosis is a dynamic process. Ensure you have optimized both the incubation time and ONC201 concentration to capture the peak apoptotic window for your specific cell line.

    • Method of Detection: Use multiple methods to confirm apoptosis. For example, complement Annexin V/PI staining with a functional assay like caspase-3/7 activity or a morphological assessment.

    • Cell Handling: Be gentle when harvesting and staining cells, as harsh treatment can induce necrosis and affect results.

    • Flow Cytometer Settings: Standardize your flow cytometer settings, including voltages and compensation, for each experiment. Use compensation controls to ensure accurate gating.

    • Cell Cycle Synchronization: If your cell line has a rapid doubling time, consider synchronizing the cells before treatment to reduce variability related to the cell cycle phase.

Issue 3: Difficulty in detecting downstream signaling changes.

  • Question: I am not observing the expected changes in p-Akt, p-ERK, or ATF4 levels by Western blot after ONC201 treatment. What should I check?

  • Answer:

    • Kinetics of Signaling: The induction of the integrated stress response (e.g., ATF4 upregulation) is an early event, often detectable within hours of ONC201 treatment.[9] In contrast, changes in Akt/ERK phosphorylation may occur later. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing these changes.

    • Antibody Quality: Ensure your primary antibodies are validated for the specific targets and application. Titrate your antibodies to determine the optimal dilution.

    • Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

    • Lysis Buffer and Protease/Phosphatase Inhibitors: Use a lysis buffer that efficiently extracts the proteins of interest and always include fresh protease and phosphatase inhibitors to prevent degradation or dephosphorylation.

    • Positive Controls: Include a positive control sample where the signaling pathway is known to be active or can be stimulated by other means to validate your experimental setup.

Data Presentation

Table 1: ONC201 Dosing Regimens in Clinical Trials

Clinical Trial IdentifierPhasePatient PopulationONC201 DoseAdministration Frequency
NCT02525692IIRecurrent Glioblastoma625 mgOnce every 3 weeks
NCT03295396, NCT02525692 (H3 K27M arms)IIRecurrent H3 K27M-mutant Diffuse Midline Glioma625 mgOnce weekly
ACTION (NCT05580562)IIINewly Diagnosed H3 K27M-mutant Diffuse Glioma625 mgOnce or Twice weekly
NCT03416530IRecurrent/Refractory H3 K27M-mutant Glioma (Pediatric)Weight-based scaling of 625 mg adult doseOnce weekly

Table 2: In Vitro Efficacy of ONC201 in Glioma Cell Lines

Cell LineHistological SubtypeH3 K27M StatusIC50 (µM)
H3 K27M mutant lines (median)Diffuse Midline GliomaMutant~0.4
H3 K27M/G34R wildtype lines (median)GlioblastomaWildtype~1.2
H3 G34R lines (median)GlioblastomaWildtype> 10
Mouse IUE-generated H3 K27M-mutant gliomasGlioblastomaMutant0.5

Table 3: ONC201 Combination Therapy Synergy

Combination AgentCancer TypeMethodResult
PaxalisibDiffuse Intrinsic Pontine Glioma (DIPG)Chou-TalalaySynergistic (Combination Index < 1)
PaxalisibDIPGBliss Synergy AnalysisStrong Synergism (Bliss score > 10)
TemozolomideGlioblastomaCellTiter-GloSynergistic at higher TMZ concentrations

Experimental Protocols

1. Cell Viability Assay (MTT-based)

  • Objective: To determine the cytotoxic effect of ONC201 on cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • ONC201 stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of ONC201 in complete medium.

    • Remove the old medium and add 100 µL of the ONC201 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells following ONC201 treatment.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • ONC201

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentration of ONC201 for the optimized duration.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Western Blot Analysis of Key Signaling Proteins

  • Objective: To detect changes in the expression and phosphorylation of proteins in the ONC201 signaling pathway.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-ATF4, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control.

Visualizations

ONC201_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_apoptosis Apoptosis ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Antagonizes ClpP ClpP ONC201->ClpP Agonizes Akt Akt ERK ERK pAkt p-Akt DRD2->pAkt Inhibits pERK p-ERK DRD2->pERK Inhibits pFOXO3a p-FOXO3a pAkt->pFOXO3a Phosphorylates pERK->pFOXO3a Phosphorylates FOXO3a FOXO3a FOXO3a_nuc FOXO3a FOXO3a->FOXO3a_nuc Translocation pFOXO3a->FOXO3a Dephosphorylation ISR Integrated Stress Response (ISR) ClpP->ISR Activates ATF4 ATF4 ISR->ATF4 Induces TRAIL_gene TRAIL Gene FOXO3a_nuc->TRAIL_gene Activates Transcription CHOP CHOP ATF4->CHOP Induces DR5_gene DR5 Gene CHOP->DR5_gene Activates Transcription Apoptosis Apoptosis TRAIL_gene->Apoptosis Induces DR5_gene->Apoptosis Induces

Caption: ONC201 Signaling Pathway.

Experimental_Workflow start Start: Select Cancer Cell Lines viability 1. Cell Viability Assay (e.g., MTT) start->viability dose_response 2. Determine IC50 (Dose-Response Curve) viability->dose_response apoptosis 3. Apoptosis Assay (e.g., Annexin V/PI) dose_response->apoptosis resistance 5. Investigate Resistance (If low response) dose_response->resistance Low Sensitivity western 4. Western Blot Analysis (Signaling Pathway Proteins) apoptosis->western combination 6. Combination Therapy Studies western->combination resistance->combination end End: Optimized Dosing Strategy combination->end

Caption: Experimental Workflow for ONC201 Efficacy Testing.

References

ONC201 combination therapy to prevent tumor recurrence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ONC201 combination therapies to prevent tumor recurrence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ONC201?

ONC201 is a first-in-class small molecule of the imipridone class.[1] Its primary mechanism involves the antagonism of the G-protein coupled dopamine (B1211576) receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP).[2][3] This dual action leads to a cascade of downstream effects, including the inactivation of AKT and ERK signaling pathways. The inactivation of these pathways results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[4] In the nucleus, FOXO3a upregulates the transcription of the pro-apoptotic ligand TRAIL (TNF-related apoptosis-inducing ligand).[4] Concurrently, ONC201 activates the integrated stress response (ISR), leading to the upregulation of Death Receptor 5 (DR5), the receptor for TRAIL.[1][5] The combined upregulation of both the ligand (TRAIL) and its receptor (DR5) triggers apoptosis in tumor cells.[1]

Q2: Which combination strategies with ONC201 have shown preclinical or clinical efficacy?

Several combination strategies with ONC201 are being investigated to enhance its anti-tumor effects and prevent recurrence. The most studied combinations include:

  • Radiotherapy: Preclinical studies have demonstrated that ONC201 synergizes with radiation in glioblastoma (GBM) models, leading to reduced tumor cell self-renewal and prolonged survival in animal models.[6] A phase I trial has also explored the combination of ONC201 with radiation prior to surgery in recurrent GBM.[7]

  • Temozolomide (TMZ): In preclinical GBM models, ONC201 has been shown to synergize with TMZ, enhancing apoptosis and the integrated stress response.[5][8] A triple therapy of ONC201, TMZ, and radiotherapy has demonstrated significant survival benefits in a mouse model of GBM.[9]

  • Paxalisib (PI3K/AKT inhibitor): Upregulation of the PI3K/AKT/mTOR signaling pathway has been identified as a potential resistance mechanism to ONC201.[10] Combining ONC201 with the brain-penetrant PI3K/AKT inhibitor paxalisib has shown synergistic cytotoxicity in diffuse intrinsic pontine glioma (DIPG) cell lines and is being investigated in clinical trials for diffuse midline gliomas (DMGs).[3][11][12][13][14][15]

  • Panobinostat (B1684620) (HDAC inhibitor): The combination of ONC201 with the histone deacetylase inhibitor panobinostat is also being explored in clinical trials for DMGs.[14][16]

  • Immunotherapy: ONC201 has been shown to stimulate the infiltration of activated Natural Killer (NK) cells into tumors, providing a rationale for combination with immune checkpoint inhibitors.[17]

Q3: What are the known mechanisms of resistance to ONC201?

Resistance to ONC201 monotherapy can emerge, and researchers should be aware of the following potential mechanisms:

  • Upregulation of PI3K/AKT/mTOR signaling: Increased activity of this pathway can counteract the pro-apoptotic effects of ONC201.[10] This has been observed in DIPG cell lines with decreased sensitivity to the drug.

  • EGFR-driven resistance: An EGFR/FOXG1-driven gene regulatory network has been implicated in conferring resistance to ONC201 in H3 K27M-mutant gliomas.[17] Pharmacologic or genetic knockdown of EGFR has been shown to improve sensitivity to ONC201 in preclinical models.[17]

  • TP53 mutations: In DIPG models, tumors harboring TP53 mutations have been found to be more resistant to ONC201.[10]

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during in vitro and in vivo experiments with ONC201 combination therapies.

Problem 1: Inconsistent or lower-than-expected cytotoxicity in vitro.

  • Possible Cause 1: Cell line specific resistance.

    • Troubleshooting:

      • Verify the expression levels of ONC201 targets (DRD2, ClpP) in your cell line. Low expression may lead to reduced sensitivity.

      • Assess the mutational status of genes associated with resistance, such as TP53 and components of the PI3K/AKT and EGFR pathways.[10][17]

      • Consider using a panel of cell lines with varying genetic backgrounds to identify sensitive and resistant models.

  • Possible Cause 2: Suboptimal drug concentration or exposure time.

    • Troubleshooting:

      • Perform a dose-response matrix experiment with varying concentrations of ONC201 and the combination agent to determine the optimal synergistic concentrations.

      • Extend the treatment duration. Some synergistic effects may only become apparent after longer exposure times (e.g., 48-72 hours).[18]

  • Possible Cause 3: Issues with drug stability or activity.

    • Troubleshooting:

      • Ensure proper storage of ONC201 and the combination agent as per the manufacturer's instructions.

      • Prepare fresh drug solutions for each experiment.

      • Include a positive control cell line known to be sensitive to ONC201 to validate drug activity.

Problem 2: Lack of synergistic effect in vivo.

  • Possible Cause 1: Poor pharmacokinetic properties of the combination agent.

    • Troubleshooting:

      • Verify that the combination agent can cross the blood-brain barrier if you are using an orthotopic brain tumor model.

      • Conduct pharmacokinetic studies to determine the concentration of both drugs in the tumor tissue.

  • Possible Cause 2: Inappropriate dosing schedule.

    • Troubleshooting:

      • Optimize the dosing schedule and sequence of administration. For example, in some protocols, ONC201 is administered weekly.[11][12][13][14][15][16]

      • Refer to published preclinical and clinical trial protocols for guidance on dosing regimens.[7][8][9][11][12][13][14][15][16]

  • Possible Cause 3: Tumor microenvironment-mediated resistance.

    • Troubleshooting:

      • Analyze the tumor microenvironment for factors that may contribute to resistance, such as the presence of immunosuppressive cells.

      • Consider incorporating immunomodulatory agents into the combination therapy.

Problem 3: Unexpected off-target effects.

  • Possible Cause: The observed phenotype is not mediated by the known targets of ONC201.

    • Troubleshooting:

      • To confirm on-target effects, perform knockdown or knockout experiments of DRD2 or ClpP. Silencing of ClpP has been shown to abolish the cytotoxic effects of ONC201.[5][8]

      • Use structurally distinct inhibitors of the same target (if available) to see if they replicate the phenotype.

      • Conduct transcriptomic or proteomic analysis to identify other pathways affected by the combination treatment.

Data Presentation

Table 1: Summary of Preclinical and Clinical Efficacy of ONC201 Combination Therapies

Combination AgentTumor TypeModelKey FindingsReference
RadiotherapyGlioblastomaOrthotopic mouse modelProlonged median survival to 123 days with triple therapy (ONC201+RT+TMZ) vs. 63 days with RT alone.[8]
Temozolomide (TMZ)GlioblastomaOrthotopic mouse modelTriple therapy (ONC201+RT+TMZ) prolonged median survival to 123 days vs. 78 days with TMZ alone and 103 days with RT+TMZ.[8][9]
PaxalisibDiffuse Midline Glioma (H3K27-altered)In vitroSynergistic cytotoxicity in DIPG cell lines.[3][10]
BevacizumabRecurrent H3 K27M-mutant spinal cord gliomaClinical Case SeriesA subset of patients experienced prolonged survival.

Table 2: Dosing Information from Clinical Trials

Trial IdentifierCombination Agent(s)Tumor TypeONC201 DoseCombination Agent DoseSchedule
NCT05009992PaxalisibDiffuse Midline GliomaWeeklyDaily28-day cycles
NCT05009992PanobinostatDiffuse Midline GliomaWeeklyEvery other day, 3 times a week (weeks 1 & 3)28-day cycles
NCT04854044RadiotherapyRecurrent GlioblastomaDaily on days 1, 2, 8, and 910 fractions over 2 weeksPre-operative

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of ONC201 and Temozolomide in Glioblastoma Cells

  • Cell Culture:

    • Culture human glioblastoma cell lines (e.g., U251MG, T98G, SNB19) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Drug Preparation:

    • Prepare stock solutions of ONC201 (e.g., 10 mM in DMSO) and TMZ (e.g., 100 mM in DMSO).

    • Store stocks at -20°C. Prepare fresh dilutions in culture media for each experiment.

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Treat cells with a matrix of ONC201 (e.g., 0-10 µM) and TMZ (e.g., 0-200 µM) concentrations.[18]

    • Incubate for 72 hours.

    • Measure cell viability using CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Calculate synergy using the Chou-Talalay method (CompuSyn software) or other appropriate models.

  • Western Blot Analysis for Apoptosis and ISR Markers:

    • Seed cells in 6-well plates and treat with synergistic concentrations of ONC201 and TMZ for 24-48 hours.

    • Lyse cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe membranes with primary antibodies against key pathway proteins (e.g., cleaved PARP, cleaved caspase-3, ATF4, CHOP, DR5).[6][18]

    • Use an appropriate loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Protocol 2: In Vivo Efficacy of ONC201 and Radiotherapy in an Orthotopic Glioblastoma Mouse Model

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude mice).

    • Intracranially implant human glioblastoma cells (e.g., U251) to establish orthotopic tumors.[19]

  • Treatment Groups:

    • Vehicle control

    • ONC201 alone

    • Radiotherapy alone

    • ONC201 + Radiotherapy

  • Drug Administration and Radiotherapy:

    • Once tumors are established (as determined by bioluminescence imaging or MRI), begin treatment.

    • Administer ONC201 via oral gavage at a clinically relevant dose.

    • Deliver focal radiation to the tumor-bearing region of the brain.

  • Monitoring and Endpoints:

    • Monitor tumor growth regularly using bioluminescence imaging or MRI.

    • Record animal body weight and assess for any signs of toxicity.

    • The primary endpoint is overall survival.

    • At the study endpoint, tumors can be harvested for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Mandatory Visualizations

ONC201_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_apoptosis Apoptosis ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Antagonizes ISR Integrated Stress Response (ISR) ONC201->ISR Activates ClpP ClpP ONC201->ClpP Activates Akt Akt DRD2->Akt Inhibits ERK ERK DRD2->ERK Inhibits DR5 DR5 Apoptosis Apoptosis DR5->Apoptosis Induces FOXO3a FOXO3a Akt->FOXO3a Phosphorylates (Inactivates) ERK->FOXO3a Phosphorylates (Inactivates) FOXO3a_nuc FOXO3a FOXO3a->FOXO3a_nuc Translocates DR5_gene DR5 Gene ISR->DR5_gene Activates Transcription TRAIL_gene TRAIL Gene FOXO3a_nuc->TRAIL_gene Activates Transcription TRAIL_gene->DR5 Upregulates Ligand (TRAIL) DR5_gene->DR5 Upregulates Receptor

Caption: ONC201 signaling pathway leading to tumor cell apoptosis.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cell Culture (e.g., GBM cell lines) treatment Treatment with ONC201 and Combination Agent cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Western Blot (Apoptosis/ISR markers) treatment->western_blot synergy_analysis Synergy Analysis (e.g., CompuSyn) viability_assay->synergy_analysis animal_model Orthotopic Tumor Model (e.g., Nude Mice) treatment_vivo Systemic Treatment (ONC201 +/- Combination) animal_model->treatment_vivo monitoring Tumor Growth Monitoring (Imaging) treatment_vivo->monitoring survival_analysis Survival Analysis monitoring->survival_analysis histology Post-mortem Analysis (IHC, etc.) survival_analysis->histology

Caption: Preclinical experimental workflow for ONC201 combination therapy.

Troubleshooting_Logic start Unexpected Experimental Result check_reagents Verify Reagent Stability and Concentration start->check_reagents check_protocol Review Experimental Protocol and Controls start->check_protocol check_cell_line Characterize Cell Line (Target Expression, Mutations) start->check_cell_line resistance_mech Investigate Potential Resistance Mechanisms check_reagents->resistance_mech check_protocol->resistance_mech check_cell_line->resistance_mech off_target Test for Off-Target Effects (e.g., siRNA) resistance_mech->off_target On-target confirmed optimize Optimize Protocol (Dose, Schedule) resistance_mech->optimize Resistance identified off_target->optimize

Caption: Logical workflow for troubleshooting ONC201 experiments.

References

Side effects and toxicity profile of dordaviprone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dordaviprone.

Frequently Asked Questions (FAQs)

General

  • What is dordaviprone? Dordaviprone (formerly ONC201) is a first-in-class, orally administered, small molecule imipridone that acts as a bitopic antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[1][2] It is being investigated for its anti-cancer properties, particularly in H3 K27M-mutant diffuse midline glioma.[1][3][4]

  • What is the mechanism of action of dordaviprone? Dordaviprone has a dual mechanism of action. It acts as an antagonist of the dopamine receptor D2 (DRD2) and an allosteric activator of the mitochondrial caseinolytic protease P (ClpP).[3][5] This dual action leads to the inhibition of pro-growth signals and induces mitochondrial stress, ultimately causing programmed cell death (apoptosis) in cancer cells.[4][6]

Handling and Storage

  • How should dordaviprone be stored? For long-term storage, it is recommended to store dordaviprone as a solid at -20°C. For short-term storage, it can be kept at 4°C. Solutions of dordaviprone should be prepared fresh for each experiment.

  • What is the recommended solvent for dordaviprone? Dordaviprone is soluble in organic solvents such as DMSO and ethanol. For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, appropriate vehicle formulations should be used.

Troubleshooting Guides

In Vitro Experiments

  • Issue: Inconsistent results in cell viability assays.

    • Possible Cause: Cell line variability, passage number, or inconsistent drug concentration.

    • Troubleshooting:

      • Ensure a consistent cell passage number is used for all experiments.

      • Verify the final concentration of dordaviprone in the culture medium.

      • Confirm the purity and integrity of the dordaviprone compound.

      • Test a range of concentrations to establish a dose-response curve.

  • Issue: Difficulty in detecting apoptosis.

    • Possible Cause: Insufficient incubation time or drug concentration. The chosen apoptosis assay may not be sensitive enough.

    • Troubleshooting:

      • Optimize the incubation time and concentration of dordaviprone.

      • Use multiple assays to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage).

      • Include positive and negative controls in your experimental setup.

In Vivo Experiments

  • Issue: Poor oral bioavailability in animal models.

    • Possible Cause: Improper vehicle formulation or issues with drug administration.

    • Troubleshooting:

      • Optimize the vehicle formulation for oral gavage. Common vehicles include corn oil, 0.5% methylcellulose, or a solution of DMSO/polyethylene glycol/saline.

      • Ensure proper administration technique to minimize stress and ensure the full dose is delivered.

      • Conduct pharmacokinetic studies to determine the bioavailability of dordaviprone in your chosen animal model.

  • Issue: Observed toxicity in animal models.

    • Possible Cause: The administered dose is too high.

    • Troubleshooting:

      • Perform a dose-escalation study to determine the maximum tolerated dose (MTD).

      • Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or changes in behavior.

      • Collect blood samples for hematological and biochemical analysis to assess organ toxicity.

Side Effects and Toxicity Profile

The following tables summarize the adverse events and laboratory abnormalities observed in clinical trials of dordaviprone.

Table 1: Common Adverse Reactions with Dordaviprone

Adverse ReactionFrequencyGrade
Fatigue46%Grade 1-2[7]
Nausea36%Grade 1-2[7]
Headache32%Grade 1-2[7]
VomitingUp to 24%-
Musculoskeletal PainCommon-
DysphagiaUp to 13%-
ConstipationUp to 11%-

Table 2: Grade 3 or 4 Laboratory Abnormalities

Laboratory AbnormalityFrequency
Decreased LymphocytesCommon
Decreased CalciumCommon
Increased ALTCommon

Cardiovascular Toxicity

Dordaviprone has been shown to cause a concentration-dependent prolongation of the QTc interval.[8][9] In a pooled safety analysis, 6% of patients experienced a QTc increase of more than 60 milliseconds (msec) from baseline, and 1.2% had a QTc interval greater than 500 msec.[8]

Experimental Protocols

Assessment of QTc Prolongation in an In Vitro hERG Assay

This protocol outlines a method to assess the potential of dordaviprone to inhibit the hERG potassium channel, a key indicator of potential QTc prolongation.

  • Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium.

  • Electrophysiology: Use whole-cell patch-clamp electrophysiology to record hERG currents.

  • Compound Application: Prepare a series of dordaviprone concentrations in the extracellular solution. Apply each concentration to the cells for a sufficient duration to reach steady-state block.

  • Data Acquisition: Record hERG tail currents at a specific repolarizing voltage step.

  • Data Analysis: Measure the peak tail current amplitude in the presence and absence of dordaviprone. Calculate the percentage of inhibition for each concentration.

  • IC50 Determination: Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of dordaviprone and a typical experimental workflow for its evaluation.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., H3 K27M-mutant glioma) Viability_Assay Cell Viability Assays (MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Viability_Assay->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot, qPCR) Apoptosis_Assay->Mechanism_Studies Animal_Model Animal Model (e.g., Xenograft) Mechanism_Studies->Animal_Model Dosing Dordaviprone Administration (Oral Gavage) Animal_Model->Dosing Toxicity_Assessment Toxicity Assessment (Body Weight, Blood Analysis) Dosing->Toxicity_Assessment Efficacy_Assessment Efficacy Assessment (Tumor Volume) Dosing->Efficacy_Assessment End End Toxicity_Assessment->End Efficacy_Assessment->End Start Start Start->Cell_Culture

References

ONC201 Drug-Drug Interaction Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug-drug interaction studies of the investigational anti-cancer agent ONC201 (dordaviprone). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction profile of ONC201 with cytochrome P450 (CYP) enzymes?

A1: ONC201 has been evaluated for its potential to inhibit, induce, and be metabolized by cytochrome P450 enzymes. In vitro studies have shown that ONC201 is a direct inhibitor of multiple CYP enzymes, but it is not an inducer of major CYPs such as CYP1A2, 2B6, and 3A4.[1][2] ONC201 is a substrate of CYP3A4 and, to a lesser degree, other CYPs.[2][3]

Q2: Which specific CYP enzymes are inhibited by ONC201?

A2: In vitro studies have demonstrated that ONC201 is a direct inhibitor of CYP2C8, CYP2D6, and CYP3A4.[4] Inhibition of other CYP enzymes has been observed, with IC50 values ranging from 34.9 to 428.6 μM.[2][3]

Q3: Is ONC201 a time-dependent inhibitor of CYP enzymes?

A3: Based on in vitro assessments, ONC201 is not considered to be a time-dependent inhibitor of the evaluated cytochrome P450 enzymes.[4]

Q4: What are the implications of ONC201 being a substrate of CYP3A4 for clinical studies?

A4: Since ONC201 is metabolized by CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly alter ONC201 plasma concentrations. Clinical trials with ONC201 have typically excluded the concomitant use of strong CYP3A4 inhibitors and inducers to avoid significant drug-drug interactions.[1][5] Dose adjustments for ONC201 may be necessary when co-administered with CYP3A4 inhibitors, and the use of CYP3A4 inducers should be avoided.[1]

Q5: What is the major metabolite of ONC201 and is it pharmacologically active?

A5: The major metabolite of ONC201 is designated as ONC207, which lacks the benzyl (B1604629) moiety of the parent compound.[2][3] ONC207 has been found to be biologically inactive, as it does not inhibit the dopamine (B1211576) receptor D2 or cancer cell viability.[2][3]

Troubleshooting Guide

Problem: High variability in ONC201 plasma concentrations in in vivo experiments.

Possible Cause:

  • Drug-drug interactions: Concomitant administration of medications that are inhibitors or inducers of CYP3A4 can lead to variable exposure to ONC201.[1]

  • Food effects: Although studies are conducted under fasted conditions, variability in patient compliance could contribute.

  • Patient-specific factors: Intrinsic differences in metabolism can lead to variability.

Solution:

  • Carefully review all concomitant medications of study subjects to identify any potential CYP3A4 modulators.[5]

  • Ensure strict adherence to fasting conditions prior to ONC201 administration.

  • Consider genotyping for relevant CYP enzymes to identify potential pharmacogenomic influences.

Problem: Discrepancy between in vitro cytotoxicity and in vivo efficacy.

Possible Cause:

  • Metabolism of ONC201: In vivo, ONC201 is metabolized, primarily by CYP3A4, to the inactive metabolite ONC207.[2][3] This can reduce the concentration of the active parent drug at the tumor site.

  • Tumor microenvironment: The in vivo tumor microenvironment can influence drug response in ways not captured by in vitro models.

Solution:

  • When possible, measure intratumoral concentrations of ONC201 to correlate with efficacy.

  • Utilize more complex in vitro models, such as 3D spheroids or organoids, that better recapitulate the in vivo environment.

Data Presentation

In Vitro Cytochrome P450 Inhibition of ONC201
CYP IsozymeInhibition Constant (Kᵢ) (µM)
CYP2C813
CYP2D613
CYP3A410
Table 1: In vitro inhibition constants (Kᵢ) of ONC201 for key cytochrome P450 enzymes. Data from in vitro studies with human liver microsomes.[4]
Clinical Drug-Drug Interaction Studies with ONC201
Interacting DrugCYP3A4 StatusEffect on ONC201 AUCEffect on ONC201 Cₘₐₓ
Observed Data
ItraconazoleStrong Inhibitor4.4-fold increase1.9-fold increase
PBPK Model Simulated Data
ErythromycinModerate Inhibitor2.68-fold increaseNot specified
FluconazoleModerate Inhibitor2.48-fold increaseNot specified
CimetidineWeak Inhibitor1.42-fold increaseNot specified
EfavirenzModerate Inducer0.35-fold of control0.57-fold of control
RifampicinStrong Inducer0.17-fold of control0.33-fold of control
Table 2: Summary of observed and simulated clinical drug-drug interactions with ONC201. AUC (Area Under the Curve) and Cₘₐₓ (Maximum Concentration) are key pharmacokinetic parameters.[1][6]

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay (Determination of Kᵢ)

Objective: To determine the inhibition constant (Kᵢ) of ONC201 for specific CYP enzymes.

Materials:

Procedure:

  • Prepare a series of ONC201 concentrations that span the expected 50% inhibitory concentration (IC₅₀).

  • Prepare multiple concentrations of the CYP-specific marker substrate, spanning its Michaelis-Menten constant (Kₘ).

  • In a 96-well plate, combine human liver microsomes, the NADPH regenerating system, and the appropriate concentration of ONC201.

  • Pre-incubate the mixture to allow ONC201 to interact with the enzymes.

  • Initiate the reaction by adding the CYP-specific marker substrate.

  • Incubate for a specified time at 37°C.

  • Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's metabolite.

  • Determine the Kᵢ value by non-linear regression analysis of the inhibition data at different substrate and inhibitor concentrations.[4]

Clinical Drug-Drug Interaction Study (Example with a CYP3A4 Inhibitor)

Objective: To evaluate the effect of a strong CYP3A4 inhibitor (e.g., itraconazole) on the pharmacokinetics of ONC201 in healthy volunteers.

Study Design:

  • An open-label, single-sequence, two-period crossover study.

Procedure:

  • Period 1: Administer a single oral dose of ONC201 to healthy volunteers under fasted conditions. Collect serial blood samples over a specified period (e.g., 72 hours) to determine the pharmacokinetic profile of ONC201 alone.

  • Washout Period: A sufficient washout period is allowed for the complete elimination of ONC201.

  • Period 2: Administer the strong CYP3A4 inhibitor (e.g., itraconazole) for several days to achieve steady-state concentrations. On the last day of inhibitor administration, co-administer a single oral dose of ONC201. Collect serial blood samples to determine the pharmacokinetic profile of ONC201 in the presence of the inhibitor.

  • Analysis: Analyze plasma samples for ONC201 concentrations using a validated LC-MS/MS method. Compare the pharmacokinetic parameters (AUC, Cₘₐₓ) of ONC201 with and without the co-administered inhibitor to assess the magnitude of the drug-drug interaction.[1]

Mandatory Visualizations

ONC201_Metabolism ONC201 ONC201 (Active Drug) CYP3A4 CYP3A4 (and other CYPs to a lesser extent) ONC201->CYP3A4 Metabolism ONC207 ONC207 (Inactive Metabolite) CYP3A4->ONC207 Elimination Elimination ONC207->Elimination DDI_Workflow cluster_invitro In Vitro Assessment cluster_pbpk PBPK Modeling cluster_clinical Clinical Studies a CYP Inhibition Assays (IC50 / Ki determination) b CYP Induction Assays d Model Development & Verification a->d Input Data c Metabolite Identification c->d e Simulate DDI Scenarios d->e Predictive Analysis f Phase 1 DDI Study (e.g., with strong inhibitor/inducer) e->f Inform Clinical Study Design g Population PK analysis in larger trials f->g Confirm & Refine

References

Technical Support Center: Improving ONC201 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of ONC201 across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is ONC201 and what is its primary mechanism of action in brain tumors?

A1: ONC201, also known as dordaviprone, is a small molecule antagonist of the Dopamine Receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[1][2] Its anticancer effect in brain tumors, particularly in H3K27M-mutant diffuse midline gliomas, is attributed to a dual mechanism. As a DRD2 antagonist, it can inhibit proliferative signaling pathways like Akt and ERK.[3][4] As a ClpP agonist, it induces an integrated stress response, leading to the upregulation of the TRAIL pathway and subsequent cancer cell apoptosis.[5][6]

Q2: Does ONC201 cross the blood-brain barrier?

A2: Yes, preclinical and clinical studies have demonstrated that ONC201 can penetrate the blood-brain barrier.[7][8] Studies in patients with recurrent glioblastoma have shown that ONC201 achieves therapeutic concentrations within the tumor tissue.[9]

Q3: Is ONC201 a substrate for major efflux transporters at the BBB, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2)?

A3: Based on in vitro studies using Caco-2 cell monolayers, ONC201 is not considered a significant substrate for major efflux transporters.[5] Bidirectional transport assays revealed a low efflux ratio (0.46–0.79), suggesting that active efflux by transporters like P-gp and BCRP does not significantly limit its brain penetration.[5] Interestingly, at high concentrations (200µM), ONC201 has been shown to have an inhibitory effect on both MDR1 (P-gp) and BCRP.[5]

Q4: What are the known strategies being explored to enhance ONC201 delivery to the brain?

A4: One promising strategy that has been investigated is the use of focused ultrasound (FUS). A preclinical study in a diffuse midline glioma murine model demonstrated that FUS in combination with ONC201 resulted in an increased therapeutic response compared to ONC201 monotherapy, suggesting enhanced drug delivery.[10]

Troubleshooting Guides

Issue 1: Low or variable ONC201 concentration in brain tissue in preclinical models.

Potential Cause Troubleshooting Step Rationale
Suboptimal Dosing or Formulation Review the dosing regimen and vehicle used for administration. Ensure the formulation solubilizes ONC201 effectively for administration.Inconsistent dosing or poor solubility can lead to variable absorption and systemic exposure, directly impacting the amount of drug available to cross the BBB.
Metabolic Instability Assess the plasma stability of ONC201 in the species being studied. Consider co-administration with inhibitors of relevant metabolic enzymes if rapid clearance is observed.Rapid systemic metabolism will reduce the plasma concentration of ONC201, thereby decreasing the concentration gradient driving its diffusion across the BBB.
Individual Animal Variability Increase the number of animals per group to account for biological variability. Ensure consistent experimental conditions (e.g., time of day for dosing and tissue collection).Physiological differences between animals can lead to variations in drug absorption, distribution, metabolism, and excretion (ADME).
Assay Sensitivity and Accuracy Validate the analytical method (e.g., LC-MS/MS) for ONC201 quantification in brain tissue and plasma. Ensure proper tissue homogenization and extraction procedures.An unreliable analytical method can lead to inaccurate measurements of ONC201 concentrations.

Issue 2: Inconsistent results in in vitro BBB permeability assays (e.g., Transwell models).

Potential Cause Troubleshooting Step Rationale
Poor Barrier Integrity Monitor the transendothelial electrical resistance (TEER) of the cell monolayer. TEER values should be stable and sufficiently high before starting the permeability assay. Ensure proper coating of the Transwell inserts with extracellular matrix proteins (e.g., collagen, fibronectin).A low TEER value indicates a "leaky" barrier with compromised tight junctions, which will lead to artificially high and variable permeability measurements.
Cell Culture Contamination Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques throughout the experimental process.Contamination can affect cell health and barrier function, leading to unreliable results.
Inconsistent Cell Seeding Density Optimize and standardize the cell seeding density for the Transwell inserts. Ensure a confluent monolayer is formed before the experiment.A non-confluent monolayer will not form a proper barrier, resulting in inaccurate permeability data.
Presence of Efflux Transporters in Cell Line Characterize the expression and activity of efflux transporters (e.g., P-gp, BCRP) in the chosen cell line. While ONC201 is not a major substrate, high expression of these transporters could have a minor effect.The presence of active efflux transporters can reduce the net transport of a compound across the cell monolayer, affecting permeability measurements.

Data Presentation

Table 1: Preclinical and Clinical Data on ONC201 Blood-Brain Barrier Penetration

Study TypeModelONC201 Concentration in Brain/TumorBrain/Tumor-to-Plasma RatioReference
PreclinicalLong-Evans RatsEvenly distributed across brain substructuresNot explicitly calculated, but rapid and wide distribution observed[5]
ClinicalRecurrent Glioblastoma Patients0.6 - 9.3 µM in tumor tissueNot reported[9]

Table 2: In Vitro Permeability Data for ONC201

Assay SystemApparent Permeability (Papp) (apical to basolateral)Efflux RatioConclusionReference
Caco-2 cell monolayers23–31 × 10⁻⁶ cm/s0.46–0.79High permeability, not a substrate for efflux transporters[5]

Experimental Protocols

1. In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol provides a general framework for assessing the permeability of ONC201 across an in vitro BBB model.

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Extracellular matrix coating solution (e.g., collagen type I from rat tail)

  • Endothelial cell growth medium

  • ONC201 stock solution (in DMSO)

  • Lucifer yellow or other low-permeability marker

  • TEER meter

Methodology:

  • Coating Transwell Inserts:

    • Coat the apical side of the Transwell inserts with the extracellular matrix solution according to the manufacturer's instructions.

    • Allow the inserts to dry in a sterile environment.

  • Cell Seeding:

    • Seed the brain endothelial cells onto the coated Transwell inserts at a pre-optimized density to achieve a confluent monolayer.

    • Add fresh growth medium to the basolateral chamber.

    • Culture the cells for 3-5 days, or until a stable and high TEER value is achieved.

  • Barrier Integrity Measurement:

    • Measure the TEER of the cell monolayer daily using a TEER meter.

    • The barrier is considered ready for the permeability assay when TEER values plateau at a high level (typically >100 Ω·cm² for hCMEC/D3 cells).

  • Permeability Assay:

    • Wash the cell monolayer with a serum-free transport buffer.

    • Add the transport buffer containing a known concentration of ONC201 and a low-permeability marker (e.g., Lucifer yellow) to the apical chamber (donor).

    • Add fresh transport buffer to the basolateral chamber (receiver).

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from both the apical and basolateral chambers.

  • Quantification and Data Analysis:

    • Quantify the concentration of ONC201 in the collected samples using a validated analytical method such as LC-MS/MS.

    • Quantify the concentration of the low-permeability marker using a fluorescence plate reader.

    • Calculate the apparent permeability coefficient (Papp) for ONC201 using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of transport of ONC201 into the receiver chamber.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration of ONC201 in the donor chamber.

    • The Papp of the low-permeability marker should be low, confirming the integrity of the barrier during the experiment.

Mandatory Visualizations

ONC201_DRD2_Signaling_Pathway ONC201 ONC201 DRD2 Dopamine Receptor D2 (DRD2) ONC201->DRD2 Antagonizes Gi Gi protein DRD2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Akt Akt PKA->Akt Inhibits ERK ERK PKA->ERK Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK->Apoptosis Inhibits ONC201_ClpP_Signaling_Pathway ONC201_cyto ONC201 ClpP ClpP ONC201_cyto->ClpP Activates MitoProteins Mitochondrial Proteins ClpP->MitoProteins Degrades UPR Unfolded Protein Response MitoProteins->UPR Induces ATF4 ATF4 UPR->ATF4 Activates CHOP CHOP ATF4->CHOP Induces TRAIL TRAIL Gene Transcription CHOP->TRAIL Upregulates Apoptosis_final Apoptosis TRAIL->Apoptosis_final Induces Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_enhancement Delivery Enhancement Caco2 Caco-2 Permeability Assay Transwell In Vitro BBB Model (Transwell Assay) Caco2->Transwell Efflux Efflux Transporter Substrate Assay Transwell->Efflux PK Pharmacokinetic Study (Plasma and Brain) Efflux->PK Inform Efficacy Brain Tumor Model Efficacy Study PK->Efficacy Guide Dosing FUS Focused Ultrasound (FUS) Efficacy->FUS Evaluate Enhancement Nano Nanoparticle Formulation Efficacy->Nano Evaluate Enhancement

References

Troubleshooting ONC201 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with ONC201 in in vitro experiments. All quantitative data is summarized in tables for easy reference, and detailed protocols for key experimental procedures are provided.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving ONC201 for in vitro studies?

A1: The recommended solvent for dissolving ONC201 is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at approximately 50 mg/mL. For most cell-based assays, a high-concentration stock solution is prepared in 100% DMSO and then diluted to the final working concentration in cell culture media.

Q2: What is the maximum final concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxic effects.[1] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q3: My ONC201 precipitated after I diluted my DMSO stock solution in the cell culture medium. What should I do?

A3: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like ONC201. Please refer to the "Troubleshooting Guide: ONC201 Precipitation" section below for detailed solutions.

Q4: How should I store my ONC201 stock solution in DMSO?

A4: ONC201 stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When stored properly, the stock solution can be stable for several months.

Q5: What is the mechanism of action of ONC201?

A5: ONC201 is a first-in-class small molecule that acts as an antagonist of the G-protein coupled dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[2] This dual activity leads to the inactivation of the Akt and ERK signaling pathways. The inactivation of these pathways results in the nuclear translocation of the transcription factor Foxo3a, which upregulates the expression of the pro-apoptotic ligand TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), leading to cancer cell death.[3]

Quantitative Data Summary

Table 1: ONC201 Physicochemical and Solubility Data

PropertyValueSource
Molecular FormulaC₂₄H₂₆N₄O-
Molecular Weight386.49 g/mol -
FormLyophilized powder-
Recommended SolventDimethyl sulfoxide (DMSO)-
Solubility in DMSO~50 mg/mL-
Typical In Vitro Working Concentration2-20 µM-

Table 2: Recommended Storage Conditions for ONC201 Solutions

Solution TypeStorage TemperatureDurationNotes
ONC201 Powder-20°CUp to 3 yearsProtect from light.
ONC201 in DMSO (Stock)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM ONC201 Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of ONC201 in DMSO for use in in vitro experiments.

Materials:

  • ONC201 powder

  • Anhydrous (cell culture grade) DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required amount of ONC201: To prepare 1 mL of a 10 mM stock solution, you will need 3.865 mg of ONC201 (Molecular Weight = 386.49 g/mol ).

  • Weigh the ONC201 powder: Carefully weigh the calculated amount of ONC201 powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolve the powder: Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • (Optional) Aid dissolution: If the powder does not dissolve completely, you can warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.[4]

  • Verify dissolution: Ensure the solution is clear and free of any visible precipitate before use.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Objective: To dilute the ONC201 DMSO stock solution to the desired final concentration in cell culture medium and treat the cells.

Materials:

  • 10 mM ONC201 stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Adherent or suspension cells

Procedure:

  • Determine the final working concentration: Decide on the final concentration of ONC201 you want to test (e.g., 5 µM).

  • Calculate the dilution: To prepare a 5 µM working solution from a 10 mM stock, you will need to perform a 1:2000 dilution. This will result in a final DMSO concentration of 0.05%.

  • Prepare the working solution:

    • Important: To avoid precipitation, do not add the concentrated DMSO stock directly to a large volume of media.

    • First, make an intermediate dilution by adding a small volume of the stock solution to a smaller volume of pre-warmed media (e.g., add 1 µL of 10 mM stock to 99 µL of media to make a 100 µM intermediate solution). Mix well by gentle pipetting.

    • Then, add the required volume of the intermediate solution to the final volume of pre-warmed media in your culture vessel.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without ONC201.

  • Treat the cells: Add the prepared working solutions (ONC201 and vehicle control) to your cells and incubate for the desired duration.

Troubleshooting Guide: ONC201 Precipitation

Issue: Precipitate forms immediately after diluting the DMSO stock solution in the cell culture medium.

Potential Cause: "Solvent shock" - the rapid change in solvent environment from DMSO to aqueous media causes the hydrophobic compound to crash out of solution.

Solutions:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of media. First, create an intermediate dilution in a smaller volume of media, mix thoroughly, and then add this to the final volume.

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the ONC201 solution.[5]

  • Gentle Mixing: Mix the solution gently by pipetting or swirling immediately after adding the ONC201 stock. Avoid vigorous vortexing of the final working solution.

Issue: Precipitate forms over time in the incubator.

Potential Causes:

  • Temperature Fluctuation: Changes in temperature can affect the solubility of the compound.

  • pH Shift: The CO2 environment in the incubator can alter the pH of the media, affecting solubility.

  • Interaction with Media Components: ONC201 may interact with salts, proteins, or other components in the media over time.

Solutions:

  • Maintain Stable Conditions: Ensure the incubator provides a stable temperature and CO2 environment.

  • Check Media Compatibility: If you are using a custom or serum-free medium, consider potential interactions with specific components.

  • Reduce Incubation Time: If possible, reduce the duration of the experiment to minimize the time for precipitation to occur.

  • Solubility Test: Perform a solubility test of ONC201 in your specific cell culture medium over the intended time course of your experiment without cells to observe for precipitation.

Issue: The ONC201 DMSO stock solution is cloudy or has a precipitate after thawing.

Potential Cause: The compound has precipitated out of solution during the freeze-thaw cycle.

Solutions:

  • Warm and Vortex: Gently warm the stock solution to 37°C and vortex to try and redissolve the precipitate.[5]

  • Prepare Fresh Stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing.

  • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.

Visualizations

ONC201_Signaling_Pathway cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Antagonizes Akt Akt ONC201->Akt Inhibits ERK ERK ONC201->ERK Inhibits pAkt p-Akt (Inactive) Foxo3a_cyto Foxo3a Akt->Foxo3a_cyto Inhibits Nuclear Translocation pERK p-ERK (Inactive) ERK->Foxo3a_cyto Inhibits Nuclear Translocation Foxo3a_nuc Foxo3a Foxo3a_cyto->Foxo3a_nuc Translocation TRAIL_gene TRAIL Gene Foxo3a_nuc->TRAIL_gene Activates Transcription TRAIL_mRNA TRAIL mRNA TRAIL_gene->TRAIL_mRNA TRAIL TRAIL Protein TRAIL_mRNA->TRAIL Translation Apoptosis Apoptosis TRAIL->Apoptosis Induces

Caption: ONC201 signaling pathway leading to apoptosis.

Troubleshooting_Workflow Start Start: ONC201 Experiment PrepareStock Prepare 10 mM ONC201 Stock in DMSO Start->PrepareStock Dilute Dilute Stock in Pre-warmed Media PrepareStock->Dilute ObservePrecipitate Observe for Precipitation Dilute->ObservePrecipitate ImmediatePrecipitate Immediate Precipitation? ObservePrecipitate->ImmediatePrecipitate DelayedPrecipitate Precipitation Over Time? ImmediatePrecipitate->DelayedPrecipitate No TroubleshootImmediate Troubleshoot: - Stepwise Dilution - Gentle Mixing ImmediatePrecipitate->TroubleshootImmediate Yes TroubleshootDelayed Troubleshoot: - Check Incubator - Media Compatibility Test DelayedPrecipitate->TroubleshootDelayed Yes NoPrecipitate No Precipitation: Proceed with Experiment DelayedPrecipitate->NoPrecipitate No TroubleshootImmediate->Dilute TroubleshootDelayed->Dilute End End NoPrecipitate->End

Caption: Troubleshooting workflow for ONC201 precipitation.

References

ONC201 Sensitivity Biomarker Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying biomarkers of ONC201 sensitivity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments related to the imipridone ONC201.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ONC201?

ONC201 is a first-in-class small molecule that exerts its anti-cancer effects through a multi-faceted mechanism. Primarily, it functions as a bitopic antagonist of the Dopamine Receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[1][2][3][4] This dual action leads to the induction of the integrated stress response (ISR), a cellular program activated by various stress conditions.[5][6][7][8] The activation of the ISR by ONC201 is a key driver of its pro-apoptotic activity in cancer cells.[5][6][9]

Q2: What are the key molecular biomarkers associated with sensitivity to ONC201?

Several key biomarkers have been identified that correlate with sensitivity to ONC201:

  • H3K27M Mutation: This mutation, commonly found in diffuse midline gliomas (DMG), is a significant predictor of ONC201 response.[1][10][11] Clinical trials have shown encouraging efficacy in patients with H3K27M-mutant gliomas.[4][10][12][13]

  • Integrated Stress Response (ISR) Pathway Activation: The induction of the ISR, marked by the upregulation of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP), is crucial for ONC201-induced cell death.[5][6][9][14] Sensitive cells typically show robust activation of this pathway.[5][6]

  • Caseinolytic protease P (ClpP) Expression: As a direct target of ONC201, the expression level of ClpP can influence sensitivity.[2][15][16] Higher ClpP expression has been correlated with increased efficacy.[2][16]

  • Dopamine Receptor D2 (DRD2) Expression: Since ONC201 is a DRD2 antagonist, the expression of this receptor can be a predictive biomarker of response.[2][17]

Q3: What are the known mechanisms of resistance to ONC201?

Resistance to ONC201 can be mediated by several factors:

  • EGFR Signaling: Upregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway has been identified as a significant resistance mechanism.[1][3][18] Tumors with high EGFR expression or activating mutations may be less sensitive to ONC201.[1][3][18]

  • Lack of ATF4 Activation: Cancer cells that do not activate the ATF4-mediated integrated stress response upon ONC201 treatment are often resistant.[5][6]

  • PI3K/AKT/mTOR Pathway Activation: In some contexts, such as diffuse intrinsic pontine glioma (DIPG), upregulation of the PI3K/AKT/mTOR signaling axis can drive resistance.[19]

  • Hypoxia: Tumor hypoxia has been suggested as a potential mechanism of resistance to ONC201.[17][20]

Troubleshooting Guides

Problem 1: I am not observing a significant cytotoxic effect of ONC201 in my cancer cell line.

  • Possible Cause 1: Low Expression of Key Targets.

    • Troubleshooting Step: Assess the baseline expression levels of ClpP and DRD2 in your cell line using Western blotting or qPCR. Compare these levels to known sensitive cell lines.

  • Possible Cause 2: Inactive Integrated Stress Response.

    • Troubleshooting Step: Treat the cells with ONC201 for various time points (e.g., 6, 12, 24 hours) and measure the induction of ISR markers like ATF4 and CHOP by Western blot. Lack of induction may indicate a dysfunctional ISR pathway.

  • Possible Cause 3: High Expression of Resistance Markers.

    • Troubleshooting Step: Evaluate the expression and phosphorylation status of EGFR and key components of the PI3K/AKT pathway (e.g., p-AKT). High basal activity of these pathways could confer resistance.

Problem 2: How can I determine if EGFR signaling is responsible for ONC201 resistance in my model?

  • Experimental Approach:

    • Assess EGFR Expression: Quantify EGFR protein levels by Western blot in your resistant cells and compare them to sensitive cell lines.

    • Pharmacological Inhibition: Treat the resistant cells with a combination of ONC201 and an EGFR inhibitor (e.g., erlotinib, gefitinib). A synergistic cytotoxic effect would suggest EGFR-mediated resistance.

    • Genetic Knockdown: Use siRNA or shRNA to knock down EGFR expression in the resistant cells and then assess their sensitivity to ONC201. Increased sensitivity upon EGFR knockdown would confirm its role in resistance.

Data Presentation

Table 1: Summary of Key Biomarkers for ONC201 Sensitivity and Resistance

Biomarker CategorySensitivity BiomarkerResistance Marker
Genetic H3K27M MutationEGFR Mutation/Amplification
Protein Expression High ClpP, High DRD2High EGFR
Signaling Pathway ATF4/CHOP Induction (ISR)High p-AKT, High p-ERK
Metabolic Hypoxia (High HIF1α)

Experimental Protocols

Protocol 1: Western Blot Analysis of Integrated Stress Response (ISR) Activation

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with ONC201 (e.g., 1-10 µM) or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of ONC201. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.

  • Assay Procedure:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

ONC201_Signaling_Pathway cluster_onc201 ONC201 cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Antagonizes ClpP ClpP ONC201->ClpP Activates AKT_ERK AKT / ERK Signaling DRD2->AKT_ERK Inhibits ISR Integrated Stress Response (ISR) ClpP->ISR Induces eIF2a_kinases eIF2α Kinases (HRI, PKR) ATF4 ATF4 eIF2a_kinases->ATF4 Activates Apoptosis Apoptosis AKT_ERK->Apoptosis Inhibits CHOP CHOP ATF4->CHOP Induces DR5_TRAIL DR5 / TRAIL Upregulation CHOP->DR5_TRAIL Induces DR5_TRAIL->Apoptosis Leads to

Caption: ONC201 signaling pathway leading to apoptosis.

Experimental_Workflow cluster_biomarker_assessment Biomarker Assessment cluster_treatment ONC201 Treatment cluster_endpoint_analysis Endpoint Analysis cluster_data_interpretation Data Interpretation start Start: Cancer Cell Line western Western Blot (ClpP, DRD2, EGFR, p-AKT) start->western qpcr qPCR (Gene Expression) start->qpcr treatment Treat with ONC201 (Dose-Response) western->treatment qpcr->treatment viability Cell Viability Assay (IC50 Determination) treatment->viability isr_analysis ISR Activation (Western Blot for ATF4/CHOP) treatment->isr_analysis sensitive Sensitive Phenotype (Low IC50, High ISR) viability->sensitive Correlates with resistant Resistant Phenotype (High IC50, Low ISR) viability->resistant Correlates with isr_analysis->sensitive Correlates with isr_analysis->resistant Correlates with

Caption: Experimental workflow for assessing ONC201 sensitivity.

Resistance_Troubleshooting cluster_investigation Investigate Resistance Mechanism cluster_intervention Intervention Strategy cluster_outcome Outcome Assessment start Start: ONC201 Resistant Cells check_egfr Assess EGFR Pathway (Western Blot for p-EGFR/EGFR) start->check_egfr check_akt Assess PI3K/AKT Pathway (Western Blot for p-AKT/AKT) start->check_akt egfr_inhibitor Co-treat with EGFR Inhibitor + ONC201 check_egfr->egfr_inhibitor If pathway is active akt_inhibitor Co-treat with PI3K/AKT Inhibitor + ONC201 check_akt->akt_inhibitor If pathway is active synergy_assay Assess Synergy (Cell Viability Assay) egfr_inhibitor->synergy_assay akt_inhibitor->synergy_assay restored_sensitivity Restored Sensitivity synergy_assay->restored_sensitivity If synergistic no_change No Change in Sensitivity synergy_assay->no_change If not synergistic

Caption: Troubleshooting workflow for ONC201 resistance.

References

Technical Support Center: ONC201 and Paxalisib Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the combination of ONC201 and the PI3K inhibitor paxalisib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining ONC201 with a PI3K inhibitor like paxalisib?

A1: The combination is based on a compelling mechanism of action to overcome drug resistance. ONC201, an antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an agonist of the mitochondrial protease ClpP, disrupts mitochondrial energy homeostasis in cancer cells.[1][2] However, some tumor cells adapt by upregulating alternative energy pathways, often through the PI3K/AKT/mTOR signaling axis, leading to resistance.[1][3] Paxalisib is a potent, brain-penetrant inhibitor of the PI3K/mTOR pathway.[4][5] By co-administering paxalisib, the escape mechanism is blocked, leading to synergistic cytotoxicity and apoptosis in cancer cells, particularly in models of diffuse midline glioma (DMG) and diffuse intrinsic pontine glioma (DIPG).[3][6]

Q2: What are the known molecular targets of ONC201 and paxalisib?

A2:

  • ONC201 (Dordaviprone): Primarily acts as a selective antagonist of the G protein-coupled dopamine receptor D2 (DRD2) and is also an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[2][7] Its downstream effects include activation of the integrated stress response (ISR), inactivation of Akt/ERK signaling, and induction of the pro-apoptotic ligand TRAIL.[2][8]

  • Paxalisib (GDC-0084): Is a pan-PI3K inhibitor that also targets mTOR.[9] It specifically inhibits PI3K isoforms (alpha, delta, gamma), which blocks the activation of downstream signaling proteins like AKT and mTOR, crucial for tumor cell growth and survival.[4]

Q3: In which cancer models has this combination shown promise?

A3: The combination of ONC201 and paxalisib has demonstrated significant preclinical promise and is being investigated in clinical trials, primarily for aggressive brain cancers.[10][11][12] It has shown synergistic cytotoxicity in patient-derived cell lines and mouse models of diffuse midline gliomas (DMG), including H3K27-altered and H3.3K27M mutant diffuse intrinsic pontine gliomas (DIPG).[3][6][13]

Q4: Is paxalisib capable of crossing the blood-brain barrier (BBB)?

A4: Yes, a key feature of paxalisib is its designed ability to effectively cross the blood-brain barrier.[4][14] This is a critical attribute for treating central nervous system (CNS) tumors like glioblastoma and DMG, as the BBB typically prevents many drugs from reaching the brain tissue.[14]

Troubleshooting Guide for In Vitro Experiments

This guide addresses common issues encountered during cell-based assays with ONC201 and paxalisib.

Problem Possible Causes Recommended Solutions
Inconsistent IC50 Values / High Variability in Dose-Response Curves 1. Compound Integrity: Degradation of stock solutions; improper storage.• Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. • Aliquot stocks to minimize freeze-thaw cycles and protect from light.[15] • Verify compound purity if possible (e.g., via HPLC).[15]
2. Cell-Based Variability: High cell passage number leading to genetic drift; inconsistent cell seeding density; contamination.[15][16]• Use low-passage, authenticated cells. • Standardize cell counting and seeding protocols to ensure uniform density.[17] • Regularly test for mycoplasma and bacterial contamination.[15]
3. Assay Conditions: Variations in incubation times; reagent inconsistency; edge effects in multi-well plates.[15]• Strictly adhere to defined incubation times for drug treatment and assay development. • Prepare fresh reagents and use consistent batches of media and serum. • To mitigate evaporation, fill the outer wells of plates with sterile media/PBS and do not use them for experimental data points.[18]
Lack of Expected Synergy (Combination Index > 1) 1. Inaccurate Single-Agent IC50s: Synergy calculations (e.g., Chou-Talalay method) are highly dependent on the accuracy of the dose-response curves for each individual drug.[15]• First, optimize and reliably determine the IC50 value for both ONC201 and paxalisib individually in your specific cell line. • Ensure the dose range used in the combination experiment brackets the individual IC50 values.
2. Cell Line Resistance Mechanism: The cell line may not rely on the PI3K pathway as a primary escape mechanism to ONC201. Some resistance is driven by the EGFR signaling pathway.[19][20]• Perform western blotting to confirm baseline PI3K/AKT pathway activity (e.g., check p-AKT levels) and verify that paxalisib is inhibiting its target. • Assess whether ONC201 treatment alone leads to an upregulation of p-AKT, which would confirm the rationale for the combination in your model.[3]
3. Suboptimal Drug Ratio: The fixed ratio or concentrations used in the combination assay may not be optimal for inducing synergy.• Perform a checkerboard assay with a matrix of concentrations for both drugs to identify the most synergistic ratios.
Unexpected Cytotoxicity in Vehicle Controls 1. Solvent Toxicity: The solvent used to dissolve the drugs (commonly DMSO) can be toxic to cells at higher concentrations.[15]• Determine the maximum tolerated DMSO concentration for your cell line (often ≤0.5%). • Ensure the final solvent concentration is consistent across all wells, including single-agent and vehicle controls.
2. Media/Serum Issues: Contamination or poor quality of cell culture medium or serum.• Use fresh, pre-tested batches of media and serum. • Include a "media only" control to test for sterility.[18]

Key Experimental Protocols

Cell Viability and Synergy Analysis (Checkerboard Assay)

This protocol is designed to determine the synergistic effects of ONC201 and paxalisib.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of ONC201 and paxalisib in DMSO. Create serial dilutions of each drug in cell culture medium.

  • Treatment:

    • Add serial dilutions of ONC201 along the y-axis of the plate.

    • Add serial dilutions of paxalisib along the x-axis.

    • The matrix should include wells with each drug alone, the combination at various concentrations, and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTS, MTT, or CellTiter-Glo® assay.

  • Data Analysis:

    • Calculate the percentage of cell inhibition for each well relative to the vehicle control.

    • Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]

Western Blotting for Pathway Analysis

This protocol verifies the on-target effects of the drugs.

  • Treatment & Lysis: Seed cells in 6-well plates. Treat with ONC201, paxalisib, the combination, or vehicle for a specified time (e.g., 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: Phospho-Akt (Ser473), Total Akt, Phospho-ERK, Total ERK, FOXO3a, cleaved PARP, and a loading control (e.g., β-Actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Analyze changes in protein phosphorylation or expression levels relative to controls.

Visualizations

Signaling Pathways and Drug Mechanisms

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Mitochondria cluster_2 Nucleus cluster_3 Cellular Outcomes RTK RTK PI3K PI3K RTK->PI3K Activates DRD2 DRD2 AKT AKT DRD2->AKT Inhibits ERK ERK DRD2->ERK Inhibits PI3K->AKT Activates Paxalisib Paxalisib Paxalisib->PI3K ONC201 ONC201 ONC201->DRD2 Antagonizes ClpP Mitochondrial ClpP ONC201->ClpP Activates ISR Integrated Stress Response ONC201->ISR mTOR mTOR AKT->mTOR Activates FOXO3a_p p-FOXO3a (Inactive) AKT->FOXO3a_p Inactivates by Phosphorylation AKT->FOXO3a_p ERK->FOXO3a_p Growth Cell Growth & Survival mTOR->Growth FOXO3a FOXO3a (Active) FOXO3a_p->FOXO3a Dephosphorylated (by ONC201 effect) TRAIL TRAIL Transcription FOXO3a->TRAIL Apoptosis Apoptosis ClpP->Apoptosis ISR->Apoptosis TRAIL->Apoptosis

Caption: Mechanism of action for ONC201 and paxalisib combination therapy.

Experimental Workflow for Synergy Analysis

G start Start step1 Optimize Seeding Density for Cell Line start->step1 step2 Seed Cells in 96-Well Plates step1->step2 step3 Prepare Drug Dilution Matrix (ONC201 vs. Paxalisib) step2->step3 step4 Treat Cells and Incubate (e.g., 72 hours) step3->step4 step5 Add Viability Reagent (e.g., MTS, CellTiter-Glo) step4->step5 step6 Read Plate (Absorbance/Luminescence) step5->step6 step7 Analyze Data & Calculate Combination Index (CI) step6->step7 end End step7->end

Caption: Experimental workflow for a checkerboard cell viability synergy assay.

Troubleshooting Logic for Synergy Experiments

G start Unexpected Synergy Result (e.g., CI > 1) q1 Are single-agent dose- response curves reliable? start->q1 a1_no No: Re-run single agent assays. Optimize cell density, incubation time. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is the PI3K/AKT pathway active and inhibited? a1_yes->q2 a2_no No: Perform Western Blot for p-AKT. Cell line may be unsuitable. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Are experimental conditions consistent? a2_yes->q3 a3_no No: Check for contamination, verify reagents, use fresh compound stocks. q3->a3_no No a3_yes Yes q3->a3_yes Yes end_node Consider alternative resistance pathways (e.g., EGFR) or optimize drug ratios. a3_yes->end_node

Caption: A decision tree for troubleshooting unexpected synergy assay results.

References

Addressing limited response to ONC201 monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONC201 monotherapy.

Troubleshooting Guides

Issue 1: Limited or No Apoptotic Response to ONC201 in Glioma Cell Lines

Question: My glioma cell line shows minimal or no apoptosis after treatment with ONC201. What are the potential reasons and how can I troubleshoot this?

Possible Causes and Solutions:

  • Low DRD2 Expression: ONC201's efficacy is partly mediated through its antagonism of the Dopamine (B1211576) Receptor D2 (DRD2).[1] Cell lines with low DRD2 expression may exhibit a reduced response.

    • Troubleshooting Step: Assess DRD2 expression levels in your cell line using qPCR or Western blot and compare it to sensitive cell lines.

  • EGFR-Mediated Resistance: Activation of the Epidermal Growth-Factor Receptor (EGFR) signaling pathway has been identified as a key mechanism of resistance to ONC201.[2][3] EGFR signaling can promote compensatory cell survival pathways, counteracting the pro-apoptotic effects of ONC201.[2][4]

    • Troubleshooting Step 1: Evaluate the EGFR activation status (e.g., phosphorylation of EGFR and downstream effectors like Akt and ERK) in your cell line.

    • Troubleshooting Step 2: Consider co-treatment with an EGFR inhibitor to assess if sensitivity to ONC201 can be restored.[2]

  • Upregulated PI3K/Akt/mTOR Signaling: Cell lines with decreased sensitivity to ONC201 have been shown to upregulate the PI3K/Akt/mTOR signaling axis, which promotes cell survival and metabolic activity.[5]

    • Troubleshooting Step: Analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. Combination therapy with a PI3K/Akt inhibitor, such as paxalisib, has shown synergistic cytotoxicity with ONC201 in preclinical models.[5][6]

  • Dysfunctional ClpP-Mediated Integrated Stress Response: ONC201's mechanism involves the activation of the mitochondrial protease ClpP, leading to an integrated stress response (ISR) and apoptosis.[7][8][9] Mutations or alterations in the components of this pathway could confer resistance.

    • Troubleshooting Step: Verify the induction of ISR markers, such as ATF4 and CHOP, and the cleavage of PARP upon ONC201 treatment using Western blot.

Issue 2: Inconsistent Efficacy in Preclinical In Vivo Models

Question: I am observing variable or limited tumor growth inhibition with ONC201 monotherapy in my patient-derived xenograft (PDX) models of glioma. What factors could be contributing to this?

Possible Causes and Solutions:

  • Tumor Heterogeneity: Gliomas are notoriously heterogeneous. The presence of resistant subclones, for example, those with EGFR mutations, within the tumor can lead to a limited overall response.[10]

    • Troubleshooting Step: Characterize the molecular profile of your PDX models, including EGFR status and DRD2 expression, to correlate with treatment response.

  • Pharmacokinetics and Blood-Brain Barrier Penetration: While ONC201 is known to cross the blood-brain barrier, variations in tumor vascularity and individual animal physiology could affect drug exposure at the tumor site.[11]

    • Troubleshooting Step: Perform pharmacokinetic studies to measure ONC201 concentrations in plasma and tumor tissue to ensure adequate drug delivery.

  • H3K27M Mutation Status: ONC201 has shown significant efficacy in H3K27M-mutant diffuse midline gliomas.[12][13] Its efficacy in H3 wild-type gliomas may be less pronounced.[1]

    • Troubleshooting Step: Confirm the H3K27M mutation status of your PDX models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ONC201?

ONC201 is a first-in-class small molecule that acts as a selective antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[7][14] This dual action leads to the inactivation of the Akt and ERK signaling pathways, resulting in the nuclear translocation of the transcription factor Foxo3a.[11] Foxo3a then upregulates the transcription of the pro-apoptotic ligand TRAIL.[7][11] Simultaneously, ONC201 activates the integrated stress response, leading to the upregulation of the TRAIL receptor DR5.[7] The combined upregulation of both TRAIL and its receptor DR5 triggers apoptosis in cancer cells.[11]

Q2: What is the role of EGFR in ONC201 resistance?

EGFR signaling is a key driver of resistance to ONC201.[2][10] Overexpression or activating mutations in EGFR can lead to increased cell proliferation and resistance to ONC201-induced apoptosis.[2] Mechanistically, EGFR signaling can generate a metabolic landscape that antagonizes the effects of ONC201.[2] Specifically, EGFR can promote compensatory glycolysis, which helps cancer cells survive the mitochondrial stress induced by ONC201.[3]

Q3: Are there potential combination strategies to overcome ONC201 resistance?

Yes, several combination strategies are being explored to enhance the efficacy of ONC201 and overcome resistance. These include:

  • EGFR Inhibitors: Combining ONC201 with EGFR inhibitors is a rational approach to counteract EGFR-mediated resistance.[2][3]

  • PI3K/Akt Inhibitors: Given that upregulation of the PI3K/Akt pathway is associated with reduced sensitivity, combining ONC201 with PI3K/Akt inhibitors like paxalisib is a promising strategy.[5][6]

  • Radiotherapy: Preclinical and clinical studies are investigating the combination of ONC201 with radiation therapy.[15]

Q4: What are the expected IC50 values for ONC201 in sensitive glioma cell lines?

The half-maximal inhibitory concentration (IC50) for ONC201 can vary between different cell lines. In H3 K27M-mutant glioma cell lines, which are generally more sensitive, the median IC50 is approximately 0.6 µM.[1] In contrast, H3 wild-type glioma cell lines tend to be less sensitive, with a median IC50 of around 1.5 µM.[1] EGFR-altered H3K27M-DMG cells have demonstrated increased IC50 values for ONC201.[3]

Quantitative Data Summary

Table 1: Preclinical Efficacy of ONC201

Cell Line TypeMedian IC50Reference
H3 K27M-mutant glioma~0.6 µM[1]
H3 wild-type/G34 variant glioma~1.5 µM[1]

Table 2: Clinical Trial Outcomes for ONC201 in H3K27M-Mutant Diffuse Midline Glioma

Patient PopulationMedian Overall Survival (OS) from DiagnosisReference
Non-recurrent, treated post-radiation21.7 months[12][13]
Recurrent9.3 months[12][13]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of ONC201 on glioma cell lines.

Materials:

  • Glioma cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • ONC201 (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of ONC201 in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the ONC201 dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

Objective: To assess the effect of ONC201 on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, Foxo3a).

Materials:

  • Glioma cell lines

  • ONC201

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-Foxo3a, anti-Foxo3a, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate glioma cells and treat with ONC201 at the desired concentration and time points.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

ONC201_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis DRD2 DRD2 Akt Akt DRD2->Akt Inhibits ERK ERK DRD2->ERK Inhibits ONC201 ONC201 ONC201->DRD2 Antagonizes ClpP ClpP ONC201->ClpP Activates Foxo3a_P p-Foxo3a Akt->Foxo3a_P Phosphorylates (Inactivates) ERK->Foxo3a_P Phosphorylates (Inactivates) Foxo3a Foxo3a Foxo3a_P->Foxo3a Dephosphorylation TRAIL_gene TRAIL Gene Foxo3a->TRAIL_gene Activates Transcription Apoptosis Apoptosis TRAIL_gene->Apoptosis Induces ISR Integrated Stress Response (ISR) ClpP->ISR Induces DR5_gene DR5 Gene ISR->DR5_gene Activates Transcription DR5_gene->Apoptosis Induces

Caption: ONC201 Signaling Pathway.

EGFR_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion EGFR EGFR PI3K PI3K EGFR->PI3K Activates ONC201 ONC201 Mito_Stress Mitochondrial Stress ONC201->Mito_Stress Induces Akt Akt PI3K->Akt Activates Glycolysis Compensatory Glycolysis Akt->Glycolysis Promotes Cell_Survival Cell Survival Akt->Cell_Survival Promotes Glycolysis->Mito_Stress Counteracts Cell_Survival->Mito_Stress Inhibits Apoptosis

Caption: EGFR-Mediated Resistance to ONC201.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_data Data Analysis and Interpretation cell_culture 1. Cell Culture (Glioma Cell Lines) treatment 2. ONC201 Treatment (Dose-Response/Time-Course) cell_culture->treatment viability_assay 3a. Cell Viability Assay (IC50 Determination) treatment->viability_assay western_blot 3b. Western Blot (Signaling Pathway Analysis) treatment->western_blot data_analysis 8. Data Analysis viability_assay->data_analysis western_blot->data_analysis pdx_model 4. PDX Model Establishment drug_admin 5. ONC201 Administration (Oral Gavage) pdx_model->drug_admin tumor_monitoring 6. Tumor Growth Monitoring drug_admin->tumor_monitoring pk_pd_analysis 7. PK/PD Analysis (Plasma/Tumor Samples) tumor_monitoring->pk_pd_analysis pk_pd_analysis->data_analysis conclusion 9. Conclusion data_analysis->conclusion

Caption: General Experimental Workflow.

References

Technical Support Center: ONC201 Dose Escalation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding ONC201 dose escalation studies in clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended Phase 2 dose (RP2D) of ONC201 in clinical trials?

The recommended Phase 2 dose (RP2D) of ONC201 for adults is 625 mg administered orally once weekly.[1][2] For pediatric patients, the dose is scaled by body weight to match the adult RP2D.[3][4][5][6]

Q2: Have dose-limiting toxicities (DLTs) been observed with ONC201 at the RP2D?

No dose-limiting toxicities (DLTs) were reported at the recommended phase 2 dose of 625 mg once weekly or twice weekly in pediatric patients with H3K27M-mutated glioma.[1][3][4][5][6] The maximum planned dose of 625 mg every 3 weeks was also reached in a first-in-human trial in adults with refractory solid tumors without dose-limiting toxicity.[7]

Q3: What is the primary mechanism of action of ONC201?

ONC201 is a small molecule antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP).[3][8] This dual mechanism leads to the inactivation of Akt and ERK signaling pathways and induces the integrated stress response, ultimately resulting in tumor cell death.[9][10][11]

Q4: What are the common treatment-related adverse events associated with ONC201?

The most frequently observed treatment-related adverse events are generally mild to moderate (Grade 1-2) and include fatigue, nausea, vomiting, headache, and decreased lymphocyte count.[1][3] Grade 3 toxicities have been reported in a minority of patients and include fatigue, maculopapular rash, and decreased lymphocyte count.[1]

Troubleshooting Guides

Issue: Difficulty in determining the appropriate starting dose for a new preclinical or clinical study.

Solution:

  • Review Existing Clinical Data: The established adult RP2D is 625 mg once weekly.[1][2] For pediatric populations, dosing is scaled by body weight.[3][4][5][6]

  • Consult Preclinical Models: Preclinical studies in various cancer models can provide guidance on effective dose ranges. ONC201 has shown efficacy in preclinical models of high-grade glioma.[3]

  • Consider the Dosing Schedule: Both once-weekly and twice-weekly dosing regimens have been explored, with the twice-weekly schedule showing greater drug exposure without accumulation.[7][12]

Issue: Unexpected toxicities observed during an experiment.

Solution:

  • Verify Dosing and Administration: Ensure the correct dose was administered and the protocol was followed accurately. For patients with difficulty swallowing, protocols have allowed for capsules to be opened and diluted.[2]

  • Monitor for Known Adverse Events: Be aware of the common adverse events such as fatigue, nausea, and headache.[1][3]

  • Review Patient Population: Certain patient populations may be more susceptible to specific toxicities. The safety profile of ONC201 has been found to be similar in both adult and pediatric patients.[3]

Data Presentation

Table 1: Summary of ONC201 Dose Escalation and Pharmacokinetic Data from Key Clinical Trials
Clinical Trial Identifier Patient Population Dose Escalation Design Recommended Phase 2 Dose (RP2D) Dose-Limiting Toxicities (DLTs) Key Pharmacokinetic Parameters (Single Dose)
NCT03416530Pediatric H3 K27M-mutant diffuse midline glioma (DMG) or diffuse intrinsic pontine glioma (DIPG)Standard 3+3625 mg (adult equivalent, scaled by body weight) once weeklyNone observedT½: 8.4 h, Tmax: 2.1 h, Cmax: 2.3 µg/mL, AUC0-tlast: 16.4 h*µg/mL[3][4][5][6]
NCT02525692Adult recurrent bevacizumab-naïve glioblastomaNot specified in provided results625 mg once every 3 weeksNot specified in provided resultsNot specified in provided results[3]
Pooled Analysis (4 trials, 1 EAP)Recurrent H3 K27M-mutant DMG (n=50)Not Applicable625 mg monotherapyGrade 3 TR-TEAEs in 20% of patients; no Grade 4 or deathsNot specified in provided results[1][13]
Table 2: Common Treatment-Related Adverse Events (All Grades) in a Pooled Analysis of ONC201 Trials (n=50)
Adverse Event Frequency (%)
Fatigue34%[1]
Nausea18%[1]
Decreased Lymphocyte Count14%[1]
Headache10%[1]
Vomiting10%[1]

Experimental Protocols

Protocol: Standard 3+3 Dose Escalation Design (as implemented in NCT03416530)

  • Patient Enrollment: Enroll a cohort of 3 patients at a specific dose level.

  • DLT Observation Period: Monitor patients for a 21-day period for the occurrence of dose-limiting toxicities.[3]

  • Dose Escalation:

    • If 0/3 patients experience a DLT, escalate to the next dose level and enroll a new cohort of 3 patients.

    • If 1/3 patients experiences a DLT, expand the current dose level to enroll an additional 3 patients.

      • If 1/6 patients in the expanded cohort experience a DLT, escalate to the next dose level.

      • If ≥2/6 patients in the expanded cohort experience a DLT, the current dose is considered to have exceeded the maximum tolerated dose (MTD), and the next lower dose level is declared the RP2D.

    • If ≥2/3 patients experience a DLT, the current dose is considered to have exceeded the MTD, and the next lower dose level is declared the RP2D.

  • RP2D Determination: The RP2D is defined as the highest dose level at which ≤1 of 6 patients experiences a DLT.

Mandatory Visualizations

ONC201_Signaling_Pathway ONC201 ONC201 DRD2 Dopamine Receptor D2 (DRD2) ONC201->DRD2 Antagonizes ClpP Caseinolytic Protease P (ClpP) ONC201->ClpP Agonizes Akt Akt DRD2->Akt ERK ERK DRD2->ERK IntegratedStressResponse Integrated Stress Response (ISR) ClpP->IntegratedStressResponse Activates FOXO3a FOXO3a Akt->FOXO3a Inactivation ERK->FOXO3a TRAIL TRAIL FOXO3a->TRAIL Upregulates DR5 Death Receptor 5 (DR5) IntegratedStressResponse->DR5 Upregulates Apoptosis Tumor Cell Apoptosis TRAIL->Apoptosis DR5->Apoptosis

Caption: ONC201 Mechanism of Action.

Dose_Escalation_Workflow Start Start: Dose Level X (3 Patients) DLT_Check1 DLT Observation (21 Days) Start->DLT_Check1 Zero_DLT 0 of 3 Patients with DLT DLT_Check1->Zero_DLT Outcome One_DLT 1 of 3 Patients with DLT DLT_Check1->One_DLT Outcome Two_Plus_DLT ≥2 of 3 Patients with DLT DLT_Check1->Two_Plus_DLT Outcome Escalate Escalate to Dose Level X+1 (3 New Patients) Zero_DLT->Escalate Expand Expand Dose Level X (Add 3 Patients) One_DLT->Expand MTD_Exceeded MTD Exceeded Two_Plus_DLT->MTD_Exceeded Escalate->DLT_Check1 DLT_Check2 DLT Observation (Expanded Cohort) Expand->DLT_Check2 One_of_Six_DLT ≤1 of 6 Patients with DLT DLT_Check2->One_of_Six_DLT Outcome Two_of_Six_DLT ≥2 of 6 Patients with DLT DLT_Check2->Two_of_Six_DLT Outcome One_of_Six_DLT->Escalate Two_of_Six_DLT->MTD_Exceeded RP2D RP2D = Dose Level X-1 MTD_Exceeded->RP2D

Caption: 3+3 Dose Escalation Experimental Workflow.

References

Technical Support Center: Enhancing ONC201-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ONC201. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the pro-apoptotic effects of ONC201 in your experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows limited apoptosis with single-agent ONC201. What are the primary strategies to increase its apoptotic efficacy?

A1: While ONC201 can induce apoptosis as a monotherapy in some cancer models, its efficacy can be significantly enhanced through synergistic combinations. The primary strategies include:

  • Combination with TRAIL Receptor Agonists: ONC201 upregulates the expression of Death Receptor 5 (DR5), a receptor for the pro-apoptotic ligand TRAIL.[1][2][3] By co-administering a TRAIL receptor agonist, you can more potently activate the extrinsic apoptotic pathway.[3][4]

  • Combination with Radiation Therapy: Radiation therapy can also induce apoptotic pathways, and when combined with ONC201, a synergistic effect on cancer cell death is often observed.[5]

  • Combination with Chemotherapeutic Agents: Standard chemotherapies like temozolomide (B1682018) (TMZ) have shown synergy with ONC201, particularly in glioblastoma models.[6]

  • Targeting Parallel Survival Pathways: In some cases, resistance to ONC201 is mediated by the activation of survival pathways like PI3K/AKT.[7] Co-treatment with inhibitors of these pathways can restore sensitivity to ONC201.

Q2: What is the underlying mechanism of synergy between ONC201 and TRAIL receptor agonists?

A2: ONC201 primes cancer cells for TRAIL-induced apoptosis through a multi-faceted mechanism. It activates the Integrated Stress Response (ISR), leading to the upregulation of the transcription factor ATF4 and its target, CHOP.[4] This, in turn, increases the expression of DR5 on the cell surface.[1][2][4] Concurrently, ONC201 can downregulate anti-apoptotic proteins such as c-FLIP, Bcl-xL, XIAP, cIAP1, and survivin.[3] This dual action of increasing pro-apoptotic receptor levels and decreasing inhibitory proteins creates a cellular environment highly susceptible to apoptosis upon engagement of DR5 by a TRAIL agonist.

Q3: How does radiation therapy synergize with ONC201?

A3: The synergy between ONC201 and radiation therapy is also linked to the DR5 pathway, which is required for radiation-induced apoptosis.[5] ONC201 enhances the effects of radiation by upregulating DR5 and increasing the cleavage of PARP and caspase-3, key markers of apoptosis.[5]

Q4: I am observing resistance to ONC201 in my cell line. What are the known resistance mechanisms?

A4: Resistance to ONC201 can emerge through various mechanisms. One key pathway involves the Epidermal Growth Factor Receptor (EGFR). Overexpression or activating mutations in EGFR can confer resistance to ONC201-induced apoptosis.[8] Additionally, the activation of the PI3K/AKT signaling pathway has been identified as a mechanism of decreased sensitivity to ONC201 in some cancer models.[7]

Troubleshooting Guides

Problem 1: Sub-optimal apoptosis induction with ONC201 and TRAIL receptor agonist combination.
Possible Cause Troubleshooting Step
Incorrect Dosing and Timing Pre-treatment with ONC201 for an extended period (e.g., 72 hours) before adding the TRAIL receptor agonist for a shorter duration (e.g., 4 hours) has been shown to be effective.[9] Optimize the concentration of both agents and the timing of administration for your specific cell line.
Low DR5 Expression Confirm DR5 upregulation following ONC201 treatment using Western blot or flow cytometry. If DR5 expression is not significantly increased, consider alternative strategies or investigate potential resistance mechanisms in your cell line.
High Levels of Anti-Apoptotic Proteins Assess the expression of anti-apoptotic proteins like c-FLIP, XIAP, and survivin. If their levels remain high after ONC201 treatment, consider combining with agents that specifically target these proteins.
Problem 2: Lack of synergistic effect with ONC201 and radiation therapy.
Possible Cause Troubleshooting Step
Cell Line-Specific Radioresistance Investigate the intrinsic radioresistance of your cell line. Some cell lines may require higher doses of radiation to observe a synergistic effect with ONC201.
Ineffective Upregulation of Apoptotic Markers Following combination treatment, assess for increased cleavage of PARP and caspase-3 via Western blot. If these markers are not significantly elevated, the synergistic apoptotic mechanism may not be active in your model.
Experimental Sequence The sequence of administration may be important. In some studies, ONC201 is administered prior to radiation.[5] Test different sequences of treatment to determine the optimal workflow for your experiment.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on synergistic combinations with ONC201.

Table 1: Synergistic Effects of ONC201 and Radiation Therapy on Breast Cancer Cell Viability

Cell LineTreatmentDecrease in Cell Viability (%)p-value
MB468 ONC201 (1 µM) + RT (8 Gy) vs. No Treatment36.9<0.0001
ONC201 (1 µM) + RT (8 Gy) vs. RT alone30.5<0.0001
ONC201 (1 µM) + RT (8 Gy) vs. ONC201 alone26.9<0.0001
Data extracted from an in vitro study on breast cancer cell lines.[5]

Table 2: Synergistic Effects of ONC201 and Temozolomide (TMZ) in Glioblastoma (GBM) In Vivo Model

Treatment GroupMedian Survival (days)p-value (vs. ONC201+RT+TMZ)
ONC201 + RT + TMZ 123-
ONC201 440.000197
RT 630.0012
TMZ 780.0354
ONC201 + RT 550.0004
ONC201 + TMZ 800.0041
RT + TMZ 103>0.05
Data from an orthotopic U251 glioblastoma mouse model.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of ONC201 and/or the combination agent. Include vehicle-treated control wells. For combination studies, a pre-treatment period with one agent may be necessary.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot for Apoptosis Markers

  • Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Flow Cytometry for Apoptosis (Annexin V/PI Staining)

  • Cell Treatment and Harvesting: Treat cells as required. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Signaling Pathways and Experimental Workflows

ONC201_TRAIL_Synergy ONC201 ONC201 ISR Integrated Stress Response (ISR) ONC201->ISR activates Anti_Apoptotic Anti-Apoptotic Proteins (c-FLIP, XIAP, etc.) ONC201->Anti_Apoptotic downregulates ATF4_CHOP ATF4 / CHOP ISR->ATF4_CHOP induces DR5 DR5 Upregulation ATF4_CHOP->DR5 Apoptosis Enhanced Apoptosis DR5->Apoptosis Anti_Apoptotic->Apoptosis TRAIL_Agonist TRAIL Receptor Agonist TRAIL_Agonist->DR5 binds ONC201_Radiation_Workflow Start Cancer Cells ONC201_Treat Treat with ONC201 Start->ONC201_Treat Incubate Incubate ONC201_Treat->Incubate Radiation Radiation Therapy Analysis Apoptosis Analysis (Western Blot, Flow Cytometry) Radiation->Analysis Incubate->Radiation End Synergistic Apoptosis Analysis->End ONC201_Resistance_Pathway EGFR EGFR Signaling Resistance Resistance to ONC201-induced Apoptosis EGFR->Resistance PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Resistance ONC201 ONC201 Apoptosis Apoptosis ONC201->Apoptosis Resistance->Apoptosis

References

Validation & Comparative

A Comparative Analysis of ONC201 and Standard of Care for Diffuse Midline Glioma (DMG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diffuse Midline Glioma (DMG), particularly H3K27M-mutant DMG, is a devastating pediatric and young adult brain tumor with a historically grim prognosis. For decades, the standard of care has offered limited efficacy, creating a critical need for novel therapeutic strategies. This guide provides an objective comparison of the investigational agent ONC201 against the current standard of care for DMG, supported by available experimental data, to inform ongoing research and drug development efforts.

Executive Summary

The current standard of care for newly diagnosed DMG is focal radiation therapy.[1][2][3] While radiation can provide temporary stabilization of symptoms, its benefits are transient, and tumors almost invariably recur.[1][4] Chemotherapy, including temozolomide, has demonstrated a lack of clear efficacy in this patient population, in part due to high expression of O6-methylguanine DNA methyltransferase (MGMT) which confers resistance.[5][6]

ONC201, an orally administered, brain-penetrant small molecule, has emerged as a promising therapeutic candidate. It acts as a bitopic antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[7][8][9] This dual mechanism induces an integrated stress response, leading to apoptotic cell death in cancer cells and a reversal of the epigenetic abnormalities associated with the H3K27M mutation.[10][11] Clinical data from several studies suggest that ONC201 monotherapy improves overall survival and shows a durable response in a subset of patients with H3K27M-mutant DMG compared to historical controls.[7][10][12]

Efficacy and Survival Data

The following tables summarize the key efficacy metrics for ONC201 and the standard of care in the treatment of DMG.

Treatment Metric Value Patient Population Source
ONC201 Median Overall Survival (mOS)21.7 monthsNon-recurrent H3K27M-mutant DMG (treated after radiation, before recurrence)[5][13]
Median Overall Survival (mOS)13.7 monthsRecurrent H3K27M-mutant DMG[7][14]
Overall Response Rate (ORR) by RANO-HGG20.0%Recurrent H3K27M-mutant DMG[5][14]
Disease Control Rate40.0%H3K27M-mutant DMG[5]
Median Duration of Response11.2 monthsRecurrent H3K27M-mutant DMG[5][14]
Standard of Care (Radiation Therapy) Median Overall Survival (mOS)11-15 monthsH3K27M-mutant DMG[5][10]
Median Overall Survival (mOS) without radiotherapy~5 monthsDMG[1]
Benefit of RadiotherapyIncreases overall survival by ~3 monthsDMG[1]
Standard of Care (Temozolomide) EfficacyNot clearly established; resistance is common in H3K27M-mutant DMGH3K27M-mutant DMG[5]

Experimental Protocols

ONC201 Clinical Trials (Representative Protocol)

A summary of a typical clinical trial design for ONC201 in DMG patients is as follows:

  • Study Design: Open-label, multi-center, phase I/II clinical trials (e.g., NCT03416530, NCT03295396).[9][13][15]

  • Patient Population: Pediatric and adult patients with H3 K27M-mutant diffuse midline glioma, often with recurrent or progressive disease after prior radiation.[9][16]

  • Treatment Regimen: ONC201 administered orally at a dose of 625 mg once weekly for adults, with pediatric dosing scaled by body weight.[7][16]

  • Primary Endpoints: Recommended Phase II dose (RP2D), safety, and tolerability.[9]

  • Secondary Endpoints: Overall response rate (ORR) assessed by Response Assessment in Neuro-Oncology (RANO) criteria, progression-free survival (PFS), and overall survival (OS).[14][15]

  • Assessments: Tumor assessments via MRI are conducted at baseline and at regular intervals (e.g., every 8-12 weeks).[9]

Standard of Care: Radiation Therapy
  • Treatment Modality: Focal external beam radiation therapy.[1][4]

  • Dosage: The standard dose is typically 54-60 Gy, delivered in daily fractions of 1.8-2.0 Gy over a period of approximately six weeks.[1][4][17]

  • Treatment Goal: Palliative, to halt tumor progression and alleviate neurological symptoms.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ONC201 and a comparative workflow of treatment for DMG.

ONC201_Signaling_Pathway cluster_cell DMG Cell ONC201 ONC201 DRD2 DRD2 (Dopamine Receptor D2) ONC201->DRD2 Antagonizes ClpP ClpP (Mitochondrial Protease) ONC201->ClpP Agonizes Epigenetic_Reversal Reversal of H3K27me3 Reduction ONC201->Epigenetic_Reversal AKT_ERK Inactivation of AKT and ERK DRD2->AKT_ERK Mitochondria Mitochondria ClpP->Mitochondria Hyperactivation ISR Integrated Stress Response (ISR) Mitochondria->ISR Apoptosis Apoptosis (Programmed Cell Death) ISR->Apoptosis AKT_ERK->Apoptosis Epigenetic_Reversal->Apoptosis

Caption: ONC201 signaling pathway in H3K27M-mutant DMG.

Treatment_Workflow cluster_SoC Standard of Care cluster_ONC201 ONC201 Treatment Diagnosis DMG Diagnosis (H3K27M+) Radiation Focal Radiation Therapy (54-60 Gy) Diagnosis->Radiation Progression_SoC Tumor Progression (Median ~6-12 months) Radiation->Progression_SoC Palliative_Care Supportive/ Palliative Care Progression_SoC->Palliative_Care Diagnosis2 DMG Diagnosis (H3K27M+) Radiation2 Focal Radiation Therapy (54-60 Gy) Diagnosis2->Radiation2 ONC201_Admin ONC201 Administration (Post-Radiation) Radiation2->ONC201_Admin Response_Monitoring Response Monitoring (MRI) ONC201_Admin->Response_Monitoring Continued_Treatment Continued Treatment/ Further Intervention Response_Monitoring->Continued_Treatment

Caption: Comparative workflow of DMG treatment regimens.

Conclusion

The available data indicate that ONC201 represents a significant advancement in the therapeutic landscape for H3K27M-mutant DMG, a disease with a dire prognosis and limited treatment options. The compound has demonstrated a statistically significant improvement in overall survival in non-recurrent settings and durable responses in recurrent disease, a stark contrast to the palliative and transient effects of the current standard of care.[5][7][13] The unique mechanism of action of ONC201, targeting both signaling and epigenetic pathways, provides a strong rationale for its efficacy.[10][11] The ongoing Phase 3 ACTION trial (NCT05580562) is crucial for confirming these promising early findings and potentially establishing ONC201 as a new standard of care for this devastating disease.[5] Researchers and drug development professionals should consider these findings in the design of future clinical trials and the exploration of novel combination therapies to further improve outcomes for patients with DMG.

References

Validating ONC201's Anti-Tumor Efficacy In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor effects of ONC201, both as a monotherapy and in combination with other cancer treatments. The information presented is based on preclinical and clinical data, offering a comprehensive overview of its efficacy, underlying mechanisms, and the experimental methodologies used for its validation.

Performance Comparison: ONC201 Monotherapy vs. Combination Therapies

ONC201, a first-in-class small molecule, has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Its efficacy is further enhanced when used in combination with standard-of-care treatments such as radiotherapy and chemotherapy, as well as other targeted agents. The following tables summarize the quantitative data from key in vivo studies, providing a clear comparison of different treatment regimens.

Glioblastoma (GBM) Models
Treatment GroupCancer ModelKey Efficacy ReadoutResultsReference(s)
Control (Vehicle) Orthotopic U-251-LUC Glioblastoma (Mouse)Median Survival~44 days[1]
ONC201 Monotherapy Orthotopic U-251-LUC Glioblastoma (Mouse)Median Survival~44 days (no significant improvement over control as monotherapy in this specific study)[1]
Radiotherapy (RT) Alone Orthotopic U-251-LUC Glioblastoma (Mouse)Median Survival~63 days[1]
Temozolomide (B1682018) (TMZ) Alone Orthotopic U-251-LUC Glioblastoma (Mouse)Median Survival~78 days[1]
ONC201 + RT Orthotopic U-251-LUC Glioblastoma (Mouse)Median Survival~55 days[1]
ONC201 + TMZ Orthotopic U-251-LUC Glioblastoma (Mouse)Median Survival~80 days[1]
RT + TMZ Orthotopic U-251-LUC Glioblastoma (Mouse)Median Survival~103 days[1]
ONC201 + RT + TMZ (Triple Combination) Orthotopic U-251-LUC Glioblastoma (Mouse)Median Survival123 days (with 3 of 7 mice alive beyond 200 days)[1]
Diffuse Midline Glioma (DMG) Models
Treatment GroupCancer ModelKey Efficacy ReadoutResultsReference(s)
Control (Vehicle) Orthotopic SU-DIPG-VI/Luc DMG (NSG Mouse)SurvivalAll mice euthanized by ~50 days post-treatment start[2]
ONC201 Monotherapy Orthotopic SU-DIPG-VI/Luc DMG (NSG Mouse)SurvivalSignificant survival benefit over vehicle (p=0.0027)[3]
Paxalisib Monotherapy Orthotopic SU-DIPG-VI/Luc DMG (NSG Mouse)SurvivalModest survival benefit over vehicle[2]
ONC201 + Paxalisib Orthotopic SU-DIPG-VI/Luc DMG (NSG Mouse)SurvivalSignificant extension of survival compared to either monotherapy (p=0.0027 vs vehicle)[2][3]
Control (Vehicle) Orthotopic HSJD-DIPG-007 DMG (NSG Mouse)SurvivalAll mice euthanized by ~60 days post-treatment start[2]
ONC201 Monotherapy Orthotopic HSJD-DIPG-007 DMG (NSG Mouse)SurvivalSignificant survival benefit over vehicle (p<0.0001)[3]
Paxalisib Monotherapy Orthotopic HSJD-DIPG-007 DMG (NSG Mouse)SurvivalNo significant survival benefit over vehicle[2]
ONC201 + Paxalisib Orthotopic HSJD-DIPG-007 DMG (NSG Mouse)SurvivalSignificant extension of survival compared to either monotherapy (p<0.0001 vs vehicle)[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Orthotopic Glioblastoma Xenograft Model in Mice

Objective: To establish and evaluate the efficacy of ONC201 in combination with radiotherapy and temozolomide in a mouse model of glioblastoma.

1. Cell Line and Culture:

  • Human glioblastoma cell line U-251 expressing luciferase (U-251-LUC) is used.
  • Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Animal Model:

  • Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

3. Intracranial Tumor Implantation:

  • Mice are anesthetized and placed in a stereotactic frame.
  • A small burr hole is drilled in the skull at specific coordinates relative to the bregma (e.g., 2.5 mm lateral, 1.5 mm anterior).[4]
  • A suspension of U-251-LUC cells (e.g., 1 x 10^5 cells in 5 µL) is slowly injected into the brain parenchyma to a specific depth (e.g., 3.5 mm).[4][5]

4. Tumor Growth Monitoring:

  • Tumor growth is monitored non-invasively using bioluminescence imaging (BLI).
  • Mice are injected with D-luciferin and imaged using a system like the IVIS Spectrum imager.[6][7] The bioluminescent signal intensity correlates with tumor volume.

5. Treatment Regimen:

  • Once tumors are established (confirmed by BLI), mice are randomized into treatment groups.
  • ONC201: Administered orally (p.o.) at a dose of 100 mg/kg, typically once weekly.
  • Radiotherapy (RT): Localized irradiation of the tumor-bearing region of the brain, for example, with a single dose of 2 Gy.
  • Temozolomide (TMZ): Administered intraperitoneally (i.p.) at a dose of 20 mg/kg, for a specified duration (e.g., for four weeks).[8]
  • Combination groups receive the respective treatments concurrently.

6. Efficacy Evaluation:

  • Tumor burden is assessed regularly by BLI.
  • The primary endpoint is overall survival, with mice being monitored for clinical signs of tumor progression and euthanized at a pre-defined endpoint.

Orthotopic Diffuse Midline Glioma Xenograft Model in Mice

Objective: To evaluate the synergistic anti-tumor effect of ONC201 and paxalisib in a mouse model of diffuse midline glioma.

1. Cell Lines and Culture:

  • Patient-derived DMG cell lines expressing luciferase, such as SU-DIPG-VI/Luc and HSJD-DIPG-007, are used.
  • Cells are cultured in appropriate serum-free media supplemented with growth factors.

2. Animal Model:

  • Severely immunocompromised mice, such as NOD scid gamma (NSG) mice, are used to support the engraftment of patient-derived cells.[9]

3. Intracranial Tumor Implantation:

  • Five-week-old male NSG mice are anesthetized and placed in a stereotactic frame.
  • A suspension of DMG cells (e.g., 100,000 SU-DIPG-VI/Luc or 300,000 HSJD-DIPG-007 cells) is injected into the pontine region of the brainstem using specific coordinates with Lambda as the reference point (e.g., Y: 1.5 mm, X: 0.8 mm, Z: 5 mm) at a rate of 1 μL/minute.[9]

4. Tumor Growth and Treatment Initiation:

  • Mice are allowed to recover for 3-4 weeks to allow for tumor engraftment and growth before treatment commencement.[2]

5. Treatment Regimen:

  • ONC201: Administered by oral gavage at 125 mg/kg once a week.[9]
  • Paxalisib: Administered by oral gavage at 10 mg/kg three times a week, or 5 mg/kg twice daily.[9][10]
  • Treatment is continued for a specified duration (e.g., 5 weeks) or until the humane endpoint is reached.[10]

6. Efficacy Evaluation:

  • Animal weight and clinical signs are monitored regularly.
  • The primary endpoint is overall survival, with mice being humanely euthanized upon observation of neurological symptoms or significant weight loss (>20%).[9]

Visualizations

ONC201 Signaling Pathway

ONC201_Signaling_Pathway cluster_n Nuclear Translocation ONC201 ONC201 DRD2 Dopamine Receptor D2 (DRD2) ONC201->DRD2 antagonizes Akt Akt ONC201->Akt inhibits ERK ERK ONC201->ERK inhibits ISR Integrated Stress Response (ISR) ONC201->ISR activates FOXO3a_p p-FOXO3a (inactive) Akt->FOXO3a_p phosphorylates ERK->FOXO3a_p phosphorylates FOXO3a FOXO3a (active) FOXO3a_p->FOXO3a dephosphorylation Nucleus Nucleus TRAIL_gene TRAIL Gene Transcription Nucleus->TRAIL_gene TRAIL TRAIL TRAIL_gene->TRAIL Apoptosis Apoptosis TRAIL->Apoptosis ATF4 ATF4 ISR->ATF4 CHOP CHOP ATF4->CHOP DR5_gene DR5 Gene Transcription CHOP->DR5_gene DR5 Death Receptor 5 (DR5) DR5_gene->DR5 DR5->Apoptosis

Caption: Simplified signaling pathway of ONC201 leading to apoptosis.

In Vivo Experimental Workflow

InVivo_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., U-251-LUC) start->cell_culture implantation 3. Intracranial Tumor Cell Implantation cell_culture->implantation animal_prep 2. Animal Preparation (e.g., Athymic nude mice) animal_prep->implantation tumor_monitoring 4. Tumor Growth Monitoring (Bioluminescence Imaging) implantation->tumor_monitoring randomization 5. Randomization into Treatment Groups tumor_monitoring->randomization treatment 6. Treatment Administration (ONC201, RT, TMZ, etc.) randomization->treatment efficacy_eval 7. Efficacy Evaluation (Tumor Burden & Survival) treatment->efficacy_eval end End efficacy_eval->end

Caption: General workflow for in vivo validation of ONC201's anti-tumor effects.

References

ONC201 vs. Other DRD2 Antagonists in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ONC201, a first-in-class imipridone, with other dopamine (B1211576) receptor D2 (DRD2) antagonists in the context of cancer therapy. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a comprehensive resource for evaluating these therapeutic agents.

Introduction to ONC201 and DRD2 Antagonism in Oncology

ONC201 (dordaviprone) is an orally active small molecule that has demonstrated promising anti-cancer activity in preclinical and clinical settings, particularly in gliomas and other solid tumors.[1][2][3] Its primary mechanism of action involves the antagonism of the G protein-coupled dopamine receptor D2 (DRD2).[4] DRD2 is overexpressed in a variety of malignancies and its inhibition has been shown to induce anti-tumor effects.[4][5] Notably, ONC201 also functions as an allosteric agonist of the mitochondrial protease ClpP, contributing to its unique anti-cancer profile.[1][4][6] This dual activity distinguishes ONC201 from traditional DRD2 antagonists, such as antipsychotic medications, which are also being investigated for their anti-cancer properties.[7][8][9]

Comparative Efficacy: ONC201 and its Analogs

The imipridone class of compounds, originating with ONC201, has expanded to include more potent analogs. The following tables summarize the half-maximal inhibitory concentration (IC50) values for ONC201 and its key analogs across various cancer cell lines, demonstrating their anti-proliferative activity.

Table 1: IC50 Values of ONC201 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Cancer~1-10[10][11]
PANC-1Pancreatic Cancer6.1[12]
MIA PaCa-2Pancreatic CancerNot specified[12]
A2058MelanomaNot specified[12]
EBC-1Lung CancerNot specified[12]
COLO-205Colorectal CancerNot specified[12]
H3 K27M-mutant Glioma CellsGlioma~0.6[5]
H3 wildtype/G34 variant Glioma CellsGlioma~1.5[5]
Endometrial Cancer Cell LinesEndometrial Cancer2.14-3.53[6]
Table 2: Comparative IC50 Values of ONC201 and its Analogs
CompoundPANC-1 (Pancreatic) IC50 (µM)Endometrial Cancer Cell Lines IC50 (µM)Neuroblastoma Cell LinesReference
ONC2016.12.14-3.53Micromolar range[6][12][13]
ONC206Not specified0.21-0.3210x more potent than ONC201[6][13]
TBP-134 (fluorinated analog)0.35Not specifiedNot specified[12]
TBP-135 (fluorinated analog)1.8Not specifiedNot specified[12]

Note: IC50 values can vary depending on the specific cell line, experimental conditions, and duration of exposure.

ONC201 vs. Traditional DRD2 Antagonists

While direct head-to-head IC50 comparisons in cancer cell lines are not always available in single studies, the literature suggests that ONC201 possesses a wider therapeutic window compared to traditional antipsychotics that also act as DRD2 antagonists.[4][14] This is attributed to ONC201's unique binding properties and dual mechanism of action.

Studies have explored the anti-cancer potential of typical antipsychotics like haloperidol (B65202) and pimozide (B1677891). For instance, haloperidol has been investigated in patient-derived glioblastoma xenograft models.[7][15] Pimozide has been shown to induce apoptosis in breast cancer cells through the RAF/ERK pathway.[16][17] However, the concentrations required for cytotoxic effects with these agents are often higher than their affinity for the D2 receptor would suggest, and they may have more off-target effects compared to the more selective ONC201.[14]

Mechanism of Action and Signaling Pathways

ONC201 and its analogs exert their anti-cancer effects through a multi-faceted signaling pathway. The primary targets are DRD2, which is antagonized, and the mitochondrial protease ClpP, which is allosterically activated.[1] This dual activity leads to the induction of the integrated stress response (ISR) and the inhibition of the Akt/ERK signaling pathways.[1][18] A key downstream event is the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which upregulates the expression of the pro-apoptotic ligand TRAIL (TNF-related apoptosis-inducing ligand) and its receptor DR5, ultimately leading to cancer cell death.[1][18]

ONC201 Signaling Pathway Diagram

ONC201_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus DRD2 DRD2 Akt_ERK Akt/ERK Signaling DRD2->Akt_ERK Inhibits FOXO3a_p p-FOXO3a Akt_ERK->FOXO3a_p Phosphorylates FOXO3a FOXO3a FOXO3a_p->FOXO3a Dephosphorylation FOXO3a_n FOXO3a FOXO3a->FOXO3a_n Translocation ClpP ClpP ISR Integrated Stress Response (ISR) ClpP->ISR Induces Apoptosis Apoptosis ISR->Apoptosis TRAIL_DR5_gene TRAIL/DR5 Gene FOXO3a_n->TRAIL_DR5_gene Activates Transcription TRAIL_DR5 TRAIL/DR5 Upregulation TRAIL_DR5_gene->TRAIL_DR5 ONC201_ext ONC201 ONC201_ext->DRD2 Antagonizes ONC201_ext->Akt_ERK Inhibits ONC201_ext->ClpP Activates TRAIL_DR5->Apoptosis

Caption: Simplified signaling pathway of ONC201.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of ONC201 and other DRD2 antagonists.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Protocol:

  • Cell Culture and Seeding: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. Cells are then seeded into 96-well plates at a specific density (e.g., 10^4 cells/well) and allowed to adhere overnight.[19]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., ONC201, ONC206) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[19]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[19]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[19]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 490nm).[19]

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[19]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a compound.

Protocol:

  • Cell Treatment: Cells are treated with the compound of interest or a vehicle control for a specified time.

  • Cell Harvesting: Both adherent and suspension cells are collected. Adherent cells are detached using a gentle dissociation agent like trypsin.[20]

  • Staining: The harvested cells are washed with a binding buffer and then incubated with Annexin V conjugated to a fluorophore (e.g., FITC, APC) and a viability dye such as propidium iodide (PI).[20][21]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[20]

Western Blot Analysis for Signaling Pathway Proteins

Objective: To detect changes in the expression and phosphorylation status of proteins in a signaling pathway upon drug treatment.

Protocol:

  • Protein Extraction: Cells are treated with the compound and then lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, cleaved PARP, FOXO3a).

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

ClpP Activation Assay

Objective: To measure the activation of the mitochondrial protease ClpP by a compound.

Protocol:

  • Reaction Setup: Recombinant human ClpP is incubated with the test compound at various concentrations in an assay buffer.[22][23][24]

  • Substrate Addition: A fluorogenic peptide substrate (e.g., Ac-WLA-AMC) or a protein substrate like casein is added to initiate the reaction.[22][23][24]

  • Fluorescence/Product Measurement: The increase in fluorescence due to the cleavage of the fluorogenic substrate is monitored over time using a plate reader. Alternatively, for protein substrates, the reaction products can be resolved by SDS-PAGE and visualized by staining.[22][23][24]

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence curve or by quantifying the cleavage products on the gel. The EC50 for ClpP activation can be determined from a dose-response curve.[22][23]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_invivo In Vivo Experiments (Optional) cell_culture Cell Culture treatment Compound Treatment (ONC201, Analogs, Other DRD2 Antagonists) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western clpp ClpP Activation Assay treatment->clpp ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp clpp_act ClpP Activity Measurement clpp->clpp_act xenograft Xenograft Models ic50->xenograft apoptosis_quant->xenograft protein_exp->xenograft clpp_act->xenograft treatment_animal Animal Treatment xenograft->treatment_animal tumor_growth Tumor Growth Measurement treatment_animal->tumor_growth

Caption: General workflow for preclinical evaluation.

Conclusion

ONC201 represents a novel class of anti-cancer agents with a distinct mechanism of action that differentiates it from traditional DRD2 antagonists. Its ability to dually target DRD2 and ClpP leads to a unique signaling cascade that results in the induction of apoptosis in a wide range of cancer cells. The development of more potent analogs, such as ONC206, further highlights the therapeutic potential of the imipridone scaffold. While traditional antipsychotics with DRD2 antagonistic properties have shown some anti-cancer activity, ONC201 and its analogs appear to offer a wider therapeutic window and a more targeted approach. Further head-to-head comparative studies will be crucial to fully elucidate the relative efficacy and safety of these different classes of DRD2 antagonists in the oncology setting.

References

A Comparative Analysis of ONC201 and ONC206: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical and clinical data of two promising imipridone-class anti-cancer agents.

This guide provides a comprehensive comparison of ONC201 and its second-generation analog, ONC206, for researchers, scientists, and drug development professionals. Both small molecules, belonging to the imipridone class, have demonstrated significant anti-tumor activity, particularly in neuro-oncology. This document synthesizes preclinical and clinical findings to delineate their comparative efficacy, mechanisms of action, and the experimental basis for these observations.

At a Glance: Key Differences and Efficacy

ONC201 and ONC206 share a core chemical structure and target similar cellular pathways, but ONC206 was developed as a more potent successor to ONC201.[1] Preclinical studies consistently demonstrate that ONC206 exhibits greater potency than ONC201 in inhibiting cancer cell proliferation across various cancer types, including endometrial and colorectal cancer, as well as glioma.[2][3][4]

FeatureONC201ONC206
Primary Targets Dopamine (B1211576) Receptor D2 (DRD2) Antagonist, Mitochondrial Protease ClpP Agonist[4][5]Dopamine Receptor D2 (DRD2) Antagonist, Mitochondrial Protease ClpP Agonist[4][6]
Potency Micromolar range in many cell lines[2]Nanomolar range, significantly more potent than ONC201[2][4]
Clinical Status Late-stage clinical development for H3 K27M-mutant glioma[5]Phase I clinical trials for central nervous system tumors[4][6]
Key Indications H3 K27M-mutant diffuse midline glioma (DMG), Glioblastoma (GBM)[7][8]Central Nervous System (CNS) tumors, including DMG and other primary malignant CNS neoplasms[6]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for ONC201 and ONC206 from various preclinical studies.

Table 1: In Vitro Proliferation Inhibition (IC50)
Cell LineCancer TypeONC201 IC50 (µM)ONC206 IC50 (µM)Source
ARK1Serous Endometrial Cancer1.590.33[9]
SPEC-2Serous Endometrial Cancer1.810.24[9]
ECC-1Endometrial Cancer2.140.21[2]
IshikawaEndometrial Cancer3.530.32[2]
IMR-32Neuroblastoma5 (effective dose)0.5 (effective dose)[1]
SK-N-SHNeuroblastoma2.5-5 (effective dose)0.5-1 (effective dose)[1]
Various Glioma LinesGliomaLess potentMore potent[4]
Table 2: In Vivo Efficacy in Animal Models
Cancer ModelTreatmentOutcomeSource
Orthotopic U251 GBM Mouse ModelTriple therapy (ONC201/ONC206 + TMZ + RT)Prolonged median survival to 123 days[10][11]
Brainstem DIPG XenograftsONC201 and ONC206Significantly prolonged survival[12]
Lkb1fl/flp53fl/fl Endometrioid EC Mouse ModelONC206Inhibited tumor size and weight in both obese and lean mice[2]

Mechanism of Action: A Dual Assault on Cancer Cells

Both ONC201 and ONC206 exert their anti-cancer effects through a multi-pronged mechanism of action, primarily involving the antagonism of the Dopamine Receptor D2 (DRD2) and the activation of the mitochondrial caseinolytic protease P (ClpP).[1][4] This dual targeting leads to the induction of two critical anti-cancer pathways: the Integrated Stress Response (ISR) and the extrinsic apoptosis pathway via TRAIL (TNF-related apoptosis-inducing ligand).

Activation of ClpP disrupts mitochondrial function, leading to impaired oxidative phosphorylation and increased production of reactive oxygen species (ROS).[12][13] This mitochondrial stress triggers the ISR, a cellular program that can lead to apoptosis.[13][14] Concurrently, antagonism of DRD2 and inactivation of AKT/ERK signaling pathways result in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[1][15] In the nucleus, FOXO3a upregulates the expression of the pro-apoptotic ligand TRAIL.[1][8] Secreted TRAIL then binds to its death receptors (DR4/DR5) on the surface of cancer cells, initiating the extrinsic apoptosis cascade.[15]

ONC201_ONC206_Signaling_Pathway Simplified Signaling Pathway of ONC201 and ONC206 ONC201_206 ONC201 / ONC206 DRD2 DRD2 ONC201_206->DRD2 Antagonizes ClpP Mitochondrial ClpP ONC201_206->ClpP Activates AKT_ERK AKT / ERK Signaling DRD2->AKT_ERK Inhibits Mitochondria Mitochondria ClpP->Mitochondria FOXO3a_p p-FOXO3a (inactive) AKT_ERK->FOXO3a_p Phosphorylates FOXO3a FOXO3a (active) FOXO3a_p->FOXO3a Dephosphorylation Nucleus Nucleus FOXO3a->Nucleus TRAIL_exp TRAIL Gene Expression Nucleus->TRAIL_exp Upregulates TRAIL TRAIL TRAIL_exp->TRAIL DR4_5 DR4 / DR5 TRAIL->DR4_5 Binds Apoptosis Apoptosis DR4_5->Apoptosis Induces OXPHOS Oxidative Phosphorylation Mitochondria->OXPHOS Inhibits ROS ROS Mitochondria->ROS Increases ISR Integrated Stress Response (ISR) ROS->ISR Induces ISR->Apoptosis Induces

Simplified Signaling Pathway of ONC201 and ONC206

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of ONC201 and ONC206. For specific details, please refer to the cited publications.

Cell Viability and Proliferation Assays (MTT Assay)

Objective: To determine the concentration of ONC201 and ONC206 that inhibits cell growth by 50% (IC50).

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The following day, cells are treated with a range of concentrations of ONC201 or ONC206. A vehicle control (e.g., DMSO) is also included.

  • After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the dose-response curves.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by ONC201 and ONC206.

Methodology:

  • Cells are treated with ONC201, ONC206, or a vehicle control for a specified time.

  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p-AKT, FOXO3a).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

  • The light signal is captured using an imaging system, and the intensity of the bands, corresponding to the amount of protein, is quantified.

Experimental_Workflow General Experimental Workflow for In Vitro Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with ONC201 / ONC206 / Vehicle Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Protein_Extraction Protein Extraction Incubation->Protein_Extraction Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Pathway_Analysis Pathway Modulation Analysis Western_Blot->Pathway_Analysis

References

Dordaviprone: A Comparative Analysis of In Vitro and In Vivo Efficacy in H3 K27M-Mutant Diffuse Midline Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical in vitro findings and the clinical in vivo efficacy of dordaviprone (formerly ONC201), a first-in-class small molecule inhibitor for the treatment of H3 K27M-mutant diffuse midline glioma (DMG).

Dordaviprone has emerged as a promising therapeutic agent for H3 K27M-mutant DMG, a devastating and aggressive brain tumor with limited treatment options.[1][2][3][4] This guide synthesizes the available experimental data to offer a clear comparison of its performance in laboratory settings and in clinical trials.

Mechanism of Action

Dordaviprone exhibits a dual mechanism of action that contributes to its anti-cancer effects. It acts as a bitopic antagonist of the dopamine (B1211576) receptor D2/3 (DRD2/3) and an allosteric agonist of the mitochondrial protease ClpP.[2][3][5] This dual activity leads to the induction of the integrated stress response and apoptosis in cancer cells.[6]

In Vitro Efficacy

The in vitro efficacy of dordaviprone has been evaluated in various cancer cell lines, including patient-derived H3 K27M-mutant DMG models. While specific IC50 values for H3 K27M-mutant glioma cell lines are not consistently reported across studies, preclinical research has demonstrated its cytotoxic potential.

One study reported an IC50 of approximately 10 µM in a patient's tumor cells. In other cancer cell lines, such as cervical cancer, dordaviprone has shown dose-dependent cytotoxicity with IC50 values in the micromolar range. For instance, after 72 hours of treatment, the IC50 was 23.6 ± 2 µM in HeLa cells and 16.3 ± 0.3 µM in SiHa cells.

A key preclinical study evaluated a German-sourced version of ONC201 (GsONC201) against the compound from Oncoceutics in patient-derived DIPG cell lines. The study found that several H3.1K27M and H3.3K27M mutant cell lines were "extremely sensitive" to both compounds, while others showed reduced sensitivity and failed to reach an IC25.[1] This highlights the potent in vitro activity in specific genetic contexts of DMG.

Table 1: Summary of In Vitro Efficacy Data for Dordaviprone

Cell Line/ModelCancer TypeEfficacy MetricValueReference
Patient's Tumor CellsGlioma (presumed)IC50~10 µM
HeLaCervical CancerIC50 (72h)23.6 ± 2 µM
SiHaCervical CancerIC50 (72h)16.3 ± 0.3 µM
Patient-Derived DIPG Cell Lines (e.g., SU-DIPG-XXI, SU-DIPG-IV, SU-DIPG-XXXVI)H3 K27M-Mutant DIPGSensitivityExtremely Sensitive[1]
Patient-Derived DIPG Cell Lines (e.g., SU-DIPG-VI, SU-DIPG-XIII)H3 K27M-Mutant DIPGSensitivityReduced Sensitivity (Failed to reach IC25)[1]

In Vivo Efficacy

The in vivo efficacy of dordaviprone has been extensively studied in multiple clinical trials involving pediatric and adult patients with recurrent H3 K27M-mutant diffuse midline glioma. These trials have provided robust data on the clinical benefits of dordaviprone monotherapy.

An integrated analysis of five open-label clinical studies demonstrated an Overall Response Rate (ORR) of 22% in patients with recurrent H3 K27M-mutant DMG.[5] The median Duration of Response (DOR) was 10.3 months, with 73% of responders maintaining their response for at least six months.[5]

The pivotal ACTION study, a randomized, double-blind, placebo-controlled phase 3 trial, is currently evaluating the efficacy of dordaviprone in newly diagnosed H3 K27M-mutant diffuse glioma following radiotherapy.[2][3] The primary endpoints are Overall Survival (OS) and Progression-Free Survival (PFS).[2][3]

Table 2: Summary of Key In Vivo Efficacy Data from Clinical Trials in Recurrent H3 K27M-Mutant Diffuse Midline Glioma

Efficacy EndpointValueClinical Trial(s)Reference
Overall Response Rate (ORR)22%Integrated analysis of 5 studies[5]
Median Duration of Response (DOR)10.3 monthsIntegrated analysis of 5 studies[5]
Median Overall Survival (OS) from diagnosis (non-recurrent)21.7 monthsONC201-014 and ONC201-018[2]
Median Overall Survival (OS) after recurrence9.3 monthsONC201-014 and ONC201-018[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3,000 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of dordaviprone or a vehicle control for a specified duration (e.g., 72 or 96 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Clinical Trial Design (ACTION Phase 3 Study)

The ACTION study is a randomized, double-blind, placebo-controlled, parallel-group, international phase 3 trial.

  • Patient Population: Patients with newly diagnosed, histologically confirmed H3 K27M-mutant diffuse glioma who have completed standard frontline radiotherapy.[2][3]

  • Randomization: Patients are randomized in a 1:1:1 ratio to one of three arms:

    • Dordaviprone once-weekly

    • Dordaviprone twice-weekly on consecutive days

    • Placebo[2][3]

  • Dosing: The adult dose is 625 mg orally. Pediatric dosing is scaled by body weight.[5]

  • Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) as assessed by RANO-HGG criteria by blind independent central review.[2][3]

  • Secondary Endpoints: Safety, additional efficacy endpoints, clinical benefit, and quality of life.[2][3]

Visualizations

Dordaviprone_Mechanism_of_Action cluster_cell Cancer Cell cluster_receptor Cell Membrane cluster_mitochondrion Mitochondrion Dordaviprone Dordaviprone DRD2 DRD2/3 Receptor Dordaviprone->DRD2 Antagonism ClpP ClpP Dordaviprone->ClpP Agonism ISR Integrated Stress Response Mito_Proteins Mitochondrial Proteins ClpP->Mito_Proteins Degradation ClpP->ISR Apoptosis Apoptosis Mito_Proteins->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death ISR->Cell_Death

Caption: Dordaviprone's dual mechanism of action.

Experimental_Workflow_Comparison cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Clinical Trial) Cell_Culture H3 K27M-Mutant Glioma Cell Culture Treatment Dordaviprone Treatment (Dose-Response) Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Analysis IC50 Calculation Assay->Data_Analysis Patient_Recruitment Patient Recruitment (H3 K27M-Mutant DMG) Randomization Randomization (Dordaviprone vs. Placebo) Patient_Recruitment->Randomization Treatment_Admin Oral Administration Randomization->Treatment_Admin Endpoint_Assessment Endpoint Assessment (ORR, PFS, OS) Treatment_Admin->Endpoint_Assessment

Caption: Comparison of in vitro and in vivo experimental workflows.

References

Validating ClpP as the Therapeutic Target of ONC201: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of ONC201 and its next-generation analogs in targeting the mitochondrial protease ClpP for cancer therapy, supported by experimental data and detailed protocols.

The small molecule ONC201 has emerged as a promising anti-cancer agent, currently in clinical trials for various malignancies, including high-grade gliomas.[1][2] While initially identified through its activity in inducing the TRAIL pathway, subsequent research has definitively validated the mitochondrial caseinolytic protease P (ClpP) as its direct therapeutic target.[1][3] This guide provides a comparative analysis of ONC201 and its more potent analogs, focusing on the experimental evidence that substantiates ClpP as the target and detailing the molecular consequences of its activation.

Comparative Performance: ONC201 vs. TR Compounds

A series of novel ONC201 analogs, known as TR compounds (e.g., TR-57, TR-31, TR-107), have been developed and shown to be significantly more potent than the parent molecule.[1][4] These compounds serve as a key point of comparison, reinforcing the mechanism of action through enhanced target engagement.

Table 1: Potency in Cell Proliferation Inhibition

CompoundCell LineIC50 (nM)Fold Improvement vs. ONC201
ONC201 SUM159 (TNBC)~5000-
TR-57 SUM159 (TNBC)~15~333x
TR-65 HCT116 (Colon)16>300x
TR-107 HCT116 (Colon)68~74x
TR-133 HCT116 (Colon)49~102x
TR-27 HCT116 (Colon)104~48x

Data compiled from studies on triple-negative breast cancer (TNBC) and colon cancer cell lines.[1][5]

Table 2: ClpP Binding Affinity and Activation

CompoundApparent Dissociation Constant (Kd, app)Half-Maximal Activation (EC50) of ClpP Protease ActivityFold Improvement vs. ONC201 (Activation)
ONC201 >10 µM~1.25 µM-
TR-57 16 nM~200 nM~6.25x
TR-31 Not ReportedMore potent than ONC201~10-100x
TR-65 11 nMNot ReportedNot Reported
TR-107 22 nMNot ReportedNot Reported

Kd, app and EC50 values were determined using in vitro assays with recombinant human ClpP.[1][5][6] The TR compounds demonstrate a significantly higher affinity for ClpP, binding with up to 100-fold greater strength than ONC201.[5] This enhanced binding translates directly to more potent activation of ClpP's proteolytic activity.[1][6]

Mechanism of Action: ClpP Activation and the Integrated Stress Response

ONC201 and its analogs function as allosteric activators of the ClpP protease.[7][8] Binding of these compounds to the hydrophobic pockets of the ClpP heptameric ring induces a conformational change that allows for the unregulated degradation of mitochondrial proteins, independent of its usual ATPase partner, ClpX.[8][9] This leads to mitochondrial dysfunction and triggers a cellular program known as the Integrated Stress Response (ISR).[1][10][11][12]

The ISR is a key signaling network activated by various cellular stresses. In this context, the accumulation of degraded mitochondrial proteins activates kinases that phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α).[10][12] This event promotes the translation of Activating Transcription Factor 4 (ATF4), a master regulator of the ISR.[10][13] ATF4, in turn, induces the expression of pro-apoptotic genes, including CHOP and the death receptor DR5, ultimately leading to cancer cell death.[1][10][11]

G ONC201 ONC201 / TR Compounds ClpP Mitochondrial ClpP (Protease) ONC201->ClpP Binds & Activates ProteinDeg Unregulated Protein Degradation ClpP->ProteinDeg MitoDys Mitochondrial Dysfunction ISR Integrated Stress Response (ISR) MitoDys->ISR Triggers ProteinDeg->MitoDys eIF2a eIF2α Phosphorylation ISR->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP / DR5 Upregulation ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis G cluster_0 Wild-Type Cells cluster_1 ClpP Knockdown/Knockout Cells WT_Cells Cancer Cells (WT ClpP) WT_Treat Treat with ONC201 / TR Cmpd WT_Cells->WT_Treat WT_Result ISR Activation Cell Death WT_Treat->WT_Result KD_Cells Cancer Cells (siRNA or CRISPR for ClpP) KD_Treat Treat with ONC201 / TR Cmpd KD_Cells->KD_Treat KD_Result Reduced Response Resistance KD_Treat->KD_Result

References

Cross-Cancer Analysis of ONC201 Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical sensitivity of various cancer types to the investigational drug ONC201. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this first-in-class imipridone. The information presented herein is collated from publicly available preclinical and clinical research.

Introduction to ONC201

ONC201 is an orally bioavailable small molecule that acts as a dopamine (B1211576) receptor D2 (DRD2) antagonist and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[1] Its mechanism of action is multifaceted, leading to the induction of the integrated stress response (ISR), which in turn upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5), ultimately triggering programmed cell death in cancer cells.[2] Additionally, ONC201 has been shown to inhibit the Akt and ERK signaling pathways, leading to the nuclear translocation of the transcription factor FOXO3a, which further promotes TRAIL-mediated apoptosis.[2][3] Notably, in H3K27M-mutant diffuse midline gliomas, ONC201 has been observed to reverse the oncogenic epigenetic signature through metabolic reprogramming.

Quantitative Analysis of ONC201 Sensitivity

The following tables summarize the in vitro sensitivity of various cancer cell lines to ONC201, as measured by the half-maximal inhibitory concentration (IC50). This data provides a quantitative comparison of ONC201's potency across different cancer types.

Table 1: ONC201 IC50 Values in Solid Tumor Cell Lines

Cancer TypeCell LineIC50 (µM)Reference(s)
Breast Cancer MDA-MB-231~2[1]
SUM159Data available but not quantified in snippets[4]
C3TagData available but not quantified in snippets[4]
ER+, HER2+, and TNBC subtypes0.8 - 5[1]
Endometrial Cancer Serous and endometrioid subtypes2.4 - 14[1]
Glioblastoma MGG180.433
MGG41.46
MGG81.09
MGG67R3.97
MGG1520.688
Lung Cancer (NSCLC) A549Cytotoxic effects observed, specific IC50 not provided in snippets[5]
H460Cytotoxic effects observed, specific IC50 not provided in snippets[5]
Lung Cancer (SCLC) H1417Potent cytotoxicity reported[6]
Colon Cancer HCT116Effective concentrations reported, specific IC50 not in snippets
Desmoplastic Small Round Cell Tumor JN-DSRCT-1Effective concentrations reported (0.625-20 µM)[2]

Table 2: ONC201 IC50 Values in Hematological Malignancy Cell Lines

Cancer TypeCell LineIC50 (µM)Reference(s)
Cutaneous T-cell Lymphoma HH<2.5[7]
Hut78~2.5[7]
MJ~2.5[7]
H9, Mac2A, MyLA, SeAx~5.0[7]
PB2S~10.0[7]

Comparison with Alternative and Combination Therapies

Direct preclinical comparisons of ONC201 with other targeted therapies or chemotherapies across a wide range of cancers are limited in the public domain. However, studies in specific cancer types provide insights into its potential as a combination agent.

Glioblastoma (GBM): Standard-of-care for newly diagnosed glioblastoma includes radiotherapy and the alkylating agent temozolomide (B1682018) (TMZ).[8] Preclinical studies have shown that ONC201 synergizes with both TMZ and radiotherapy, enhancing apoptosis and the integrated stress response in GBM cells.[6] A triple combination of ONC201, TMZ, and radiotherapy has been shown to significantly prolong survival in orthotopic mouse models of glioblastoma compared to single or dual-agent treatments.[6][9] This suggests that ONC201 could be a valuable addition to the current standard-of-care for glioblastoma.

Small Cell Lung Cancer (SCLC): Lurbinectedin (B608698) is an RNA polymerase II inhibitor approved for metastatic SCLC that has progressed on platinum-based therapy.[1] Preclinical studies have demonstrated a synergistic effect when combining ONC201 with lurbinectedin in SCLC cell lines.[1][2][3] The combination led to increased DNA damage and stress-induced apoptosis in cancer cells, with significantly less toxicity to healthy lung epithelial cells.[1][2][3]

Breast Cancer: In preclinical models of breast cancer, ONC201 has shown the potential to synergize with taxanes, a class of chemotherapy drugs commonly used in breast cancer treatment.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of ONC201's mechanism of action and the methods used to assess its efficacy, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

ONC201_Signaling_Pathway ONC201 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis DRD2 DRD2 Akt Akt ERK ERK FOXO3a_p p-FOXO3a (Inactive) Akt->FOXO3a_p Phosphorylates ERK->FOXO3a_p Phosphorylates FOXO3a FOXO3a (Active) FOXO3a_p->FOXO3a Dephosphorylation TRAIL_gene TRAIL Gene Transcription FOXO3a->TRAIL_gene Activates TRAIL TRAIL TRAIL_gene->TRAIL ClpP ClpP ISR Integrated Stress Response (ISR) ClpP->ISR Activates DR5_gene DR5 Gene Transcription ISR->DR5_gene Activates DR5 DR5 DR5_gene->DR5 TRAIL->DR5 Binds Apoptosis Apoptosis DR5->Apoptosis Induces ONC201 ONC201 ONC201->DRD2 Antagonizes ONC201->Akt Inhibits ONC201->ERK Inhibits ONC201->ClpP Agonizes

Caption: ONC201 signaling pathway leading to apoptosis.

Experimental_Workflow General Workflow for ONC201 Sensitivity Testing cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cancer Cell Line Culture viability Cell Viability Assay (e.g., MTT, MTS) cell_culture->viability apoptosis Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis western Western Blotting (Signaling Pathway Analysis) cell_culture->western onc201_prep ONC201 Preparation (Dose Range) onc201_prep->viability onc201_prep->apoptosis onc201_prep->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp sensitivity Determination of ONC201 Sensitivity ic50->sensitivity apoptosis_quant->sensitivity protein_exp->sensitivity

Caption: Experimental workflow for assessing ONC201 sensitivity.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of ONC201 sensitivity are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the concentration of ONC201 that inhibits cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of ONC201 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[2]

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the percentage of apoptotic cells following ONC201 treatment.

Protocol:

  • Cell Treatment: Treat cells with ONC201 at a relevant concentration (e.g., near the IC50) for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]

Western Blotting for Signaling Pathway Analysis

Objective: To assess the effect of ONC201 on the phosphorylation and expression levels of key signaling proteins (e.g., Akt, ERK, FOXO3a).

Protocol:

  • Cell Lysis: Treat cells with ONC201 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, FOXO3a) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[7]

Conclusion

ONC201 has demonstrated broad anti-cancer activity across a range of solid and hematological malignancies in preclinical studies. Its unique mechanism of action, involving the induction of the integrated stress response and inhibition of key survival pathways, makes it a promising therapeutic candidate. The synergistic effects observed when combined with standard-of-care therapies, such as chemotherapy and radiation, highlight its potential to enhance current treatment regimens. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ONC201 in various cancer types.

References

Comparative Analysis of ONC201 in Diverse Glioma Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the investigational drug ONC201 reveals a stark contrast in its efficacy across different glioma subtypes, with the most profound anti-tumor activity observed in gliomas harboring the H3K27M mutation. This guide provides a detailed comparison of ONC201's performance, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals in the field of neuro-oncology.

ONC201, a first-in-class small molecule, functions as a dual-specific antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[1][2] This unique mechanism of action disrupts critical signaling pathways and metabolic processes within cancer cells, leading to apoptosis.[2] However, the response to ONC201 is highly dependent on the molecular characteristics of the glioma.

Data Presentation: Performance of ONC201 Across Glioma Subtypes

The following tables summarize the quantitative data on ONC201's efficacy in various glioma subtypes based on in vitro and clinical studies.

Glioma SubtypeIn Vitro Efficacy (Median IC50)Key Findings & References
H3K27M-Mutant Glioma ~0.4 - 0.6 µM Highly sensitive to ONC201-induced cytotoxicity. This sensitivity is correlated with significantly increased expression of the drug's target, DRD2, in this subtype.[3][4][5]
H3 Wild-Type Glioblastoma (GBM) ~1.2 - 1.5 µM Demonstrates modest activity. Clinical trials in unselected recurrent GBM did not show a significant improvement in progression-free survival.[3][6]
H3 G34R-Mutant Glioblastoma > 10 µM Relatively resistant to ONC201.[4][5]
IDH-Mutant Glioma Data not readily availableLimited specific preclinical data. Clinical efficacy in this subtype has not been a primary focus of investigation due to the strong signal in H3K27M-mutant gliomas.
Low-Grade Glioma Data not readily availableLimited specific preclinical data. Clinical trials have primarily focused on high-grade gliomas.

Table 1: Comparative In Vitro Efficacy of ONC201 in Different Glioma Subtypes.

Clinical SettingGlioma SubtypeKey Efficacy MetricsReferences
Recurrent, H3K27M-Mutant Diffuse Midline Glioma (DMG) H3K27M-MutantOverall Response Rate (ORR): 20.0% (RANO-HGG criteria). Disease Control Rate: 40.0%. Median Duration of Response: 11.2 months.[7]
Non-Recurrent, H3K27M-Mutant Diffuse Midline Glioma (Post-Radiotherapy) H3K27M-MutantMedian Overall Survival (OS): 21.7 months (compared to 11-15 months historical control).[7]
Recurrent Glioblastoma (Unselected) Primarily H3 Wild-Type, IDH-WildtypeMedian Overall Survival (OS): 41.6 weeks. 6-month Progression-Free Survival (PFS): 11.8%. Did not meet primary endpoint for improved PFS in a Phase II study.[6][8]

Table 2: Summary of Clinical Efficacy of ONC201 in High-Grade Gliomas.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of ONC201 are provided below.

Cell Viability Assay (MTT/Resazurin-Based)
  • Cell Seeding: Plate glioma cells (e.g., patient-derived H3K27M-mutant and H3 wild-type lines) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media. Allow cells to adhere and grow for 24 hours.

  • Drug Treatment: Prepare serial dilutions of ONC201 in culture medium. Remove the existing medium from the wells and add 100 µL of the ONC201 dilutions (or vehicle control, typically DMSO) to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • For Resazurin (B115843) assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce the blue resazurin to pink resorufin.

  • Data Acquisition:

    • For MTT assay: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • For Resazurin assay: Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of ONC201 that inhibits 50% of cell growth) by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for DRD2 and TRAIL Pathway Proteins
  • Cell Lysis: Culture glioma cells to 70-80% confluency and treat with ONC201 at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DRD2, p-Akt, p-ERK, TRAIL, DR5, cleaved-caspase 3, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Orthotopic Glioma Xenograft Model
  • Cell Preparation: Harvest and resuspend patient-derived glioma cells (e.g., H3K27M-mutant) in a sterile, serum-free medium or PBS.

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice). Anesthetize the mice and secure them in a stereotactic frame.

  • Intracranial Injection: Create a small burr hole in the skull over the desired brain region (e.g., the striatum or pons). Slowly inject approximately 2-5 µL of the cell suspension (containing 100,000 to 250,000 cells) into the brain parenchyma using a Hamilton syringe.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by observing clinical signs (e.g., weight loss, neurological deficits) and through regular bioluminescence imaging (if using luciferase-expressing cells) or MRI scans.

  • Drug Treatment: Once tumors are established (as determined by imaging), randomize the mice into treatment and control groups. Administer ONC201 (e.g., 125 mg/kg) or vehicle control orally via gavage at a specified schedule (e.g., once or twice weekly).

  • Efficacy Assessment: Monitor tumor growth and the overall survival of the mice. At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis to confirm tumor burden and assess biomarkers.

  • Data Analysis: Compare tumor growth rates and survival times between the ONC201-treated and vehicle-treated groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Mandatory Visualizations

ONC201_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Antagonism pAkt p-Akt ONC201->pAkt Inhibition pERK p-ERK ONC201->pERK Inhibition ClpP ClpP ONC201->ClpP Agonism Akt Akt ERK ERK Akt->pAkt Phosphorylation ERK->pERK Phosphorylation pFoxo3a p-Foxo3a pAkt->pFoxo3a Phosphorylation pERK->pFoxo3a Phosphorylation Foxo3a Foxo3a Foxo3a_nuc Foxo3a Foxo3a->Foxo3a_nuc Nuclear Translocation pFoxo3a->Foxo3a Dephosphorylation TRAIL_gene TRAIL Gene Transcription Foxo3a_nuc->TRAIL_gene Apoptosis Apoptosis TRAIL_gene->Apoptosis Metabolic_Disruption Metabolic Disruption & Integrated Stress Response ClpP->Metabolic_Disruption Metabolic_Disruption->TRAIL_gene Upregulation

Caption: ONC201 signaling pathway in glioma cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Glioma Cell Lines (H3K27M-mutant, H3-WT, etc.) viability Cell Viability Assay (MTT/Resazurin) start->viability western Western Blot Analysis (DRD2, p-Akt, TRAIL, etc.) start->western ic50 Determine IC50 Values viability->ic50 pathway Assess Pathway Modulation western->pathway outcome Evaluate Therapeutic Efficacy xenograft Orthotopic Xenograft Model (Immunodeficient Mice) treatment ONC201 vs. Vehicle (Oral Gavage) xenograft->treatment monitoring Tumor Growth & Survival Monitoring (Imaging, Clinical Signs) treatment->monitoring monitoring->outcome

Caption: Preclinical evaluation workflow for ONC201 in glioma.

Logical_Relationship cluster_genotype Glioma Genotype cluster_phenotype Molecular Phenotype cluster_response Response to ONC201 H3K27M H3K27M Mutation High_DRD2 High DRD2 Expression H3K27M->High_DRD2 H3WT H3 Wild-Type Low_DRD2 Low/Moderate DRD2 Expression H3WT->Low_DRD2 High_Sensitivity High Sensitivity (Low IC50) High_DRD2->High_Sensitivity Modest_Sensitivity Modest Sensitivity (Higher IC50) Low_DRD2->Modest_Sensitivity

Caption: Genotype-phenotype-response relationship for ONC201.

References

A Comparative Analysis of Investigational Drugs for Glioma: ONC201, ONC206, Paxalisib, and VAL-083

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of investigational therapies for glioma is rapidly evolving, with several promising agents currently under clinical evaluation. This guide provides a comparative overview of four such drugs: ONC201 (dordaviprone), its second-generation analogue ONC206, paxalisib, and VAL-083. As no direct head-to-head clinical trials have been conducted, this comparison is based on available data from individual clinical and preclinical studies.

Mechanism of Action

The investigational drugs featured in this guide employ distinct mechanisms of action to target glioma cells.

  • ONC201 and ONC206: These small molecule imipridones are antagonists of the dopamine (B1211576) receptor D2 (DRD2) and agonists of the mitochondrial caseinolytic protease P (ClpP).[1][2] This dual action leads to the activation of the integrated stress response (ISR), inhibition of pro-survival Akt and ERK signaling, and induction of the DR5/TRAIL pathway, ultimately resulting in tumor cell death.[2]

  • Paxalisib: This agent is a brain-penetrant inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in glioblastoma and crucial for cell growth and survival.[3][4]

  • VAL-083: A bifunctional DNA alkylating agent, VAL-083 induces interstrand DNA cross-links at the N7 position of guanine. This action leads to DNA double-strand breaks and subsequent cell death, a mechanism that is independent of MGMT, a key resistance factor to the standard-of-care chemotherapy temozolomide.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and safety of ONC201, ONC206, paxalisib, and VAL-083 in patients with glioma. It is important to note that these data are from separate studies with different patient populations and are not the result of direct comparative trials.

Table 1: Efficacy of Investigational Glioma Drugs

DrugClinical TrialPatient PopulationKey Efficacy Endpoints
ONC201 Pooled analysis of 4 trials and 1 expanded access programRecurrent H3 K27M-mutant diffuse midline glioma (n=50)Overall Response Rate (ORR) by RANO-HGG: 20.0%Median Duration of Response (DOR): 11.2 monthsMedian Overall Survival (OS) post-recurrence: 9.3 months[7][8]
Phase 2 Study (NCT03416530)Non-recurrent H3 K27M-mutant diffuse midline glioma (n=35)Median OS: 21.7 months[7]
ONC206 PreclinicalPediatric diffuse midline glioma modelsProlonged survival in mouse xenograft models[9]
Paxalisib GBM AGILE (Phase 2/3)Newly diagnosed glioblastoma (unmethylated MGMT) (n=54)Median OS: 15.54 months (vs. 11.89 months for standard of care)[10][11][12]
Phase 2 (NCT03522298)Newly diagnosed glioblastoma (unmethylated MGMT) (n=30)Median OS: 15.7 monthsMedian Progression-Free Survival (PFS): 8.6 months[13][14]
VAL-083 Phase 2Recurrent glioblastoma (n=77)Median OS: 7.6 months[5]
Phase 2Recurrent glioblastoma (30 mg/m²/day dose) (n=43)Median OS: 8.5 months[5]

Table 2: Safety and Tolerability

DrugCommon Adverse Events
ONC201 Generally well-tolerated; fatigue is the most common Grade 3 treatment-related adverse event.[8]
ONC206 Currently in Phase 1 trials; preclinical studies suggest a favorable safety profile.[2][15]
Paxalisib Hyperglycemia, oral mucositis, and skin rash.[14]
VAL-083 Myelosuppression (thrombocytopenia and neutropenia).[5]

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below.

ONC201 in Recurrent H3 K27M-Mutant Diffuse Midline Glioma (Pooled Analysis)
  • Study Design: An integrated analysis of data from 50 patients with recurrent H3 K27M-mutant diffuse midline glioma who received ONC201 monotherapy across four clinical trials (NCT03416530, NCT03295396, NCT05392374, NCT02525692) and one expanded access protocol (NCT03134131).[8]

  • Patient Population: Patients with histologically confirmed H3 K27M-mutant diffuse midline glioma with recurrent disease.[8][16]

  • Intervention: Oral ONC201 administered at a dose of 625 mg once weekly.[8]

  • Endpoints: The primary endpoint was the overall response rate (ORR) as assessed by the Response Assessment in Neuro-Oncology (RANO) high-grade glioma (HGG) criteria. Secondary endpoints included duration of response (DOR) and overall survival (OS).[8]

Paxalisib in Newly Diagnosed Glioblastoma (NCT03522298)
  • Study Design: A Phase 2, open-label, multicenter, two-stage trial. Stage 1 was a dose-escalation phase to determine the maximum tolerated dose (MTD), and Stage 2 was an expansion cohort.[4][13][17]

  • Patient Population: Adult patients with newly diagnosed glioblastoma with unmethylated MGMT promoter status who had completed initial surgical resection and chemoradiation with temozolomide.[13]

  • Intervention: Paxalisib administered orally once daily in 28-day cycles. The MTD was established at 60 mg.[13]

  • Endpoints: The primary endpoints were to establish the MTD and to evaluate safety and tolerability. Secondary endpoints included pharmacokinetics and clinical activity, including overall survival (OS) and progression-free survival (PFS).[13]

VAL-083 in Recurrent Glioblastoma (Phase 2)
  • Study Design: A Phase 2, open-label, two-arm, biomarker-driven study conducted at MD Anderson Cancer Center.[5][18]

  • Patient Population: Patients with recurrent glioblastoma who had been pre-treated with temozolomide. The study focused on patients with an unmethylated MGMT promoter.[5][18]

  • Intervention: VAL-083 administered intravenously on days 1, 2, and 3 of a 21-day cycle. Doses of 30 mg/m²/day and 40 mg/m²/day were evaluated.[5][6]

  • Endpoints: The primary efficacy endpoint was overall survival (OS). Progression-free survival (PFS) was also assessed.[5][18]

Signaling Pathways and Experimental Workflow

Signaling Pathways

ONC201_ONC206_Pathway cluster_cell Glioma Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_membrane_receptors ONC201_ONC206 ONC201 / ONC206 DRD2 DRD2 ONC201_ONC206->DRD2 Antagonizes ISR Integrated Stress Response (ISR) ONC201_ONC206->ISR Activates ClpP ClpP ONC201_ONC206->ClpP Agonist Akt Akt DRD2->Akt ERK ERK DRD2->ERK FOXO3a_p p-FOXO3a Akt->FOXO3a_p ERK->FOXO3a_p FOXO3a FOXO3a FOXO3a_p->FOXO3a Dephosphorylation TRAIL_gene TRAIL Gene FOXO3a->TRAIL_gene Transcription DR5_gene DR5 Gene ISR->DR5_gene Transcription Apoptosis_Mito Apoptosis ClpP->Apoptosis_Mito Induces TRAIL TRAIL TRAIL_gene->TRAIL Translation DR5 DR5 DR5_gene->DR5 Translation Apoptosis_Extrinsic Apoptosis DR5->Apoptosis_Extrinsic Induces TRAIL->DR5 Binds Paxalisib_Pathway cluster_cell Glioma Cell Paxalisib Paxalisib PI3K PI3K Paxalisib->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation VAL083_Pathway cluster_cell Glioma Cell VAL083 VAL-083 DNA DNA VAL083->DNA Targets Crosslink Interstrand Cross-link at N7-Guanine VAL083->Crosslink DSB DNA Double-Strand Breaks Crosslink->DSB Apoptosis Apoptosis DSB->Apoptosis experimental_workflow cluster_workflow Typical Clinical Trial Workflow for Investigational Glioma Drugs Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Imaging, Neurological Exam, Labs) Informed_Consent->Baseline_Assessment Randomization Randomization (if applicable) Baseline_Assessment->Randomization Treatment_Initiation Treatment Initiation (Drug Administration) Randomization->Treatment_Initiation Monitoring Ongoing Monitoring (Adverse Events, Labs) Treatment_Initiation->Monitoring Tumor_Assessment Tumor Assessment (Regular Imaging, e.g., MRI) Monitoring->Tumor_Assessment Endpoint_Evaluation Endpoint Evaluation (OS, PFS, ORR) Tumor_Assessment->Endpoint_Evaluation Data_Analysis Data Analysis Endpoint_Evaluation->Data_Analysis

References

Validating the Role of the Integrated Stress Response in ONC201's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ONC201's performance, focusing on its mechanism involving the Integrated Stress Response (ISR), with other therapeutic alternatives. Supporting experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for the scientific community.

Introduction: ONC201 and the Integrated Stress Response

ONC201, also known as dordaviprone (and formerly TIC10), is a first-in-class small molecule imipridone that has shown significant promise in the treatment of various malignancies, most notably H3 K27M-mutant diffuse midline gliomas.[1][2][3][4] Its mechanism of action is multifaceted, involving the antagonism of dopamine (B1211576) receptor D2 (DRD2) and the allosteric agonism of the mitochondrial protease ClpP.[3][5] A critical downstream effect of ONC201's activity is the induction of the Integrated Stress Response (ISR).[6][7][8][9]

The ISR is a conserved cellular signaling network activated by various stress conditions, such as amino acid deprivation, viral infection, and mitochondrial stress.[10][11] Four main kinases (PERK, GCN2, PKR, and HRI) converge on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[9][11] This event leads to a global reduction in protein synthesis but selectively promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6][11] ATF4, in turn, upregulates genes involved in stress adaptation and, if the stress is prolonged or severe, apoptosis.[10][11]

ONC201 triggers the ISR primarily through the eIF2α kinases HRI and PKR, leading to the upregulation of ATF4 and its downstream target, CHOP.[6][7] This pathway is crucial for the drug's anti-cancer effects, as it culminates in the induction of the pro-apoptotic protein TRAIL and its receptor, DR5, leading to cancer cell death.[6][7][9]

Comparative Efficacy of ONC201

ONC201's efficacy, particularly in H3 K27M-mutant gliomas, is notable, as this patient population has historically had very poor outcomes with standard therapies like temozolomide (B1682018) and radiation alone.[1][12][13]

Table 1: Comparison of ONC201 with Standard of Care in H3 K27M-Mutant Diffuse Midline Glioma

MetricONC201 (Single Agent, Recurrent Setting)Historical Standard of Care (e.g., Radiation +/- Temozolomide)
Overall Response Rate (ORR) 20.0% (in a pooled analysis of 50 patients)[1][3]Responses are exceedingly rare in the recurrent setting.[2]
Disease Control Rate (DCR) 40.0%[1]Not well-established due to low efficacy.
Median Overall Survival (OS) ~21.7 months (post-radiation, pre-recurrence)[5]~12-15 months from diagnosis.[5]
Mechanism of Action DRD2 antagonist, ClpP agonist, ISR induction.[3][5]DNA alkylating agent (Temozolomide), DNA damage (Radiation).
Resistance Factors Low DRD2 expression may reduce sensitivity.[2]High MGMT expression confers resistance to temozolomide.[1]

Table 2: Comparison of ISR-Modulating Compounds

CompoundTarget / MechanismPrimary Therapeutic AreaKey Downstream Effect
ONC201 Activates HRI/PKR kinases.[6][7][9]Oncology (Glioma).[1]Induces ATF4, CHOP, DR5-mediated apoptosis.[6][7]
Temozolomide (TMZ) DNA alkylating agent.Oncology (Glioblastoma).[14]Induces DNA damage, which can secondarily activate the ISR.
ISRIB ISR inhibitor; reverses eIF2α phosphorylation.[15]Preclinical (Neurodegeneration).[15]Blocks ATF4 translation, restores global protein synthesis.[15]
Halofuginone GCN2 activator.[9][10]Preclinical (Cancer).[10]Induces eIF2α phosphorylation and ATF4 expression.[10]

Signaling Pathways and Experimental Workflows

ONC201-Induced Integrated Stress Response Pathway

The following diagram illustrates the signaling cascade initiated by ONC201, leading to apoptosis through the ISR.

ONC201_ISR_Pathway ONC201 ONC201 Mito Mitochondrial Stress (via ClpP) ONC201->Mito activates HRI_PKR HRI / PKR Kinases Mito->HRI_PKR activates eIF2a eIF2α HRI_PKR->eIF2a phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 selectively promotes ProteinSynth Global Protein Synthesis p_eIF2a->ProteinSynth inhibits CHOP_DR5 CHOP / DR5 Upregulation ATF4->CHOP_DR5 induces Apoptosis Apoptosis CHOP_DR5->Apoptosis leads to

ONC201 mechanism via the Integrated Stress Response.
Experimental Workflow: Validating ISR Activation

This diagram outlines a typical workflow for treating cancer cells with ONC201 and subsequently analyzing the activation of the ISR pathway.

Experimental_Workflow start Cancer Cell Culture treat Treat with ONC201 (vs. Vehicle Control) start->treat harvest Cell Lysis & Protein Extraction treat->harvest quant Protein Quantification (e.g., BCA Assay) harvest->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer probe Antibody Incubation (p-eIF2α, ATF4, CHOP) transfer->probe detect Detection & Analysis probe->detect

Workflow for Western blot analysis of ISR activation.

Detailed Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for common assays are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of ONC201 on cancer cell lines.

  • Cell Seeding: Seed H3 K27M-mutant glioma cells (or other cells of interest) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[5][16]

  • Treatment: Prepare serial dilutions of ONC201 (e.g., 0.1 to 20 µM) in the appropriate cell culture medium.[5][16] Remove the old medium from the wells and add the ONC201 dilutions. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest ONC201 dose.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.[16]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[16]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Measurement: Shake the plate for 15 minutes at room temperature and measure the absorbance at 490nm or 570nm using a microplate reader.[16]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined using a sigmoidal dose-response curve fit.[16]

Western Blot Analysis for ISR Proteins

This protocol is used to detect the levels of key ISR proteins (e.g., p-eIF2α, ATF4, CHOP) following ONC201 treatment.

  • Sample Preparation: Plate cells and treat with ONC201 (e.g., 5 µM) or vehicle for a specified time (e.g., 24-48 hours). Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[17]

  • Gel Electrophoresis: Denature protein lysates by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins is achieved.[18][19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20][21]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-eIF2α, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[18][20]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After final washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[17] The intensity of the bands can be quantified using densitometry software.

References

A Comparative Analysis of ONC201's Efficacy in Pediatric and Adult Gliomas

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical and clinical data reveals a promising therapeutic avenue for ONC201 in gliomas, with a particularly pronounced effect in tumors harboring the H3 K27M mutation, a common feature in both pediatric and a subset of adult high-grade gliomas. This guide provides a comprehensive comparison of ONC201's activity across these age groups, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

ONC201, a first-in-class small molecule, has emerged as a significant development in the treatment of high-grade gliomas, especially the aggressive H3 K27M-mutant diffuse midline glioma. Its unique mechanism of action, targeting the dopamine (B1211576) receptor D2 (DRD2) and the mitochondrial protease ClpP, has demonstrated anti-tumor effects in both preclinical models and clinical trials. This report synthesizes the available data to offer a side-by-side comparison of its performance in pediatric and adult patient populations.

Preclinical Activity: In Vitro and In Vivo Models

Preclinical studies have been instrumental in elucidating the anti-cancer effects of ONC201 and have shown its ability to cross the blood-brain barrier.[1] In vitro studies have demonstrated that ONC201 induces apoptosis in various glioma cell lines, including those resistant to standard therapies like temozolomide.[1] While direct comparative studies with a wide range of pediatric and adult glioma cell lines are not extensively published, available data points to a particular sensitivity in cells with the H3 K27M mutation.

For instance, a patient-derived pediatric diffuse intrinsic pontine glioma (DIPG) cell line with the H3 K27M mutation showed a potent reduction in cell viability with an IC50 of approximately 600nM after a 5-day treatment with ONC201. In vivo studies using patient-derived xenograft (PDX) models of pediatric H3 K27M-mutant glioma have shown that oral administration of ONC201 significantly inhibits tumor growth and prolongs survival in mice.

Preclinical ModelTumor TypeKey Findings
In Vitro Pediatric DIPG (H3 K27M-mutant)IC50 of ~600nM after 5 days of treatment.
In Vivo Pediatric H3 K27M-mutant Glioma PDXSignificantly inhibited tumor growth and prolonged survival.
In Vivo Adult Glioblastoma ModelsCrosses the blood-brain barrier and inhibits tumor growth.[1]

Clinical Efficacy: A Tale of Two Cohorts

Clinical trials have provided the most direct comparison of ONC201's activity in pediatric versus adult gliomas, with a strong focus on H3 K27M-mutant diffuse midline gliomas. A key comparative analysis comes from two prospective clinical trial arms: the ONC014 (Arm F) study in pediatric patients and the ONC013 (Arm B) study in adults, both evaluating single-agent ONC201 in recurrent H3 K27M-mutant diffuse glioma.[2]

The data suggests that ONC201 is clinically active in both populations, with durable responses observed. The safety profile also appears to be comparable and generally well-tolerated.[2]

Comparative Clinical Trial Data for Recurrent H3 K27M-Mutant Diffuse Glioma[2]
ParameterPediatric Cohort (ONC014 Arm F)Adult Cohort (ONC013 Arm B)
Number of Patients 1130
Median Age (range) 14 years (11-19)32 years (21-66)
Overall Response Rate (ORR) by RANO-HGG 9.1% (one partial response with >95% tumor regression)16.7% (five partial responses)
Radiographic Response Rate 18.2% (two patients with >50% tumor regression)-
Median Duration of Response (DOR) 8.5 months15.1 months
Median Time to Response (TTR) 1.9 months3.8 months
12-month Overall Survival (OS) Rate 27.3%Not Reached
Grade ≥3 Treatment-Related Adverse Events 9.1%10%

In a separate pooled analysis of patients with recurrent H3 K27M-mutant diffuse midline glioma, the overall response rate (ORR) was 20.0% across 50 patients (a mix of pediatric and adult).[3] The disease control rate was 40.0%, and the median duration of response was 11.2 months.[3]

For patients with non-recurrent H3 K27M-mutant diffuse midline glioma treated with ONC201 after radiation, a pooled analysis of the ONC014 (pediatric) and ONC018 (expanded access with a mix of ages) trials showed a median overall survival of 21.7 months, a significant improvement over the historical median OS of 11-15 months.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay

A representative protocol for assessing the in vitro activity of ONC201 against glioma cells is as follows:

  • Cell Culture: Human glioma cell lines (e.g., patient-derived H3 K27M-mutant cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: ONC201 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at a range of concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS assay. The absorbance is read using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

A general workflow for evaluating ONC201 efficacy in a glioma PDX model is outlined below:

  • Tumor Implantation: Patient-derived glioma cells are stereotactically implanted into the brains of immunodeficient mice.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

  • Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. ONC201 is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

  • Efficacy Evaluation: Tumor volume is measured regularly throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival of the mice.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement and downstream signaling effects of ONC201 via techniques like immunohistochemistry or Western blotting.

Signaling Pathways and Logical Relationships

The mechanism of action of ONC201 involves a dual targeting strategy that ultimately leads to cancer cell death.

ONC201_Mechanism cluster_cell Glioma Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Antagonizes ClpP ClpP ONC201->ClpP Agonizes Akt_ERK Akt/ERK Signaling DRD2->Akt_ERK Inhibits FOXO3a FOXO3a Akt_ERK->FOXO3a Inhibits TRAIL_DR5 TRAIL & DR5 Transcription FOXO3a->TRAIL_DR5 Activates ISR Integrated Stress Response (ISR) ClpP->ISR Activates ISR->TRAIL_DR5 Upregulates Apoptosis Apoptosis TRAIL_DR5->Apoptosis Induces

Caption: ONC201's dual mechanism of action in glioma cells.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials invitro In Vitro Studies (Cell Lines) invivo In Vivo Studies (PDX Models) invitro->invivo Promising Results phase1 Phase I (Safety & Dosing) invivo->phase1 Translational Rationale phase2 Phase II (Efficacy) phase1->phase2 Safe Dose Established phase3 Phase III (Pivotal Trial) phase2->phase3 Efficacy Signal Observed

Caption: A typical experimental workflow for ONC201 evaluation.

Comparative_Activity ONC201 ONC201 H3K27M H3 K27M-Mutant Glioma ONC201->H3K27M Pediatric Pediatric Patients H3K27M->Pediatric Adult Adult Patients H3K27M->Adult Efficacy Demonstrated Clinical Efficacy (Durable Responses) Pediatric->Efficacy Adult->Efficacy

Caption: ONC201's activity in pediatric and adult H3 K27M-mutant glioma.

Conclusion

ONC201 has demonstrated significant promise as a therapeutic agent for both pediatric and adult patients with H3 K27M-mutant gliomas, a patient population with a dire unmet medical need. While the overall response rates may appear modest, the durability of the responses observed is a crucial indicator of clinical benefit. The safety profile of ONC201 is favorable in both age groups, which is particularly important in the context of pediatric neuro-oncology.

Direct preclinical comparisons are somewhat limited, but the available data, combined with the comparable clinical outcomes, suggest that the underlying biology of H3 K27M-mutant tumors drives the response to ONC201, largely independent of the patient's age. The slightly different outcomes in the clinical trials, such as the longer median duration of response in the adult cohort, may be influenced by various factors including differences in prior therapies and tumor heterogeneity, and warrant further investigation in larger, controlled studies. The ongoing Phase 3 ACTION trial, which includes both pediatric and adult patients, will provide more definitive data on the efficacy of ONC201 in this challenging disease.[3]

References

Meta-analysis of ONC201 Clinical Trial Outcomes in H3 K27M-Mutant Diffuse Midline Glioma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

ONC201 (dordaviprone), a first-in-class small molecule inhibitor of the G protein-coupled dopamine (B1211576) receptor D2 (DRD2) and an agonist of the mitochondrial caseinolytic protease P (ClpP), has emerged as a promising therapeutic agent for H3 K27M-mutant diffuse midline glioma (DMG), a universally fatal malignancy with no effective systemic therapies beyond radiation.[1][2][3] This guide provides a meta-analysis of key clinical trial outcomes for ONC201 in this patient population, presenting a synthesis of efficacy and safety data from multiple studies.

Efficacy of ONC201 in Recurrent H3 K27M-Mutant Diffuse Midline Glioma

An integrated analysis of 50 pediatric and adult patients with recurrent H3 K27M-mutant DMG treated with ONC201 monotherapy across four clinical trials (including NCT03295396 and NCT03416530) and one expanded access protocol has provided robust evidence of its clinical activity.[4][5][6] The primary endpoint for this pooled analysis was the Overall Response Rate (ORR) according to the Response Assessment in Neuro-Oncology for high-grade glioma (RANO-HGG) criteria.

Summary of Pooled Efficacy Data [2][4][5][6]

Efficacy EndpointResult95% Confidence Interval
Overall Response Rate (ORR) by RANO-HGG 20.0%10.0% - 33.7%
Disease Control Rate (DCR) 40.0%26.4% - 54.8%
Median Duration of Response (DOR) 11.2 months3.8 months - Not Reached
Median Time to Response (TTR) 8.3 months1.9 - 15.9 months (range)
Overall Response Rate (ORR) by RANO-HGG/LGG 30.0%17.9% - 44.6%

In addition to radiographic responses, ONC201 demonstrated further clinical benefit. Among 15 evaluable patients on corticosteroids at baseline, 46.7% achieved a sustained dose reduction of 50% or more.[5][6] Furthermore, 20.6% of 34 evaluable patients with a baseline Karnofsky Performance Status (KPS) or Lansky Performance Status (LPS) of less than 80 showed a confirmed improvement in their performance status.[5]

Data from specific arms of prospective trials align with the findings of the pooled analysis. In the ONC013 Arm B trial, which enrolled 30 adult patients, the ORR was 16.7%, with a median DOR of 15.1 months.[7][8] In the ONC014 Arm F trial, which enrolled 11 pediatric and young adult patients, a radiographic response was observed in 18.2% of patients, with one patient achieving a partial response of over 95% tumor regression.[7][8]

Survival Outcomes

In the recurrent setting, a combined analysis of 36 patients treated with ONC201 showed a median overall survival (OS) of 9.3 months from the time of recurrence and a median progression-free survival (PFS) of 3.4 months from recurrence.[4] For patients with nonrecurrent disease (n=35) from the ONC014 and ONC018 (expanded access) studies, the median OS was 21.7 months.[4] Notably, 30% of these patients survived for more than 24 months.[4]

Safety and Tolerability

ONC201 has demonstrated a favorable safety profile and is generally well-tolerated.[4][5] No dose-limiting toxicities were reported at the recommended phase 2 dose of 625 mg administered once or twice weekly.[4]

Most Common Treatment-Related Adverse Events (Any Grade) in Pooled Analysis (n=50) [4]

Adverse EventPercentage of Patients
Fatigue34%
Nausea18%
Decreased Lymphocyte Count14%
Headache10%
Vomiting10%

Grade 3 toxicities were observed in 20% of patients and included fatigue (10%), maculopapular rash (4%), decreased lymphocyte count (2%), and headache (2%).[4] Serious adverse events were reported in 46% of patients, with hydrocephalus (8%) and nausea (8%) being the most common.[4] Importantly, no treatment-related deaths have occurred.[4]

Experimental Protocols

The clinical development of ONC201 for H3 K27M-mutant DMG has involved several single-arm and expanded access studies, with a pivotal Phase 3 trial currently underway.

Key Methodological Aspects of ONC201 Clinical Trials

  • Patient Population: The majority of studies have focused on patients with recurrent H3 K27M-mutant diffuse midline glioma who have progressed after prior radiation therapy.[5][6] The ongoing ACTION trial is investigating ONC201 in the frontline setting following radiotherapy.[2]

  • Inclusion Criteria: Key inclusion criteria typically include a histologically confirmed H3 K27M mutation, measurable disease according to RANO-HGG criteria, and a Karnofsky or Lansky performance status of ≥60.[5]

  • Dosing Regimen: The standard oral dose of ONC201 is 625 mg administered weekly.[4]

  • Response Assessment: Efficacy is primarily assessed using the Response Assessment in Neuro-Oncology (RANO) criteria for high-grade gliomas (HGG), with some analyses also considering low-grade glioma (LGG) criteria.[5][6]

The workflow for a typical clinical trial evaluating ONC201 in this patient population is illustrated below.

G cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Response and Safety Assessment cluster_outcomes Data Analysis screening Histological Confirmation of H3 K27M-Mutant DMG eligibility Assessment of Inclusion/Exclusion Criteria (e.g., Prior Therapy, Performance Status) screening->eligibility enrollment Patient Enrollment and Informed Consent eligibility->enrollment treatment ONC201 Administration (e.g., 625 mg weekly) enrollment->treatment mri Regular MRI Scans for Tumor Assessment treatment->mri safety Monitoring of Adverse Events treatment->safety rano Response Evaluation using RANO-HGG Criteria mri->rano efficacy Primary and Secondary Efficacy Endpoints (ORR, OS, PFS, DOR) rano->efficacy safety_analysis Safety Profile Analysis safety->safety_analysis

Fig. 1: Generalized workflow of ONC201 clinical trials in H3 K27M-mutant DMG.

Mechanism of Action: Dual Targeting of DRD2 and ClpP

ONC201 exerts its anti-cancer effects through a novel, dual mechanism of action.[9][10][11][12] It acts as a selective antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[2]

  • DRD2 Antagonism: By inhibiting DRD2, ONC201 is thought to disrupt downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for tumor cell proliferation and survival.[10][11]

  • ClpP Agonism: ONC201 binding to ClpP leads to its activation, resulting in the degradation of mitochondrial proteins.[9][13] This disrupts mitochondrial function, increases the integrated stress response, and ultimately leads to tumor cell death.[12][13]

The signaling pathway illustrating the mechanism of action of ONC201 is depicted below.

G cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion onc201_ext ONC201 drd2 DRD2 Receptor onc201_ext->drd2 Antagonism ras_pathway Ras/Raf/MEK/ERK Pathway drd2->ras_pathway Inhibition pi3k_pathway PI3K/Akt Pathway drd2->pi3k_pathway Inhibition proliferation Cell Proliferation and Survival ras_pathway->proliferation pi3k_pathway->proliferation onc201_int ONC201 clpp ClpP Protease onc201_int->clpp Agonism protein_degradation Mitochondrial Protein Degradation clpp->protein_degradation isr Integrated Stress Response protein_degradation->isr apoptosis Apoptosis isr->apoptosis

Fig. 2: ONC201 dual mechanism of action targeting DRD2 and ClpP.

Future Directions

The promising results from early-phase clinical trials have led to the initiation of the international, randomized, double-blind, placebo-controlled Phase 3 ACTION trial (NCT05580562).[2] This study will evaluate the efficacy of ONC201 as an adjuvant therapy following standard frontline radiotherapy in patients with newly diagnosed H3 K27M-mutant diffuse glioma. The results of this trial will be crucial in establishing ONC201 as a standard-of-care for this devastating disease.

References

Safety Operating Guide

Navigating the Disposal of TMX-201: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

TMX-201 is a Toll-like receptor 7 (TLR7) ligand-phospholipid conjugate developed for immunotherapy research, particularly in the context of cancer.[1] As a potent immune stimulatory agent, all materials contaminated with this compound must be treated as hazardous waste to ensure personnel safety and environmental protection.

Essential Information and Inferred Hazards

Due to the absence of a specific SDS, the potential hazards of this compound must be inferred from its intended biological activity. As a TLR7 agonist, it is designed to elicit a strong immune response. Therefore, it is critical to handle this compound as a hazardous substance with the potential for adverse immunological effects upon unintended exposure.

PropertyInformationInferred Hazards & Precautions
Chemical Name This compoundHandle as a Potent Immunomodulatory Agent.
CAS Number 1149339-78-5[1][2][3]Potential for Adverse Immunological Reactions: May cause significant inflammatory and immune responses if inhaled, ingested, or absorbed through the skin.
Molecular Formula C₅₇H₉₃N₆O₁₂P[2]Acute Toxicity (Inferred): May be harmful if swallowed, inhaled, or in contact with skin. Assume high potency and low occupational exposure limits.
Primary Use Research chemical, TLR7 agonist[1]Skin and Eye Irritation (Inferred): May cause irritation upon contact. Assume it can cause serious eye damage.
Appearance Solid (form may vary)Respiratory Irritation (Inferred): Inhalation of dust may cause respiratory tract irritation and sensitization.

Step-by-Step Disposal Procedures

The primary and mandatory method for the disposal of this compound and any associated contaminated materials is through an approved hazardous waste disposal program, managed by your institution's EHS department. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.

Experimental Protocols: Waste Handling

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.

  • Body Protection: Wear a fully buttoned lab coat, preferably a disposable one.

  • Respiratory Protection: When handling the solid compound or any procedure that could generate dust or aerosols, work in a certified chemical fume hood or use a NIOSH-approved respirator with an appropriate cartridge.

2. Waste Segregation and Collection:

  • Solid Waste: All unused this compound powder and items grossly contaminated with the solid (e.g., weigh boats, spatulas, contaminated wipes) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound (e.g., in DMSO) and contaminated solvents must be collected in a separate, sealed, and compatible container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed by your EHS department.

  • Contaminated Labware: All disposable items that have come into contact with this compound, including pipette tips, gloves, and wipes, must be collected as solid hazardous waste. Reusable glassware must be decontaminated before washing.

3. Containerization and Labeling:

  • Container Type: Use only EHS-approved, leak-proof containers made of a material compatible with the waste (e.g., polyethylene (B3416737) for solids, glass or polyethylene for liquids).

  • Labeling: Immediately label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the CAS Number (1149339-78-5) . List all constituents, including solvents and their approximate concentrations. Affix any hazard pictograms as directed by your EHS department.

4. Storage:

  • Store sealed waste containers in a designated and secure hazardous waste accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Follow all institutional guidelines for the maximum allowable accumulation time.

5. Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide a complete and accurate description of the waste stream as required.

Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is crucial.

1. Evacuate and Secure:

  • Evacuate all non-essential personnel from the immediate area.

  • Restrict access to the spill area.

2. Communicate:

  • Alert your laboratory supervisor and contact your institution's EHS department immediately.

3. Prepare for Cleanup (if trained to do so):

  • Don the appropriate PPE as described above.

  • Ensure the area is well-ventilated, keeping fume hoods running.

4. Contain and Clean:

  • Solid Spill: Gently cover the spill with an absorbent material to prevent dust generation. Carefully scoop or sweep the material into the designated hazardous waste container.

  • Liquid Spill: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into the hazardous waste container.

5. Decontaminate:

  • Decontaminate the spill area with a suitable solvent (such as ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water.

  • Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of a potent research chemical like this compound.

TMX201_Disposal_Workflow start Start: Handling this compound ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood generation Waste Generation fume_hood->generation Step 2 solid_waste Solid Waste (Unused compound, contaminated items) generation->solid_waste Type liquid_waste Liquid Waste (this compound Solutions, e.g., in DMSO) generation->liquid_waste Type sharps_waste Contaminated Sharps (Needles, etc.) generation->sharps_waste Type containerize_solid Containerize: Labeled Solid Waste Bin solid_waste->containerize_solid Step 3 containerize_liquid Containerize: Labeled Liquid Waste Bottle liquid_waste->containerize_liquid Step 3 containerize_sharps Containerize: Labeled Sharps Container sharps_waste->containerize_sharps Step 3 storage Store in Designated Hazardous Waste Area containerize_solid->storage Step 4 containerize_liquid->storage containerize_sharps->storage ehs_pickup Schedule Pickup with EHS Department storage->ehs_pickup Step 5 end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling TMX-201

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for TMX-201

For Researchers, Scientists, and Drug Development Professionals

It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound.

Chemical Identity and Known Properties

This compound is identified as a Toll-like receptor 7 (TLR7) ligand-phospholipid conjugate. It is utilized in biomedical research, particularly in studies related to breast cancer and melanoma, for its potent immune-stimulatory activity. It is often supplied as a solution in dimethyl sulfoxide (B87167) (DMSO).

PropertyInformation
Chemical Name This compound
Primary Use Research chemical, TLR7 agonist
Molecular Formula C₅₇H₉₃N₆O₁₂P
Appearance Typically a solid, or a solution in DMSO
Inferred Hazards and Necessary Precautions

Due to the absence of a specific SDS, the potential hazards of this compound must be inferred from its complex organic structure and its use as an immune-stimulatory agent. The following potential hazards should be assumed:

Hazard CategoryPotential Effect
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.
Skin and Eye Irritation May cause skin irritation and serious eye damage upon direct contact.
Respiratory Irritation Inhalation of aerosolized solution or solid particles may cause respiratory tract irritation.
Immunological Effects As a potent TLR7 agonist, it may have significant immunological effects if systemic exposure occurs.
DMSO Solvent Hazards If supplied in DMSO, be aware that DMSO can facilitate the absorption of other chemicals through the skin.
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory:

PPE CategorySpecific Requirements
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Double gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A fully buttoned laboratory coat must be worn. For larger quantities or when there is a risk of splashing, a chemically resistant apron or coveralls should be used.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator may be required, as determined by your institution's EHS department.
Experimental Protocols: Safe Handling and Use

Adherence to the following procedures is essential for the safe handling of this compound:

  • Preparation :

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Have a spill kit readily available.

  • Handling :

    • If working with a solid form, handle with care to avoid generating dust.

    • If working with a solution, use appropriate precision dispensing tools (e.g., calibrated micropipettes) to minimize the risk of spills and aerosol formation.

    • Avoid direct contact with skin, eyes, and clothing.

  • Storage :

    • Store this compound in a tightly sealed, clearly labeled container.

    • Follow the supplier's recommendations for storage temperature and conditions.

    • Store in a designated, well-ventilated, and secure area away from incompatible materials.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate : Immediately alert others in the area and evacuate all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Wear PPE : Don the appropriate PPE before attempting to clean the spill.

  • Containment : Prevent the spill from spreading.

  • Cleanup (Solid Spill) : Carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.

  • Cleanup (Liquid Spill) : Absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a hazardous waste container.

  • Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste:

  • Waste Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, wipes), must be collected as hazardous chemical waste.

  • Containerization :

    • Collect solid waste in a clearly labeled, sealable, and appropriate container for hazardous chemical waste.

    • Collect liquid waste (e.g., solutions of this compound in DMSO) in a separate, labeled, and sealed container designed for liquid chemical waste.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity.

  • Storage : Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • Disposal Request : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

TMX201_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Designate Work Area in Fume Hood prep_ppe->prep_area handle_compound Handle this compound (Solid or Solution) prep_area->handle_compound handle_storage Store Properly handle_compound->handle_storage disp_segregate Segregate Waste handle_compound->disp_segregate disp_container Containerize Waste disp_segregate->disp_container disp_label Label Waste disp_container->disp_label disp_request Request Disposal disp_label->disp_request

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Spill_Response_Plan cluster_cleanup Cleanup spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE evacuate->ppe contain Contain Spill ppe->contain solid_spill Solid Spill: Sweep/Scoop contain->solid_spill If Solid liquid_spill Liquid Spill: Absorb contain->liquid_spill If Liquid decontaminate Decontaminate Area solid_spill->decontaminate liquid_spill->decontaminate report Report to Supervisor and EHS decontaminate->report

Caption: Decision-making process for responding to a this compound spill.

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。